5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Description
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Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZPVPZNKQOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496311 | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66041-26-7 | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, bicyclic core, decorated with a reactive carboxylic acid moiety and a chlorine atom, makes it an attractive scaffold for designing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthetic strategies for its preparation, with a primary focus on the synthesis of the crucial intermediate, 5-chloro-1-indanone, and its subsequent conversion to the target carboxylic acid. We will explore the mechanistic underpinnings of various synthetic routes, offer detailed experimental protocols, and discuss the rationale behind key procedural choices to provide researchers and drug development professionals with a practical and scientifically rigorous resource.
Introduction and Retrosynthetic Analysis
The target molecule, this compound (CAS: 66041-26-7, Formula: C₁₀H₉ClO₂, MW: 196.63 g/mol ), belongs to the indane class of compounds.[1] The indane framework is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. The strategic placement of the chloro and carboxylic acid groups offers orthogonal handles for further chemical modification.
A logical retrosynthetic analysis reveals that the most direct pathway to the target acid involves the functionalization of the C1 position of a pre-formed indane core. The ketone functionality of 5-chloro-1-indanone presents itself as an ideal electrophilic handle for introducing the required carboxyl group. Therefore, the overall synthesis can be dissected into two primary stages:
-
Formation of the 5-chloro-1-indanone core.
-
Conversion of the C1 ketone to a carboxylic acid.
This two-stage approach allows for modularity and optimization at each distinct phase of the synthesis.
Caption: Retrosynthetic analysis of the target carboxylic acid.
Synthesis of the Key Intermediate: 5-Chloro-1-indanone
The synthesis of 5-chloro-1-indanone is well-documented, with several established routes offering different advantages in terms of starting material availability, yield, and environmental impact.
Strategy A: Two-Step Synthesis from 3-Chlorobenzaldehyde
This classic route involves the initial formation of 3-(3-chlorophenyl)propanoic acid, which then undergoes an intramolecular Friedel-Crafts acylation to yield the desired indanone.[2][3][4]
Causality and Expertise: This method is advantageous as it builds the carbon skeleton first and then performs the cyclization. The initial Knoevenagel-Doebner condensation between 3-chlorobenzaldehyde and malonic acid is a robust and high-yielding reaction. The subsequent intramolecular acylation is highly efficient due to the proximity of the reacting groups, minimizing intermolecular side reactions. The choice of a Lewis acid like zinc chloride is crucial for activating the carboxylic acid (via an acyl chloride intermediate) for electrophilic aromatic substitution without being overly aggressive, which could lead to decomposition.[2][4]
References
- 1. This compound [cymitquimica.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Executive Summary
This guide provides a comprehensive technical overview of this compound, a chlorinated derivative of the indane carboxylic acid scaffold. While not a widely studied compound in its own right, it and its closely related derivatives serve as critical building blocks in modern agrochemistry. This document details its core chemical and physical properties, offers insights into its spectroscopic characteristics, discusses its synthetic context and chemical reactivity, and outlines essential safety and handling protocols. The primary focus is to equip researchers with the foundational knowledge required for its effective use in complex synthetic campaigns, particularly in the development of novel insecticides.
Introduction and Strategic Importance
This compound (CAS No. 66041-26-7) is a solid organic compound with the molecular formula C₁₀H₉ClO₂.[1] Its structure features a bicyclic indane core, substituted with a chlorine atom on the aromatic ring and a carboxylic acid group at the benzylic position. This chiral center at the C1 position implies that the compound can exist as a racemic mixture or as individual enantiomers, a critical consideration in applications where stereochemistry dictates biological activity.
The principal driver of interest in this chemical family is its role in the synthesis of advanced oxadiazine insecticides, most notably Indoxacarb.[2][3] Only the (S)-enantiomer of Indoxacarb is biologically active, which places significant importance on the stereoselective synthesis of its precursors, including derivatives of this compound.[2] Understanding the properties and reactivity of this core scaffold is therefore paramount for process optimization and the development of efficient, scalable synthetic routes in the agrochemical industry.
Core Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting, informing purification strategies, reaction monitoring, and structural confirmation.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for accurate reagent measurement and for predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 66041-26-7 | [1][4] |
| Molecular Formula | C₁₀H₉ClO₂ | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | Solid | [1] |
| Typical Purity | ≥97% | [1] |
Expected Spectroscopic Profile
While specific spectral data is not publicly cataloged, a robust profile can be predicted based on the molecule's structure. This theoretical analysis is a critical step in verifying the identity and purity of synthesized or procured material.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex. The aromatic region should display signals corresponding to the three protons on the substituted benzene ring. Due to the chlorine substituent, these protons will exhibit distinct chemical shifts and coupling patterns. The proton at the C1 position is benzylic and alpha to a carbonyl, shifting it downfield. The protons on C2 and C3 of the five-membered ring are diastereotopic and will likely appear as complex multiplets.
-
¹³C NMR Spectroscopy : The carbon spectrum will show a characteristic signal for the carboxylic acid carbon (C=O) above 170 ppm. Aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the chlorine atom showing a distinct shift. The aliphatic carbons (C1, C2, C3) will be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a sharp, intense C=O stretching absorption around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. A key diagnostic feature will be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing a single chlorine atom.
Synthesis, Reactivity, and Application Context
The utility of this compound is defined by its synthesis and subsequent chemical transformations.
Conceptual Synthetic Workflow
The synthesis of this class of compounds often originates from precursors like 5-chloro-2,3-dihydro-1H-inden-1-one.[5] This suggests a logical synthetic pathway involving the introduction of the carboxylic acid functionality at the C1 position. The workflow below illustrates a conceptual approach.
Caption: Conceptual synthesis of the target carboxylic acid.
Chemical Reactivity and Derivatization
The reactivity of this molecule is dominated by the carboxylic acid group. As a carboxylic acid derivative, it can undergo nucleophilic acyl substitution to form a variety of more complex molecules.[6] This reactivity is fundamental to its use as a synthetic intermediate.
-
Esterification : Reaction with an alcohol (e.g., methanol) under acidic conditions will yield the corresponding methyl ester. The methyl ester is a key intermediate in several patented synthetic routes.[2][7]
-
Amide Formation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine will produce the corresponding amide.
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
The diagram below illustrates the central role of this compound and its derivatives in the synthesis of the insecticide Indoxacarb.
Caption: Role as a precursor in (S)-Indoxacarb synthesis.
Safety, Handling, and Storage
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound and its derivatives.
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][11]
-
Skin Protection : Use chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or other impervious clothing to prevent skin contact.[8][11]
-
Respiratory Protection : Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If exposure limits are exceeded, a full-face respirator may be necessary.[8][11]
Handling and Emergency Procedures
-
General Handling : Avoid formation of dust and aerosols.[11] Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.
-
First Aid (Inhalation) : If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[8][11]
-
First Aid (Skin Contact) : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10][11]
-
First Aid (Eye Contact) : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10]
-
First Aid (Ingestion) : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a specialized chemical intermediate whose value is intrinsically linked to its role in the synthesis of high-value, stereospecific agrochemicals. While its direct applications are limited, a thorough understanding of its chemical properties, reactivity, and safe handling is essential for any research or development program focused on Indoxacarb or related oxadiazine insecticides. The insights provided in this guide serve as a critical foundation for chemists and scientists working to innovate in this important field.
References
- 1. This compound [cymitquimica.com]
- 2. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | 144172-26-9 [chemicalbook.com]
- 4. This compound | 66041-26-7 [amp.chemicalbook.com]
- 5. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, … [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
structure elucidation of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indane scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, multi-technique workflow for the unambiguous , a representative substituted indane. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The causality behind each analytical choice is explained, culminating in a self-validating methodology for confirming the molecular architecture.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before embarking on sophisticated spectroscopic analysis, the first step is to establish the molecular formula and the degrees of unsaturation. For this compound, the molecular formula is C₁₀H₉ClO₂.[3]
The degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds, is calculated as follows:
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (9/2) - (1/2) + (0/2) DoU = 11 - 4.5 - 0.5 DoU = 6
A DoU of 6 is highly indicative of an aromatic system. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining two degrees of unsaturation are accounted for by the cyclopentane ring fused to the benzene ring and the carbonyl group of the carboxylic acid. This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.
Integrated Spectroscopic Workflow
A robust structure elucidation strategy relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Our approach is designed as a logical cascade, where each experiment builds upon the insights of the last.
Caption: Logical workflow for structure elucidation.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Expertise & Causality: High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition. Its high mass accuracy allows for the differentiation between isobaric species (molecules with the same nominal mass but different exact masses). For this molecule, the presence of a chlorine atom provides a highly characteristic isotopic signature, which serves as an internal validation of the assigned formula.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Mass Analysis: Acquire data over a mass range of m/z 50-500 using a TOF analyzer.
-
Data Analysis: Identify the monoisotopic mass of the [M-H]⁻ ion and compare it to the theoretical value. Observe the isotopic pattern.
Expected Data & Interpretation
The analysis will reveal two key features: the exact mass and the chlorine isotope pattern. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to two distinct molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.
| Ion | Theoretical m/z (C₁₀H₈³⁵ClO₂) | Theoretical m/z (C₁₀H₈³⁷ClO₂) | Expected Ratio |
| [M-H]⁻ | 195.0218 | 197.0188 | ~3:1 |
The observation of this characteristic isotopic pattern provides unequivocal evidence for the presence of a single chlorine atom in the molecule.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this specific target, it is instrumental in confirming the carboxylic acid moiety, which exhibits highly characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 2500-3300 (very broad) | O-H stretch (Carboxylic Acid) | This exceptionally broad peak, often spanning over other signals, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5] |
| ~1710 | C=O stretch (Carboxylic Acid) | Confirms the presence of the carbonyl group. The position suggests a conjugated or dimeric acid.[4][5] |
| ~3000-3100 | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| ~2850-2960 | Aliphatic C-H stretch | Corresponds to the CH and CH₂ groups of the dihydroindene core. |
| ~1600, ~1475 | Aromatic C=C stretch | Further evidence for the aromatic ring. |
| ~800-900 | Aromatic C-H bend | The exact position can give clues about the substitution pattern on the benzene ring. |
The IR spectrum provides rapid, confirmatory evidence for the core functional groups—the carboxylic acid and the aromatic ring—predicted by the molecular formula and DoU.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Puzzle
Expertise & Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every atom and establish their connectivity.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Data processing is performed using appropriate software (e.g., MestReNova, TopSpin).
2.3.1. ¹H NMR: Proton Environment and Neighbors
The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of adjacent protons (multiplicity).[6]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~12.0 | broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5][7][8] |
| H4 | ~7.4 | doublet | 1H | Aromatic proton ortho to the fused ring system. |
| H6 | ~7.2 | doublet | 1H | Aromatic proton ortho to the chlorine atom. |
| H7 | ~7.1 | doublet of doublets | 1H | Aromatic proton meta to both the chlorine and the fused ring. |
| H1 | ~4.0 | triplet | 1H | Benzylic methine proton, deshielded by the adjacent aromatic ring and carboxylic acid. Split by the two H2 protons. |
| H3 (a/b) | ~3.0 - 3.2 | multiplet | 2H | Benzylic methylene protons, diastereotopic. Coupled to H2 protons. |
| H2 (a/b) | ~2.3 - 2.6 | multiplet | 2H | Aliphatic methylene protons. Coupled to H1 and H3 protons, resulting in a complex multiplet. |
2.3.2. ¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom, providing a count of the distinct carbon environments.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~178 | Carboxylic acid carbonyl carbon, typically found in the 165-185 ppm range.[5] |
| C3a, C7a (Quaternary) | ~140-145 | Aromatic carbons at the ring fusion. |
| C5 (Quaternary) | ~132 | Aromatic carbon directly bonded to the chlorine atom, deshielded. |
| C4, C6, C7 | ~125-130 | Aromatic methine carbons. |
| C1 | ~45 | Benzylic methine carbon, deshielded by the aromatic ring. |
| C3 | ~35 | Benzylic methylene carbon. |
| C2 | ~30 | Aliphatic methylene carbon. |
2.3.3. 2D NMR: Connecting the Pieces
While 1D NMR provides the pieces of the puzzle, 2D NMR provides the instructions for how they fit together.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Key expected correlations would be between H1↔H2 and H2↔H3, establishing the connectivity of the five-membered ring's aliphatic chain. It would also show correlations between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to. It allows for the unambiguous assignment of the ¹H signals in the table above to their corresponding ¹³C signals. For example, the proton at ~4.0 ppm would correlate to the carbon at ~45 ppm, confirming the C1-H1 bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting the different fragments of the molecule.
Caption: Key HMBC correlations confirming the molecular assembly.
Key HMBC Correlations for Structure Proof:
-
H1 to C2, C3a, and C7a: This definitively connects the C1 methine to the aliphatic ring (C2) and the aromatic ring at the fusion points.
-
H1 to COOH carbon: This confirms the attachment of the carboxylic acid to the C1 position.
-
H3 protons to C4 and C3a: This locks the C3 position of the aliphatic ring to the aromatic core.
-
H4 proton to C3 and C5: This confirms the relative positions of the aliphatic ring and the chlorine substituent.
X-ray Crystallography: The Gold Standard
Expertise & Causality: For molecules that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule, confirming not only connectivity but also stereochemistry (if applicable) and solid-state conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a focused X-ray source (e.g., Mo Kα radiation).[9]
-
Structure Solution & Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to yield a final structural model.[10]
The resulting electron density map and refined structure would provide an irrefutable confirmation of the atomic connectivity and substitution pattern established by the spectroscopic methods.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. This compound [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]
CAS number for 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in the synthesis of complex agrochemicals. This document delves into the compound's chemical identity, physicochemical properties, established synthetic pathways, and analytical characterization methods. Furthermore, it highlights its critical role in the production of high-value molecules and outlines essential safety, handling, and storage protocols. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug and agrochemical development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
This compound is a chlorinated derivative of indane-1-carboxylic acid. Its chemical structure, featuring a carboxylic acid group on a bicyclic indane framework, makes it a versatile building block in organic synthesis.
Chemical Identifiers:
-
Chemical Name: this compound
A summary of its core physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 196.63 g/mol | [1][3][4] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥97% | [1] |
| EC Number | 968-160-2 | [3] |
| DSSTox Substance ID | DTXSID30496311 | [3] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A common and industrially relevant synthetic route originates from 6-Chloro-1-tetralone[4]. While the direct conversion pathway is proprietary, a logical and chemically sound approach involves the Favorskii rearrangement of an α-halo ketone precursor, which can be derived from the corresponding indanone.
An improved process for creating a critical precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, involves the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone using sulfuric acid at elevated temperatures (90-150°C) or a solid acid catalyst[5]. This step is foundational, as the resulting indanone is the immediate precursor for further functionalization to the carboxylic acid.
The diagram below illustrates a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of the target molecule.
Expert Commentary on Synthesis: The choice of a strong base in the Favorskii rearrangement is critical. Sodium hydroxide or methoxide facilitates the formation of a cyclopropanone intermediate from the α-halo ketone. The subsequent nucleophilic attack and ring-opening yield the indane carboxylic acid scaffold. The acidification step is equally crucial to protonate the carboxylate salt, leading to the precipitation of the final carboxylic acid product. Purity is paramount, as downstream applications in regulated industries like agrochemicals demand intermediates with minimal impurities.
Analytical Characterization and Quality Control
To ensure the identity and purity of this compound, a suite of analytical techniques is employed. These methods provide a detailed chemical fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structural integrity of the molecule by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (196.63 g/mol ) and to analyze its fragmentation pattern, which provides further structural evidence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and for monitoring the progress of the synthesis reaction.
Standard Operating Protocol: Purity Assessment by HPLC
-
Preparation of Standard: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Preparation of Sample: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Applications in Agrochemical and Pharmaceutical Development
The primary and most significant application of this molecule is as a key intermediate in the synthesis of advanced agrochemicals. The carboxylic acid functional group is a crucial scaffold in the development of biologically active compounds, influencing properties like water solubility and target binding[6].
Role as a Precursor to Indoxacarb
This compound is a precursor to a more complex intermediate, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate[7]. This downstream intermediate is essential for the synthesis of (S)-indoxacarb, a potent and widely used oxadiazine insecticide[7]. Only the (S)-enantiomer of indoxacarb possesses the desired insecticidal activity, making the stereoselective synthesis of its precursors critically important[7]. The intermediate, (Z)-Methyl 5-Chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate, is involved in the synthesis of an impurity of Indoxacarb[8].
The diagram below illustrates the position of the title compound within the broader synthetic pathway.
Caption: Role as a key building block in complex synthesis.
The carboxylic acid moiety often serves as a handle for further chemical modifications, such as esterification or amide bond formation, which are essential steps in building the final, more complex active ingredient[6].
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, guidelines can be established based on closely related structures and general chemical safety principles.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[9][10].
-
Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear protective clothing to prevent skin contact[9][10].
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, use a full-face respirator[9][10].
Handling and Storage:
-
Handling: Avoid formation of dust. Avoid breathing mist, gas, or vapors, and prevent contact with skin and eyes[9]. Use non-sparking tools and ensure adequate ventilation[9][11]. Wash hands thoroughly after handling[11][12].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10][12]. Keep away from incompatible materials such as strong oxidizing agents[11][12].
First-Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9][10].
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists[10][11][12].
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[10][11][12].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[10].
Conclusion
This compound (CAS: 66041-26-7) is more than a simple chemical compound; it is an enabling building block for the synthesis of sophisticated and economically important molecules, most notably the insecticide Indoxacarb. Its synthesis requires careful control, and its purity is critical for the efficacy of the final product. Understanding its properties, synthesis, and safe handling is essential for any scientist or researcher working in the fields of synthetic chemistry and agrochemical development.
References
- 1. This compound [cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. lookchem.com [lookchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | 144172-26-9 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid derivatives
An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives
Introduction: The Strategic Importance of the Indene Scaffold
The this compound core is a privileged scaffold in modern chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable building block in medicinal chemistry and agrochemistry. Derivatives of this core are integral to the development of novel therapeutics, including retinoic acid receptor (RAR) agonists for cancer therapy, and advanced pesticides.[1] For instance, the renowned oxadiazine insecticide, Indoxacarb, utilizes a related indanone precursor for its synthesis, highlighting the industrial relevance of this chemical family.[2][3]
This guide provides an in-depth exploration of the prevalent and efficient synthetic pathways to this compound and its key derivatives. We will dissect the strategic considerations behind precursor synthesis, core functionalization, and derivatization, offering field-proven insights and detailed protocols for the research scientist.
Part 1: Synthesis of the Key Precursor: 5-Chloro-1-indanone
The cornerstone for accessing the target scaffold is the reliable synthesis of 5-chloro-1-indanone. The most common and scalable approach involves an intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.
Retrosynthetic Analysis
A logical disconnection of the target acid reveals 5-chloro-1-indanone as the critical precursor. The indanone itself can be traced back to simpler, commercially available starting materials like 3-chlorobenzaldehyde or chlorobenzene.
Caption: Retrosynthetic pathway for the target acid.
Recommended Protocol: From 3-Chlorobenzaldehyde
This two-step protocol offers high yields and utilizes readily available starting materials.[4]
Step 1: Synthesis of 3-(3-Chlorophenyl)propionic Acid
This step involves a Knoevenagel condensation of 3-chlorobenzaldehyde with malonic acid, followed by reduction and decarboxylation. A more direct route involves reacting 3-chlorobenzaldehyde with propionic acid.[4]
Step 2: Intramolecular Friedel-Crafts Acylation to 5-Chloro-1-indanone
The synthesized 3-(3-chlorophenyl)propionic acid is cyclized under strong acid conditions to form the indanone ring.[4][5]
Caption: Workflow for the synthesis of 5-Chloro-1-indanone.
Experimental Protocol:
-
Preparation of 3-(3-Chlorophenyl)propionic Acid:
-
To a solution of 3-chlorobenzaldehyde and propionic acid, add formic acid and diethylamine.
-
Heat the reaction mixture at 100-150°C for several hours until the reaction is complete (monitored by TLC).
-
After cooling, acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acid, which can be purified by recrystallization.
-
-
Cyclization to 5-Chloro-1-indanone:
-
Convert the 3-(3-chlorophenyl)propionic acid to its acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
In a separate flask, prepare a slurry of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), in DCM at 0°C.[4][6]
-
Slowly add the acyl chloride solution to the Lewis acid slurry, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by pouring it onto ice, followed by the addition of concentrated HCl.
-
Extract the product with DCM, wash the combined organic layers, dry, and concentrate to yield 5-chloro-1-indanone, which can be purified by column chromatography or recrystallization.[4]
-
| Step | Key Reagents | Typical Yield | Reference |
| Acid Formation | 3-Chlorobenzaldehyde, Propionic Acid, Formic Acid | 80-90% | [4] |
| Cyclization | 3-(3-Chlorophenyl)propionic acid, SOCl₂, AlCl₃ | 75-85% | [4][5] |
Part 2: Synthesis of this compound
With the key indanone precursor in hand, the target carboxylic acid can be synthesized via a reliable three-step sequence involving reduction, cyanation, and hydrolysis.
Caption: Stepwise conversion of indanone to the target carboxylic acid.
Step 1: Reduction of the Ketone
The carbonyl group of 5-chloro-1-indanone is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This step is typically high-yielding and clean.
Experimental Protocol:
-
Dissolve 5-chloro-1-indanone in methanol or ethanol and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise, controlling the temperature below 10°C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction by slowly adding dilute HCl.
-
Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic phase and evaporate the solvent to obtain 5-chloro-2,3-dihydro-1H-inden-1-ol.
Step 2: Conversion to Nitrile (Cyanation)
The hydroxyl group is a poor leaving group and must first be converted to a better one, such as a halide. The subsequent nucleophilic substitution with cyanide introduces the carbon atom required for the carboxylic acid.
Experimental Protocol:
-
Convert the alcohol to the corresponding bromide or chloride by treating it with PBr₃ or SOCl₂, respectively, in an aprotic solvent.
-
After workup, dissolve the resulting crude halide in a polar aprotic solvent like DMSO.
-
Add sodium cyanide (NaCN) and heat the mixture (typically 60-80°C) until the substitution is complete.
-
Pour the reaction mixture into water and extract the product, 5-chloro-2,3-dihydro-1H-indene-1-carbonitrile, with an organic solvent.
Step 3: Hydrolysis of the Nitrile
The final step is the vigorous hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.
Experimental Protocol:
-
Add the nitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for several hours. The progress can be monitored by the cessation of ammonia evolution or by TLC.
-
Cool the reaction mixture and pour it onto ice. The carboxylic acid product will often precipitate.
-
Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield pure this compound.[7]
Part 3: Synthesis of Key Derivatives
The carboxylic acid is a versatile handle for creating a library of derivatives. Esterification and amidation are the most fundamental transformations.
Caption: General schemes for ester and amide synthesis.
Ester Derivatives (Fischer Esterification)
Rationale: Esterification is often performed to enhance lipophilicity, improve formulation properties, or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Experimental Protocol:
-
Suspend or dissolve the carboxylic acid in the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the mixture to reflux for 4-12 hours.
-
Cool the solution and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer and concentrate to yield the crude ester, which can be purified by column chromatography.
Amide Derivatives
Rationale: The amide bond is a cornerstone of peptide chemistry and is prevalent in pharmaceuticals due to its stability and ability to participate in hydrogen bonding with biological targets.
Experimental Protocol:
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to its more reactive acyl chloride. To a solution of the acid in dry DCM, add oxalyl chloride or thionyl chloride at 0°C. A catalytic amount of DMF is often used with oxalyl chloride. Stir for 1-2 hours.
-
Amide Formation: In a separate flask, dissolve the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine) in dry DCM at 0°C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the amide, which can be purified by chromatography or recrystallization.
Part 4: Considerations for Asymmetric Synthesis
The C1 position of the indene ring is a stereocenter. For most pharmaceutical applications, it is critical to synthesize and test a single enantiomer, as different enantiomers can have vastly different pharmacological and toxicological profiles.[8][9]
Strategies for Enantioselective Synthesis:
-
Asymmetric Reduction: The reduction of 5-chloro-1-indanone can be performed using chiral reducing agents or catalysts (e.g., CBS reduction) to produce an enantiomerically enriched alcohol precursor.
-
Chiral Resolution: The final racemic carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine), followed by fractional crystallization and liberation of the enantiopure acid.
-
Catalytic Asymmetric Synthesis: Advanced methods may involve the asymmetric addition of functional groups to the indene system using chiral catalysts.[10]
Conclusion
The synthesis of this compound and its derivatives is a well-established yet versatile field of organic chemistry. The pathways outlined in this guide, beginning with the robust synthesis of the 5-chloro-1-indanone precursor, provide a reliable foundation for accessing this important molecular scaffold. By leveraging standard transformations for core synthesis and derivatization, and by giving due consideration to stereochemistry, researchers can efficiently generate diverse libraries of compounds for evaluation in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs [ouci.dntb.gov.ua]
- 10. N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Indene Carboxylic Acids: A Technical Guide to the Biological Activity of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid Analogs
Abstract
The 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This in-depth technical guide synthesizes the current understanding of the biological activities of its analogs, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial potential. By examining structure-activity relationships (SAR), mechanisms of action, and key experimental data, this document provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic landscape of this promising class of compounds. Detailed experimental protocols for crucial biological assays are also provided to ensure methodological rigor and reproducibility in future investigations.
Introduction: The Indene Scaffold - A Foundation for Therapeutic Innovation
The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a recurring motif in a multitude of biologically active molecules. The inherent structural rigidity and lipophilicity of the indene core make it an attractive starting point for the design of small molecule inhibitors that can effectively interact with various biological targets. The introduction of a carboxylic acid moiety at the 1-position of the 2,3-dihydro-1H-indene (indan) ring system, coupled with a chlorine atom at the 5-position, creates the this compound scaffold. This specific arrangement of functional groups has been explored for its potential to modulate key pathological pathways. The chloro-substituent, an electron-withdrawing group, can significantly influence the electronic properties and metabolic stability of the molecule, often enhancing its biological activity.[1] This guide will delve into the derivatization of this core structure and the resultant biological activities of its analogs.
Medicinal Chemistry: Synthesizing and Diversifying the Core Scaffold
The synthesis of this compound and its analogs is a critical aspect of exploring their therapeutic potential. A common synthetic route to the core indanone precursor involves a Friedel-Crafts acylation of a substituted phenylpropionic acid.[2][3] For instance, 3-chlorophenylpropionic acid can be cyclized in the presence of a Lewis acid to yield 5-chloro-1-indanone.[2] This indanone can then be further modified to introduce the carboxylic acid functionality and other diverse substituents.
A general synthetic approach to generate analogs is outlined below:
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
An In-depth Technical Guide for Drug Development Professionals
Abstract: 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 66041-26-7) is a halogenated indene derivative with potential applications as a structural motif in the synthesis of pharmacologically active compounds.[1] The precise elucidation of its molecular structure and the confirmation of its purity are paramount for any application in research and drug development. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. Grounded in first principles, this document outlines the theoretical basis, practical experimental protocols, and predicted spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to form a self-validating system, ensuring the unambiguous identification and quality assessment of the target compound.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid bicyclic core, a carboxylic acid functional group, and a chlorinated aromatic ring. Each of these features gives rise to distinct and predictable signals in various spectroscopic techniques.
The molecular formula is C₁₀H₉ClO₂ with a molecular weight of 196.63 g/mol .[2]
References
An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a halogenated derivative of indane-1-carboxylic acid. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and current and potential applications, particularly in the field of medicinal chemistry and agrochemicals. The document details synthetic pathways, including the preparation of key precursors and potential final deprotection steps. It also explores the biological significance of the indane core structure and the influence of the chloro-substituent, drawing insights from related compounds and derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional molecules.
Introduction
The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework provides a versatile template for the development of compounds with a wide range of biological activities. The introduction of various substituents onto the indane ring system allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
This compound, with its chloro and carboxylic acid functionalities, represents an important intermediate and a potential pharmacophore in its own right. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and can be further derivatized to esters, amides, and other functional groups to modulate properties such as cell permeability and metabolic stability. The chlorine atom, an electron-withdrawing group, can significantly impact the acidity of the carboxylic acid and influence the overall lipophilicity and binding affinity of the molecule.
This guide will delve into the synthetic strategies for accessing this molecule, its key chemical characteristics, and its role as a building block in the synthesis of more complex molecules, most notably the insecticide Indoxacarb.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the construction of the 5-chloro-1-indanone core. This key intermediate is then further functionalized to introduce the carboxylic acid group.
Synthesis of the Key Precursor: 5-Chloro-1-indanone
The most common route to 5-chloro-1-indanone is through an intramolecular Friedel-Crafts acylation reaction.
Method 1: From 3-Chlorophenylpropionic Acid
This method involves the cyclization of 3-(3-chlorophenyl)propionic acid. The synthesis of this precursor starts from 3-chlorobenzaldehyde.
-
Step 1: Synthesis of 3-Chlorophenylpropionic Acid: 3-chlorobenzaldehyde is reacted with propionic acid to yield 3-chlorophenylpropionic acid.[1][2]
-
Step 2: Intramolecular Friedel-Crafts Acylation: The resulting 3-chlorophenylpropionic acid is then cyclized in the presence of a Lewis acid catalyst, such as zinc chloride, in an organic solvent like dichloromethane to afford 5-chloro-1-indanone.[1][2]
Method 2: From Chlorobenzene and 3-Chloropropionyl Chloride
An alternative approach involves the intermolecular Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride.
-
Step 1: Intermolecular Friedel-Crafts Acylation: Chlorobenzene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 3-chloro-1-(4-chlorophenyl)propan-1-one.[3]
-
Step 2: Intramolecular Friedel-Crafts Alkylation: The resulting propiophenone derivative is then cyclized, often with heating, to yield 5-chloro-1-indanone.[3][4]
The choice of method often depends on the availability of starting materials, reaction scale, and desired purity. The use of mixed molten salts and heteropolyacids as catalysts has also been explored to improve reaction efficiency and environmental friendliness.[3]
Introduction of the Carboxylic Acid Moiety
Once 5-chloro-1-indanone is obtained, the carboxylic acid group can be introduced at the 1-position. A common strategy involves the formation of an intermediate ester, which is subsequently hydrolyzed.
-
Step 1: Carboxymethylation of 5-Chloro-1-indanone: 5-chloro-1-indanone can be reacted with a source of a carboxymethyl group, such as dimethyl carbonate in the presence of a strong base like sodium hydride, to form methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
-
Step 2: Reduction and Rearrangement (Hypothetical): While not explicitly detailed for the carboxylic acid, a related synthesis for a key intermediate of the insecticide Indoxacarb involves the hydroxylation of a similar ester. A plausible route to the target molecule could involve reduction of the ketone and subsequent oxidation or rearrangement, though this is speculative.
-
Step 3: Hydrolysis of the Ester Precursor: A more direct and likely final step would be the hydrolysis of a corresponding ester, such as methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate. This can typically be achieved under basic conditions, for example, using lithium hydroxide in an aqueous medium, followed by acidification to yield the desired carboxylic acid.[5]
Below is a detailed, generalized protocol for the hydrolysis step, based on standard laboratory procedures.
Experimental Protocol: Hydrolysis of Methyl 5-Chloro-2,3-dihydro-1H-indene-1-carboxylate (Proposed)
-
Dissolution: Dissolve methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide, to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid, such as 1M hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 196.63 g/mol | --INVALID-LINK-- |
| CAS Number | 66041-26-7 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically >97% | --INVALID-LINK-- |
Spectroscopic Characterization (Predicted)
While experimental data is not available, the expected spectroscopic features are as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the chlorinated benzene ring, as well as the aliphatic protons of the dihydroindene core. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid group at a downfield position.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl (O-H) stretching of the carboxylic acid, usually observed between 2500-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Applications in Drug Development and Agrochemicals
The primary documented application of derivatives of this compound is in the synthesis of the insecticide Indoxacarb. Specifically, a hydroxylated methyl ester derivative, (S)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, is a key intermediate in the production of the active (S)-enantiomer of Indoxacarb.
Role as an Intermediate in Indoxacarb Synthesis
Indoxacarb is a potent, broad-spectrum oxadiazine insecticide. Its mechanism of action involves the blockage of sodium ion channels in the nervous system of target insects, leading to paralysis and death. The synthesis of Indoxacarb relies on the construction of a complex heterocyclic system, for which the functionalized indane core provided by derivatives of this compound is essential.
Potential as a Pharmacophore in Drug Discovery
Beyond its role as a synthetic intermediate, the this compound scaffold holds potential for the development of novel therapeutic agents. The indane core is present in a number of biologically active molecules, and the specific substitution pattern of this compound could confer unique pharmacological properties.
-
Anticancer Activity: Derivatives of 5-chloro-indole-2-carboxylic acid have been investigated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are important targets in cancer therapy.
-
Antimicrobial and Antiviral Activity: The indole nucleus, structurally related to indane, is a common feature in many antimicrobial and antiviral agents. For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase.[6]
-
Other Biological Activities: Various derivatives of indane and indole carboxylic acids have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
The presence of the carboxylic acid group allows for the formation of prodrugs, which can improve the pharmacokinetic properties of a potential drug candidate.
Mechanism of Action of Related Compounds
The biological activity of compounds containing the indane or indole scaffold is diverse and target-dependent. In the case of Indoxacarb, the molecule acts as a sodium channel blocker. For anticancer applications, derivatives have been shown to inhibit specific kinases involved in cell signaling pathways. The carboxylic acid moiety can act as a key binding element, forming hydrogen bonds or salt bridges with amino acid residues in the active site of a target protein.
Caption: Potential applications of the target molecule and its derivatives.
Conclusion
This compound is a valuable synthetic intermediate with established importance in the agrochemical industry. While its own biological profile is not extensively characterized, the prevalence of the indane and indole scaffolds in a wide array of biologically active compounds suggests that this molecule and its derivatives represent a promising area for future research in drug discovery. The synthetic routes to this compound are well-established, proceeding through the key intermediate 5-chloro-1-indanone. Further investigation into the direct biological activities of this compound and the synthesis of novel derivatives is warranted and could lead to the discovery of new therapeutic agents with unique mechanisms of action. This guide provides a solid foundation for researchers looking to explore the potential of this versatile chemical entity.
References
- 1. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Chlorinated Indane Compounds
Introduction
Chlorinated indane compounds, a class of synthetic organochlorine substances, have garnered significant attention within the scientific community, primarily due to their extensive use as pesticides and their emerging potential in pharmaceutical research. The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, when substituted with chlorine atoms, gives rise to a diverse array of molecules with a wide spectrum of biological activities and physicochemical characteristics. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to effectively harness their potential and mitigate associated risks.
This technical guide provides a comprehensive exploration of the core physicochemical properties of chlorinated indane compounds. Moving beyond a mere recitation of data, this document delves into the causal relationships between molecular structure and physical behavior, offering field-proven insights into their characterization. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data.
Core Physicochemical Properties
The biological and environmental fate of chlorinated indane compounds is intrinsically linked to their physicochemical properties. These parameters govern their solubility, distribution, and stability, which in turn dictate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as their persistence and bioaccumulation in the environment.
Solubility
The solubility of a compound in both aqueous and organic media is a critical determinant of its behavior in biological and environmental systems. Chlorinated indane compounds are characteristically lipophilic, exhibiting low solubility in water and higher solubility in organic solvents.[1][2] This low aqueous solubility is a direct consequence of the nonpolar nature of the indane backbone and the hydrophobic character of the chlorine substituents.[2]
Table 1: Physicochemical Properties of Chlordane Isomers
| Property | cis-Chlordane | trans-Chlordane | Technical Chlordane | Reference |
| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | Mixture | [3] |
| Molecular Weight | 409.78 g/mol | 409.78 g/mol | ~409.78 g/mol | [4] |
| Physical State | Solid | Solid | Viscous Liquid | [4][5] |
| Melting Point | 106.5-108.5 °C | 104.5-106 °C | N/A | [6] |
| Boiling Point | 175 °C at 2 mmHg | 175 °C at 2 mmHg | N/A | [6] |
| Water Solubility | 0.056 mg/L at 25°C | 0.056 mg/L at 25°C | 0.009 mg/L at 25°C | [6] |
| Vapor Pressure | 1 x 10⁻⁵ mmHg at 25°C | 1 x 10⁻⁵ mmHg at 25°C | 1 x 10⁻⁵ mmHg at 25°C | [6] |
| Log K_ow_ (LogP) | 5.5 | 5.5 | 6.0 | [6][7] |
| Henry's Law Constant | 4.86 x 10⁻⁵ atm·m³/mol | 4.86 x 10⁻⁵ atm·m³/mol | 1.2 x 10⁻⁵ atm·m³/mol | [6] |
Note: Technical chlordane is a complex mixture of over 140 compounds, with cis- and trans-chlordane being major components.[5]
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (K_ow_ or P) is a measure of a chemical's lipophilicity, or its tendency to partition into a nonpolar solvent (n-octanol) from an aqueous phase.[8] It is a crucial parameter in predicting the environmental fate and biological activity of compounds.[9] For chlorinated indanes, their high lipophilicity, reflected in high LogP values, is a defining characteristic.[2][10] This property drives their partitioning into fatty tissues, leading to bioaccumulation, and influences their interaction with biological membranes and receptors.[1]
The LogP values for cis- and trans-chlordane are reported to be around 5.5, while technical chlordane has a LogP of approximately 6.0, indicating very high lipophilicity.[6][7]
Volatility: Vapor Pressure and Henry's Law Constant
The volatility of chlorinated indane compounds, described by their vapor pressure and Henry's Law constant, dictates their tendency to partition from soil and water into the atmosphere. While generally considered semi-volatile, their vapor pressures are low, as exemplified by chlordane (1 x 10⁻⁵ mmHg at 25°C).[6] The Henry's Law constant, which relates the concentration of a compound in the air to its concentration in water, further informs its environmental distribution.
Structure-Property Relationships and Predictive Models
The physicochemical properties of chlorinated indanes are intricately linked to their molecular structure. The number and position of chlorine atoms on the indane ring system profoundly impact polarity, molecular weight, and molecular shape, thereby influencing solubility, lipophilicity, and volatility.
For instance, increasing the degree of chlorination generally leads to a higher molecular weight and often a decrease in vapor pressure. The effect on solubility and lipophilicity can be more complex and is influenced by the specific substitution pattern.
Given the vast number of possible chlorinated indane congeners, experimental determination of physicochemical properties for every compound is impractical. In this context, Quantitative Structure-Property Relationship (QSPR) models are invaluable tools.[11][12][13] These computational models use molecular descriptors, derived from the chemical structure, to predict physicochemical properties.[12] For halogenated hydrocarbons, descriptors related to molecular size, shape, and electronic properties have been successfully used to predict properties like boiling point, vapor pressure, and partition coefficients.[11][14]
Experimental Protocols for Physicochemical Characterization
The generation of high-quality, reliable data is the cornerstone of scientific research. The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of chlorinated indane compounds.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is considered the gold standard for determining the thermodynamic solubility of poorly soluble compounds.[15][16]
Objective: To determine the equilibrium solubility of a chlorinated indane compound in water.
Materials:
-
Test compound
-
Deionized water (Milli-Q or equivalent)
-
N-octanol (for pre-saturation)
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical instrumentation (e.g., GC-ECD, HPLC-UV/MS)
-
Glassware (flasks, vials, pipettes)
Procedure:
-
Preparation of Saturated Water: Add a small amount of n-octanol to a volume of deionized water and shake vigorously for 24 hours at the desired temperature to saturate the water with the solvent. This minimizes the influence of co-solvency effects.
-
Sample Preparation: Add an excess amount of the test compound to a flask containing the n-octanol-saturated water. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.[16]
-
Equilibration: Place the flask in a constant temperature shaker bath and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet any undissolved solid material.[17]
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant for analysis. The concentration of the dissolved compound is then determined using a validated analytical method, such as gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.[18]
-
Data Interpretation: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is also the classical approach for LogP determination.[8][19]
Objective: To measure the partitioning of a chlorinated indane compound between n-octanol and water.
Materials:
-
Test compound
-
N-octanol (reagent grade)
-
Deionized water
-
Constant temperature shaker
-
Centrifuge
-
Analytical instrumentation (GC-ECD or HPLC-UV/MS)
-
Glassware (separatory funnels or vials)
Procedure:
-
Pre-saturation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Analysis: Determine the concentration of the test compound in both the n-octanol and water phases using an appropriate analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
References
- 1. Report (No 22) on the ninth Steering Committee Meeting, Gaborone, Botswana, 13-16 February 1996 [fao.org]
- 2. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Improved QSARs for predictive toxicology of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Apparent solubility of organochlorine insecticides in water at various temperatures | Semantic Scholar [semanticscholar.org]
- 18. gcms.cz [gcms.cz]
- 19. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
analytical methods for 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
An Application Guide to the Analytical Characterization of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Prepared by a Senior Application Scientist
This document provides a detailed guide to the analytical methods for the characterization of this compound. The protocols and insights are designed for researchers, scientists, and professionals in drug development and chemical synthesis who require robust, reliable, and validated methods for purity assessment, identification, and quantification of this compound.
Introduction and Compound Profile
This compound is a halogenated derivative of indane carboxylic acid. Its structural features—a chlorinated aromatic ring, a five-membered aliphatic ring, and a carboxylic acid group—dictate the analytical strategies required for its characterization. Accurate and precise analytical methods are paramount for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in synthetic chemistry.
Compound Properties:
| Property | Value | Source |
| Chemical Formula | C₁₀H₉ClO₂ | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 66041-26-7 | [1] |
This guide will detail chromatographic and spectroscopic approaches, offering both step-by-step protocols and the underlying scientific rationale for each methodological choice.
Chromatographic Analysis: Purity and Quantification
Chromatographic methods are essential for separating the target compound from impurities, by-products, or unreacted starting materials. Given the compound's polarity and UV-active nature, High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of the Method: Reverse-phase HPLC is the ideal modality for this analyte. The stationary phase (typically C18) is nonpolar, while the mobile phase is a polar solvent mixture. The retention of this compound is governed by its hydrophobic interactions with the stationary phase. A critical parameter for analyzing carboxylic acids is the pH of the mobile phase. By adding an acidifier like formic or acetic acid, the mobile phase pH is kept low (<4), ensuring the carboxylic acid group remains in its protonated, less polar form (-COOH). This leads to consistent, sharp, and symmetrical peaks, which is essential for accurate quantification. Detection is achieved using a UV-Vis detector, as the benzene ring within the indene structure acts as a strong chromophore.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 95% B over 15 minutes | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| UV Detection | 254 nm | Common wavelength for aromatic compounds. |
Data Interpretation: A successful analysis will yield a chromatogram with a primary peak corresponding to this compound. The purity can be calculated based on the area percent of this peak relative to the total area of all peaks.
Workflow for HPLC Analysis:
Caption: HPLC workflow from sample preparation to data analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle of the Method: While HPLC-UV provides retention time and purity data, it does not offer definitive structural confirmation. Coupling HPLC to a mass spectrometer provides mass-to-charge ratio (m/z) information, a fundamental property of the molecule. For a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is highly effective. The mobile phase deprotonates the acidic proton, forming a negatively charged ion [M-H]⁻ that is readily detected by the mass spectrometer.
Experimental Protocol: LC-MS Identification
-
LC Conditions: Use the same HPLC method as described in Section 2.1. The formic acid in the mobile phase is compatible with MS detection.
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar analytes like carboxylic acids. |
| Polarity | Negative | To detect the deprotonated molecule [M-H]⁻. |
| Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential fragments. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in negative mode. |
| Drying Gas Temp. | 350 °C | To efficiently desolvate the ions. |
Data Interpretation: The primary piece of evidence is the detection of an ion with an m/z corresponding to the deprotonated molecule.
-
Molecular Weight: 196.63
-
Expected [M-H]⁻ ion: m/z 195.0 (for ³⁵Cl isotope) and m/z 197.0 (for ³⁷Cl isotope). The characteristic ~3:1 isotopic pattern for chlorine provides strong evidence for the presence of a chlorine atom in the molecule.
Workflow for LC-MS Analysis:
Caption: LC-MS workflow for definitive compound identification.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods provide detailed information about the molecule's structure and functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the exact structure of an organic molecule in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the dihydroindene ring system.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and broad. |
| ~7.2-7.4 | Multiplet | 3H | Aromatic-H | Protons on the chlorinated benzene ring. The exact splitting will depend on their coupling. |
| ~4.0-4.2 | Triplet | 1H | H-1 | Proton at the chiral center, coupled to the two H-2 protons. |
| ~2.8-3.2 | Multiplet | 2H | H-3 | The two benzylic protons, coupled to the H-2 protons. |
| ~2.3-2.6 | Multiplet | 2H | H-2 | The two methylene protons, coupled to both H-1 and H-3 protons. |
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of the Method: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.
Predicted Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic |
| 1000-1100 | C-Cl stretch | Aryl Halide |
Experimental Protocol: FTIR Analysis
-
Ensure the sample is dry.
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Summary of Analytical Methods
| Technique | Purpose | Key Information Obtained |
| HPLC-UV | Purity Assessment & Quantification | Retention Time, Peak Area (%) |
| LC-MS | Identity Confirmation | Molecular Weight (m/z of [M-H]⁻), Isotopic Pattern |
| ¹H NMR | Structural Elucidation | Chemical Environment of Protons, Connectivity |
| FTIR | Functional Group Identification | Presence of -COOH, Aromatic Ring, C-Cl bond |
References
The Synthetic Utility of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid: From Agrochemicals to Advanced Intermediates
Introduction: Unveiling a Versatile Chiral Building Block
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable chiral building block in modern organic synthesis. Its rigid, bicyclic indane scaffold, substituted with a reactive carboxylic acid moiety and a chlorine atom, provides a unique combination of structural features that are attractive for the synthesis of complex molecular architectures. The chlorine atom offers a handle for further functionalization through cross-coupling reactions, while the carboxylic acid is a versatile functional group that can be readily converted into a wide array of other functionalities, including esters, amides, and alcohols. This application note will provide an in-depth exploration of the synthetic utility of this compound, with a primary focus on its crucial role in the industrial synthesis of the potent insecticide, Indoxacarb. Furthermore, we will present detailed protocols for its conversion into key synthetic intermediates, such as amides and esters, thereby showcasing its broader potential in the fields of medicinal chemistry and materials science.
Core Application: A Cornerstone in the Synthesis of Indoxacarb
The most prominent and well-documented application of this compound is as a key precursor in the multi-step synthesis of (S)-Indoxacarb, a highly effective oxadiazine insecticide. The synthesis hinges on the initial conversion of the carboxylic acid to its corresponding methyl ester, followed by a crucial oxidation step to introduce a hydroxyl group at the C2 position, yielding methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This intermediate contains the core scaffold of the active ingredient.
Workflow for the Synthesis of the Key Indoxacarb Intermediate
Caption: Synthetic route to the key intermediate of (S)-Indoxacarb.
Protocol 1: Esterification of this compound
This protocol details the conversion of the starting carboxylic acid to its methyl ester, a foundational step for subsequent transformations.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., Dichloromethane or Ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid-Catalyzed Esterification (Fischer Esterification): a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid). b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid). c. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, allow the mixture to cool to room temperature. e. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. f. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL). g. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate. h. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl ester.
-
Alternative Procedure using Thionyl Chloride: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid) at 0 °C (ice bath). b. Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. c. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. d. Quench the reaction by carefully adding saturated sodium bicarbonate solution. e. Follow steps 1.f to 1.h for workup and isolation.
Expected Outcome: This procedure typically affords the methyl ester as a solid or oil in high yield (85-95%). Further purification can be achieved by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate |
| Reagents | Methanol, H₂SO₄ (cat.) or SOCl₂ |
| Typical Yield | 85-95% |
| Purification | Extraction, optional column chromatography |
Protocol 2: Oxidation to Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This protocol describes the critical oxidation step to introduce the hydroxyl group, a key functionality for the subsequent cyclization to form the oxadiazine ring of Indoxacarb.[1][2]
Materials:
-
Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate
-
m-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (TBHP)
-
Organic solvent (e.g., Dichloromethane, Toluene)
-
Sodium sulfite (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate (1.0 eq) in a suitable organic solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 - 2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired hydroxylated intermediate.
Expert Insights: The use of chiral catalysts in this oxidation step can lead to the enantioselective formation of the (S)-enantiomer, which is the active form of Indoxacarb.[3] This is a critical consideration for industrial-scale synthesis to maximize the efficacy of the final product.
Expanding the Synthetic Horizon: Amide and Ester Derivatives
Beyond its role in agrochemical synthesis, the carboxylic acid functionality of this compound serves as a gateway to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The indane scaffold is a privileged structure in numerous biologically active compounds.
Protocol 3: Amide Synthesis via Carbodiimide Coupling
This protocol outlines a general and reliable method for the synthesis of amide derivatives, which are prevalent in pharmaceuticals.
Caption: General scheme for amide synthesis.
Materials:
-
This compound
-
Primary or secondary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a highly effective coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion without competing with the primary amine nucleophile.
-
Anhydrous Conditions: Carbodiimides are sensitive to moisture, which can lead to the formation of N-acylurea byproducts and reduce the yield of the desired amide.
| Parameter | Value |
| Starting Material | This compound |
| Product | N-substituted-5-chloro-2,3-dihydro-1H-indene-1-carboxamide |
| Reagents | R-NH₂, EDC, HOBt, DIPEA |
| Typical Yield | 60-90% (substrate dependent) |
| Purification | Column chromatography |
Conclusion
This compound stands out as a versatile and valuable synthetic intermediate. Its established role in the synthesis of the insecticide Indoxacarb highlights its industrial importance. Furthermore, its capacity to be readily transformed into a variety of amide and ester derivatives opens up avenues for the exploration of novel bioactive molecules and advanced materials. The protocols provided herein offer a practical guide for researchers to harness the full synthetic potential of this important chiral building block.
References
- 1. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. patents.justia.com [patents.justia.com]
Application Note & Protocol: Synthesis of a Key Chiral Intermediate for (S)-Indoxacarb
Introduction: The Significance of (S)-Indoxacarb and its Chiral Precursor
Indoxacarb is a potent oxadiazine insecticide that functions by blocking sodium channels in the nervous systems of target pests.[1] Its efficacy is primarily attributed to the (S)-enantiomer, which is the insecticidally active ingredient.[2][3] The asymmetric synthesis of (S)-indoxacarb is a topic of significant interest in agrochemical research and development, with a focus on producing the active enantiomer in high purity to enhance efficacy and reduce environmental impact.
A critical step in the synthesis of (S)-indoxacarb is the preparation of the chiral intermediate, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[2] The stereochemistry of this intermediate dictates the final configuration of the active ingredient. Therefore, a robust and stereoselective protocol for its synthesis is paramount for the efficient production of (S)-indoxacarb.
This application note provides a detailed protocol for the synthesis of this key intermediate, drawing upon established methodologies. The described procedure focuses on an efficient, highly stereoselective, and industrially feasible approach.
Reaction Pathway Overview
The synthesis of (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves the asymmetric oxidation of 5-chloro-2-methoxycarbonyl-1-indanone. This reaction is typically carried out in the presence of an oxidizing agent and a chiral catalyst to ensure the desired stereoselectivity.
Caption: Asymmetric oxidation of 5-chloro-2-methoxycarbonyl-1-indanone to its corresponding hydroxylated intermediate.
Materials and Apparatus
Reagents
| Reagent | CAS Number | Supplier | Notes |
| 5-chloro-2-methoxycarbonyl-1-indanone ester | 13622-33-4 | Major suppliers | Starting material |
| tert-Butyl hydroperoxide (TBHP), 70% in H₂O | 75-91-2 | Major suppliers | Oxidizing agent[2] |
| Chiral Zirconium-salen polymer catalyst | N/A | See reference[4] | For asymmetric induction |
| Toluene | 108-88-3 | Major suppliers | Solvent |
| Methanol | 67-56-1 | Major suppliers | For catalyst preparation[4] |
| (1S,2S)-(-)-1,2-Diphenylethylenediamine | 29841-69-8 | Major suppliers | For catalyst preparation[4] |
| 3-tert-butyl-5-styrylsalicylaldehyde | N/A | See reference[4] | For catalyst preparation |
| Sodium borohydride | 16940-66-2 | Major suppliers | For catalyst preparation[4] |
| Tetrahydrofuran (THF) | 109-99-9 | Major suppliers | For catalyst preparation |
| Ethyl acetate | 141-78-6 | Major suppliers | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Major suppliers | Drying agent |
Apparatus
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Experimental Protocol
Part 1: Preparation of the Chiral Zirconium-salen Polymer Catalyst
This protocol is based on the preparation of a highly efficient chiral catalyst as described in patent literature, which has been shown to yield high enantiomeric excess of the desired product.[4]
-
Ligand Formation:
-
In a reaction flask, dissolve 3-tert-butyl-5-styrylsalicylaldehyde (0.1 mol) and (1S,2S)-(-)-1,2-diphenylethylenediamine (0.05 mol) in methanol (106 g).[4]
-
Heat the mixture to reflux and maintain for a specified duration to form the salen ligand condensate.[4]
-
Cool the reaction mixture and collect the solid product by filtration. Dry the condensate thoroughly.
-
-
Reduction and Polymerization:
-
Dissolve the dried condensate (0.01 mol) in tetrahydrofuran (50 g).[4]
-
Heat the solution to 50-60°C and add sodium borohydride (0.04 mol) in portions.[4]
-
Continue the reaction until completion, then proceed with workup to isolate the reduced ligand.
-
The polymerization of the ligand monomer can be achieved through further reaction steps as detailed in the source literature to yield the active chiral Zr-salen polymer catalyst.[4]
-
Part 2: Asymmetric Synthesis of (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This procedure is adapted from established methods for the asymmetric oxidation of the indanone ester.[4][5]
-
Reaction Setup:
-
To a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the prepared chiral Zr-salen polymer catalyst.
-
Add toluene as the solvent.
-
-
Reaction Execution:
-
To the catalyst suspension in toluene, add 5-chloro-2-methoxycarbonyl-1-indanone ester.[5]
-
Begin stirring and heat the mixture to reflux (approximately 110-114°C).[5]
-
Slowly add tert-butyl hydroperoxide (TBHP, 70% in H₂O) to the reaction mixture.[2][5] The molar ratio of the indanone ester to TBHP should be approximately 1:1.2-1.5.[6]
-
Continue refluxing for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The polymer catalyst can be recovered by filtration for potential reuse.[4][6]
-
The filtrate, containing the product, is then concentrated under reduced pressure using a rotary evaporator to remove the toluene.[5]
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary, though filtration may be sufficient for a high-purity product.[2]
-
Data Summary
| Parameter | Value | Reference(s) |
| Molar Ratio (Indanone Ester:TBHP:Catalyst) | 1 : 1.2-1.5 : 0.05-0.1 | [6] |
| Reaction Temperature | 60-120°C (Reflux in Toluene) | [6] |
| Reaction Time | ~4 hours | [5] |
| Expected Yield | 86-90% | [4] |
| Enantiomeric Excess (S-enantiomer) | Up to 99% | [4] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Conduct all steps of the synthesis in a well-ventilated fume hood to avoid inhalation of vapors.[9][10]
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8][11]
Trustworthiness and Self-Validation
The protocol described is based on peer-reviewed literature and patented methods, ensuring a high degree of reliability.[2][4][5] The progress of the reaction can be monitored by TLC to ensure the complete consumption of the starting material. The final product's identity and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC. The enantiomeric excess should be determined using chiral HPLC to validate the stereoselectivity of the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate in the production of the insecticide (S)-indoxacarb. By employing a chiral zirconium-based catalyst, this method offers high yields and excellent enantioselectivity, making it a valuable procedure for researchers and professionals in the field of agrochemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. inchem.org [inchem.org]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. merck.com [merck.com]
- 11. jaishreerasayan.org [jaishreerasayan.org]
The Strategic Utility of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid in Synthetic Chemistry
Introduction: Unveiling a Versatile Scaffold
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a halogenated, bicyclic carboxylic acid that has emerged as a significant building block in both medicinal chemistry and agrochemical synthesis. Its rigid indane core, substituted with a reactive carboxylic acid handle and a strategically placed chlorine atom, provides a unique combination of structural features and electronic properties. The indane scaffold itself is a privileged structure in drug discovery, known to mimic phenyl groups while offering a more defined three-dimensional geometry, which can lead to improved target binding and pharmacokinetic properties.[1][2] The presence of the chlorine atom can enhance metabolic stability and membrane permeability, and also serves as a potential site for further functionalization through cross-coupling reactions. The carboxylic acid group is a versatile functional handle, allowing for the straightforward synthesis of amides, esters, and other derivatives, making it an ideal starting point for library synthesis in drug discovery programs.[2]
This document provides a comprehensive overview of the applications of this compound as a chemical building block, complete with detailed protocols for its synthesis and derivatization.
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, purification, and characterization.
| Property | Value | Reference |
| CAS Number | 66041-26-7 | [3] |
| Molecular Formula | C₁₀H₉ClO₂ | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [4] |
Synthesis of the Building Block: A Stepwise Approach
The synthesis of this compound typically commences from commercially available starting materials and proceeds through the key intermediate, 5-chloro-1-indanone. A general and reliable synthetic pathway is outlined below.
Protocol 1: Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a robust method for the construction of the indanone core.[5] This protocol describes the cyclization of 3-(4-chlorophenyl)propanoic acid.
Workflow for the Synthesis of 5-Chloro-1-indanone
A schematic overview of the synthesis of 5-chloro-1-indanone.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the starting material.
-
Friedel-Crafts Cyclization: In a separate, larger flask, prepare a suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this suspension, add the freshly prepared solution of 3-(4-chlorophenyl)propanoyl chloride dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Add concentrated HCl to dissolve any remaining aluminum salts. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford 5-chloro-1-indanone as a solid.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of 5-chloro-1-indanone to the target carboxylic acid. This transformation can be achieved through various methods, including the Willgerodt-Kindler reaction followed by hydrolysis, or via a cyanohydrin intermediate. A more direct approach involves carboxylation of the corresponding enolate. A common laboratory-scale synthesis involves a two-step process of carboxymethylation followed by hydrolysis.[6]
Workflow for the Synthesis of the Target Compound
A schematic overview of the synthesis of the title compound from 5-chloro-1-indanone.
Materials:
-
5-Chloro-1-indanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl carbonate
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
Procedure:
-
Carboxymethylation: To a suspension of sodium hydride (2.5 eq) in anhydrous THF, add dimethyl carbonate (5.0 eq). Heat the mixture to reflux. To this refluxing mixture, add a solution of 5-chloro-1-indanone (1.0 eq) in anhydrous THF dropwise over 30 minutes. Continue refluxing for 4-6 hours, monitoring the reaction by TLC.[6]
-
Hydrolysis and Decarboxylation: After cooling the reaction mixture, carefully add water to quench the excess NaH. Add a solution of NaOH (5.0 eq) in water and heat the mixture to reflux for 4-8 hours to hydrolyze the ester and promote decarboxylation of the initially formed dicarboxylic acid.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The indane-1-carboxylic acid framework is a valuable scaffold in drug discovery. A notable example is the development of anti-inflammatory agents based on this core structure.[7] The rigid nature of the indane ring system helps to lock the pharmacophoric elements in a specific orientation, which can lead to enhanced binding affinity and selectivity for the biological target.
Derivatization of the Carboxylic Acid: Amide Coupling
The carboxylic acid moiety of this compound is readily derivatized to form amides, which are prevalent in many drug molecules. Standard peptide coupling reagents can be employed for this transformation.
General Workflow for Amide Synthesis
A general scheme for the synthesis of amide derivatives.
Protocol 3: General Procedure for Amide Coupling using HATU
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Comparative Data for Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Yield (%) | Notes |
| EDC | HOBt or NHS | DIPEA or Et₃N | DCM, DMF | 70-90 | Good for a wide range of substrates; byproducts are water-soluble. |
| HATU | None | DIPEA | DMF, NMP | 85-98 | Highly efficient, especially for hindered substrates and poorly nucleophilic amines. |
| PyBOP | None | DIPEA | DMF, DCM | 80-95 | Often used in solid-phase synthesis; byproducts are generally water-soluble. |
Bioisosteric Replacement of the Carboxylic Acid
In drug design, carboxylic acids can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[8][9] Bioisosteric replacement is a strategy used to replace the carboxylic acid with another functional group that mimics its essential binding interactions while improving the overall drug-like properties.[5][10] this compound can serve as a starting point for the synthesis of such bioisosteres.
Common Carboxylic Acid Bioisosteres
-
Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding capabilities of a carboxylic acid.
-
Acylsulfonamides: These are also acidic and can form similar interactions.
-
Hydroxamic acids: These can act as metal chelators and hydrogen bond donors/acceptors.
The synthesis of these bioisosteres often involves the conversion of the carboxylic acid to an intermediate such as an amide or an ester, which is then further elaborated.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its rigid scaffold and multiple points for functionalization make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. The protocols provided herein offer a guide for the synthesis and derivatization of this important chemical entity, enabling researchers to explore its potential in their own discovery programs.
References
- 1. eburon-organics.com [eburon-organics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [cymitquimica.com]
- 4. Catalytic Asymmetric Synthesis of Atropisomers Bearing Multiple Chiral Elements: An Emerging Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Scalable Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid
An Application Guide for Process Development
Abstract: 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable chiral building block in medicinal chemistry and materials science. Its efficient and scalable synthesis is critical for downstream applications, including the development of novel therapeutics. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this target compound, emphasizing scalability, mechanistic understanding, and process safety. We will detail a robust pathway beginning with the large-scale preparation of the key intermediate, 5-Chloro-1-indanone, via a Friedel-Crafts reaction, followed by its conversion to the final carboxylic acid product.
Strategic Overview: Retrosynthetic Analysis & Pathway Selection
The successful scalable synthesis of a complex molecule relies on a robust and economically viable synthetic route. Our retrosynthetic analysis identifies 5-Chloro-1-indanone as the pivotal intermediate. This indanone derivative is accessible from inexpensive, commodity starting materials through well-established industrial reactions.
The chosen forward synthesis strategy is a three-step process designed for scalability and high fidelity:
-
Friedel-Crafts Acylation: Reaction of chlorobenzene with 3-chloropropionyl chloride to form 3-chloro-1-(4-chlorophenyl)propan-1-one.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts reaction to form the key intermediate, 5-Chloro-1-indanone.
-
Functional Group Transformation: A multi-stage conversion of the indanone to the target carboxylic acid via a nitrile intermediate, a reliable and high-yielding transformation.
This pathway is selected over others due to its reliance on powerful, well-understood reactions and the avoidance of expensive reagents or complex purification steps.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of Key Intermediate: 5-Chloro-1-indanone
The formation of the indanone core is achieved through a two-stage Friedel-Crafts process. This approach is highly efficient for large-scale production.[1]
Mechanistic Insight: The Friedel-Crafts Reaction
The synthesis of 5-Chloro-1-indanone relies on two sequential electrophilic aromatic substitution reactions.
-
Intermolecular Acylation: Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with 3-chloropropionyl chloride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent, the acylation occurs predominantly at the para position.[2][3]
-
Intramolecular Acylation (Cyclization): In the presence of a strong acid catalyst (e.g., AlCl₃ or sulfuric acid), the second Friedel-Crafts reaction occurs intramolecularly.[4] The carbonyl group of the propionyl chain is activated, leading to cyclization onto the aromatic ring to form the five-membered ring of the indanone system.
Detailed Protocol: Scalable Synthesis of 5-Chloro-1-indanone
This protocol is adapted from established industrial processes and is optimized for scale.[1]
Step A: Friedel-Crafts Acylation of Chlorobenzene
-
Reactor Setup: Charge a dry, inerted, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and a gas scrubber (for HCl) with chlorobenzene (3.0 eq).
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 eq) to the stirred chlorobenzene. Maintain the temperature below 10 °C during the addition.
-
Reagent Addition: Add 3-chloropropionyl chloride (1.0 eq) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reactor back to 0-5 °C. Carefully and slowly quench the reaction by adding the mixture to a separate vessel containing crushed ice and concentrated HCl (approx. 2 volumes of ice/water to 1 volume of reaction mixture). Caution: This is a highly exothermic process with significant HCl gas evolution.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and saturated sodium bicarbonate solution, followed by a final wash with brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the excess chlorobenzene under reduced pressure to yield crude 3-chloro-1-(4-chlorophenyl)propan-1-one. This intermediate is often suitable for use in the next step without further purification.
Step B: Intramolecular Cyclization
-
Reactor Setup: The crude product from Step A can be dissolved in a suitable solvent like dichloromethane, or for a more traditional and potent cyclization, sulfuric acid can be used.[4] For the sulfuric acid method, add concentrated sulfuric acid (98%, ~5-10 volumes) to a clean, dry reactor.
-
Addition: Cool the sulfuric acid to 0 °C and slowly add the crude 3-chloro-1-(4-chlorophenyl)propan-1-one, keeping the temperature below 15 °C.
-
Reaction: Heat the mixture to 80-90 °C and hold for 2-4 hours. The reaction should be monitored by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield pure 5-Chloro-1-indanone as a white to off-white solid.
Quantitative Data & Characterization
| Parameter | Value | Reference |
| Starting Materials | Chlorobenzene, 3-Chloropropionyl Chloride | [1] |
| Catalyst | Anhydrous Aluminum Chloride (Acylation), H₂SO₄ (Cyclization) | [1][4] |
| Typical Overall Yield | 75-85% | [1][4] |
| Melting Point | 93-97 °C | [5] |
| Molecular Formula | C₉H₇ClO | [6] |
| Molecular Weight | 166.60 g/mol | [6] |
Part II: Synthesis of this compound
The conversion of the ketone to a carboxylic acid at the C1 position is a critical transformation. We present a robust method proceeding through a nitrile intermediate, which can be reliably hydrolyzed to the target acid.[7]
Detailed Protocol: Ketone to Carboxylic Acid Conversion
Step A: Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
This protocol outlines a plausible route via reduction and substitution, a common transformation sequence.
-
Reduction to Alcohol: In a suitable reactor, dissolve 5-Chloro-1-indanone (1.0 eq) in methanol or ethanol. Cool the solution to 0-5 °C. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 15 °C. Stir for 1-2 hours at room temperature after the addition is complete.
-
Work-up: Quench the reaction by slowly adding 1M HCl until the pH is acidic. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-chloro-2,3-dihydro-1H-inden-1-ol.
-
Conversion to Bromide: Dissolve the crude alcohol in a suitable solvent like dichloromethane. Cool to 0 °C and add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. Allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield 1-bromo-5-chloro-2,3-dihydro-1H-indene.
-
Cyanation: Dissolve the crude bromide in a polar aprotic solvent such as DMSO or DMF. Add sodium cyanide (NaCN, 1.5 eq). Heat the mixture to 60-70 °C and stir for 4-8 hours. Extreme Caution: NaCN is highly toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment. All cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
Isolation: Cool the reaction, pour into water, and extract with ethyl acetate or toluene. Wash the organic layers extensively with water to remove the solvent and residual cyanide, followed by a brine wash. Dry and concentrate to yield crude 5-chloro-2,3-dihydro-1H-indene-1-carbonitrile.
Step B: Hydrolysis of Nitrile to Carboxylic Acid
-
Reaction Setup: Combine the crude nitrile from the previous step with a mixture of ethanol and a 50% aqueous potassium hydroxide (KOH) solution.[7]
-
Hydrolysis: Heat the mixture to reflux (approx. 100 °C) and maintain for 12-16 hours. Ammonia gas will be evolved. The reaction progress can be monitored by the disappearance of the nitrile starting material (TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like MTBE or toluene to remove any non-acidic impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. The carboxylic acid product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent to afford pure this compound.
Characterization of Final Product
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), 7.2-7.4 (m, 3H, Ar-H), 4.0 (t, 1H), 2.8-3.0 (m, 2H), 2.2-2.4 (m, 2H) (Predicted/Analogous)[7] |
Process Workflow & Safety
Overall Experimental Workflow
Caption: High-level experimental workflow for the synthesis.
Safety & Hazard Summary
All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate PPE. A thorough risk assessment should be performed before commencing any work.
| Reagent/Solvent | Key Hazards | Handling Precautions |
| Aluminum Chloride (Anhydrous) | Corrosive, reacts violently with water. | Handle in a dry environment (glovebox or dry N₂). Avoid inhalation of dust. Wear acid-resistant gloves and face shield. |
| 3-Chloropropionyl Chloride | Corrosive, lachrymator, moisture sensitive. | Handle in a fume hood. Avoid contact with skin and eyes. Reacts with water to release HCl. |
| Sulfuric Acid (Conc.) | Severely corrosive, strong oxidizing agent. | Wear acid-resistant gloves, lab coat, and face shield. Add slowly to water/ice, never the other way around. |
| Sodium Borohydride (NaBH₄) | Flammable solid, reacts with water to produce H₂. | Add portion-wise to control reaction rate. Ensure adequate ventilation. |
| Sodium Cyanide (NaCN) | FATAL if swallowed, inhaled, or in contact with skin. | EXTREME CAUTION. Use only in a designated, certified fume hood. Avoid contact with acids (releases toxic HCN gas). Have a cyanide antidote kit available. All waste must be quenched with bleach or peroxide before disposal. |
| Potassium Hydroxide (KOH) | Corrosive. | Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection. |
Conclusion
This application guide outlines a robust, scalable, and well-documented synthetic pathway to this compound. By breaking the synthesis down into the formation of a key indanone intermediate followed by a reliable functional group transformation, this process provides a clear and adaptable framework for researchers and drug development professionals. The emphasis on mechanistic understanding and detailed safety protocols ensures that this synthesis can be implemented both efficiently and safely on a laboratory or pilot plant scale.
References
- 1. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 5. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 6. 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7 [matrix-fine-chemicals.com]
- 7. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Note: Advanced Chromatographic Strategies for the Separation of Indene-1-Carboxylic Acid Isomers
Abstract
This application note provides a comprehensive guide to the chromatographic separation of indene-1-carboxylic acid isomers. Given the critical role of stereoisomerism in drug development and materials science, achieving robust and efficient separation of these chiral compounds is paramount. We present detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two orthogonal and powerful techniques for chiral resolution. The causality behind methodological choices, including stationary phase selection, mobile phase optimization, and the role of additives, is thoroughly discussed to provide researchers with a foundational understanding for method development and troubleshooting.
Introduction: The Significance of Isomeric Purity
Indene and its derivatives are important structural motifs found in various pharmacologically active compounds and advanced materials.[1][2][3] Indene-1-carboxylic acid possesses a chiral center at the C1 position, leading to the existence of (R)- and (S)-enantiomers. In pharmaceutical applications, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicological profiles.[4] One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful.[4] Therefore, the ability to separate, quantify, and isolate pure enantiomers is not merely an analytical challenge but a regulatory and safety necessity.
This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven protocols and the scientific rationale required to tackle the separation of indene-1-carboxylic acid enantiomers effectively.
Analyte Properties and Chromatographic Challenges
Indene-1-carboxylic acid and its related isomers share identical molecular weights and similar physicochemical properties, making their separation a non-trivial task that relies on exploiting subtle differences in their three-dimensional structures.
Table 1: Physicochemical Properties of Indene-1-Carboxylic Acid and Related Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | PubChem CID |
| 1H-Indene-1-carboxylic acid | C₁₀H₈O₂ | 160.17 | Chiral center at C1 | 185912[5] |
| 1H-Indene-3-carboxylic acid | C₁₀H₈O₂ | 160.17 | Positional isomer | N/A |
| 2,3-Dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₀O₂ | 162.18 | Saturated cyclopentene ring | 85728[6] |
| 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₈O₃ | 176.17 | Ketone group at C3 | 99815[7] |
The primary challenge lies in the enantiomeric separation, which cannot be achieved with standard achiral chromatography. Chiral recognition requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP). The fundamental principle governing this separation is the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, leading to differential retention times.[8]
Experimental Workflow and Strategy
A logical workflow is essential for efficient method development. The process begins with selecting the appropriate chiral technology (HPLC or SFC), followed by systematic screening of columns and mobile phases to achieve optimal resolution.
Caption: Strategic workflow for developing a robust chiral separation method.
Protocol 1: Chiral HPLC Separation of Enantiomers
High-Performance Liquid Chromatography is the gold standard for chiral separations in many laboratories. The selection of a suitable Chiral Stationary Phase (CSP) is the most critical factor for success. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often a good starting point for chiral acid separations.[8]
Principle and Rationale
This method utilizes a normal-phase mobile system. The non-polar primary solvent (e.g., hexane) minimizes interactions with the stationary phase, while a polar alcohol modifier facilitates interaction between the analyte and the CSP's chiral selectors. An acidic additive, such as trifluoroacetic acid (TFA) or acetic acid, is essential.[9] It serves to suppress the ionization of the indene-1-carboxylic acid's carboxyl group. In its neutral form, the analyte engages in more consistent and effective hydrogen bonding and dipole-dipole interactions with the CSP, leading to sharper peaks and improved resolution.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the indene-1-carboxylic acid isomer mixture at 1.0 mg/mL in ethanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC System and Conditions:
-
The protocol specifies a standard HPLC system with a UV detector.
-
Table 2: Chiral HPLC Method Parameters
| Parameter | Recommended Condition | Rationale / Expert Insight |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent) 4.6 x 250 mm, 5 µm | These phases provide a broad range of chiral recognition mechanisms (H-bonding, π-π interactions, steric hindrance) effective for aromatic acids. |
| Mobile Phase | Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Hexane is the weak solvent. IPA is the polar modifier to control retention. TFA is the critical additive to suppress analyte ionization and reduce peak tailing.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |
| Injection Vol. | 10 µL | Adjust as needed based on detector response and concentration. |
| Detection | UV at 254 nm | The aromatic indene ring provides strong UV absorbance at this wavelength. |
-
Data Analysis and Expected Outcome:
-
Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers should be observed.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification and preparative work.
-
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced solvent consumption.[10] It utilizes supercritical CO₂, a "green" solvent, as the main mobile phase component.[11][12]
Principle and Rationale
Supercritical CO₂ is non-polar, but its elution strength can be dramatically increased by adding a polar organic co-solvent (modifier), typically methanol.[13] For acidic compounds like indene-1-carboxylic acid, an additive is often required to improve peak shape and achieve separation. The low viscosity and high diffusivity of the supercritical mobile phase allow for much higher flow rates than in HPLC without a proportional loss in efficiency, leading to very fast analyses.[10]
Caption: Schematic of a typical Supercritical Fluid Chromatography (SFC) system.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the indene-1-carboxylic acid isomer mixture at 1.0 mg/mL in methanol.
-
Dilute as necessary with methanol. The final sample should be fully dissolved in the co-solvent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter.
-
-
SFC System and Conditions:
-
The protocol requires an analytical SFC system.
-
Table 3: Chiral SFC Method Parameters
| Parameter | Recommended Condition | Rationale / Expert Insight |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-3, IC-3, or equivalent) 4.6 x 150 mm, 3 µm | 3 µm particle columns are ideal for the high efficiencies achievable with SFC. The shorter 150 mm length facilitates rapid analysis. |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% TFA | A gradient elution from 10% to 40% Methanol over 5 minutes can be used for initial screening. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, enabling faster separations.[10] |
| Outlet Pressure | 120 bar | This back pressure, combined with the column temperature, ensures CO₂ remains in its supercritical state throughout the system.[13] |
| Column Temp. | 40 °C | Elevated temperature further reduces mobile phase viscosity and can improve kinetics.[13] |
| Injection Vol. | 5 µL | |
| Detection | UV at 254 nm |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Incorrect CSP selection. 2. Mobile phase too strong (analytes elute too quickly). 3. Mobile phase too weak (broad peaks). | 1. Screen different types of CSPs (e.g., amylose vs. cellulose vs. macrocyclic glycopeptide). 2. HPLC: Decrease alcohol %; SFC: Decrease co-solvent %. 3. HPLC: Increase alcohol %; SFC: Increase co-solvent %. |
| Peak Tailing | 1. Analyte ionization. 2. Secondary interactions with residual silanols on the silica support. | 1. Ensure the acidic additive (TFA, Acetic Acid) is present at an appropriate concentration (0.1-0.2%). 2. Add a small amount of a basic additive (e.g., triethylamine) in addition to the acid (less common for acidic analytes but can sometimes help). |
| No Elution of Peaks | Mobile phase is too weak. | HPLC: Significantly increase the percentage of the alcohol modifier. SFC: Increase the percentage of the co-solvent. |
| Irreproducible Retention Times | 1. Column not equilibrated. 2. Fluctuations in temperature or pressure. | 1. Equilibrate the column with at least 10-15 column volumes of mobile phase before injection. 2. Ensure the column oven and SFC back pressure regulator are functioning correctly. |
Conclusion
The successful chromatographic separation of indene-1-carboxylic acid enantiomers is readily achievable with a systematic approach. Both chiral HPLC and SFC offer robust solutions. Chiral HPLC on polysaccharide-based columns with an acidified normal-phase eluent provides excellent and reliable resolution. For laboratories seeking higher throughput and greener alternatives, chiral SFC delivers exceptionally fast and efficient separations with significantly reduced organic solvent waste. The choice between these techniques will depend on specific laboratory instrumentation, throughput needs, and environmental considerations. The protocols and principles outlined in this note serve as a validated starting point for developing and optimizing separations for this important class of chiral molecules.
References
- 1. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Indene-1-carboxylic acid | C10H8O2 | CID 185912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. Using subcritical/supercritical fluid chromatography to separate acidic, basic, and neutral compounds over an ionic liquid-functionalized stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR characterization protocol for 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
An Application Note and Protocol for the Comprehensive NMR Characterization of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Authored by: Senior Application Scientist, Gemini Labs
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of small organic molecules. This guide provides a detailed, field-proven protocol for the complete NMR characterization of this compound, a substituted indane derivative relevant in synthetic chemistry and drug discovery. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, ensuring a robust and self-validating approach to structure confirmation. We detail a multi-spectrum strategy, integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) experiments to assign every proton and carbon signal unequivocally. This protocol is designed for researchers, scientists, and drug development professionals seeking to achieve comprehensive and reliable characterization of novel chemical entities.
Introduction and Strategic Overview
The precise characterization of molecular structure is a cornerstone of chemical research and development. For a molecule like this compound, with its combination of aromatic, aliphatic, and chiral centers, a multi-faceted analytical approach is essential. NMR spectroscopy offers the required depth, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[1][2]
The strategy outlined herein is designed to be a self-validating system. We begin with simple 1D experiments to gather initial information on the types and numbers of protons and carbons. We then employ a suite of 2D correlation experiments to piece together the molecular puzzle, with each experiment confirming the data from the others, leading to a single, unambiguous structural assignment.
Molecular Structure and NMR Considerations
To facilitate a clear and logical assignment process, the atoms of this compound are systematically numbered as shown below. This numbering scheme will be used consistently throughout the analysis.
Caption: Structure of this compound with atom numbering.
Key Structural Features for NMR Analysis:
-
Aromatic Region: Three aromatic protons (H4, H6, H7) with distinct electronic environments due to the chloro and alkyl substituents.
-
Aliphatic Region: A five-membered ring containing a chiral center at C1. This results in three sets of methylene protons (H1, H2, H3) that are diastereotopic and will exhibit complex splitting patterns.
-
Carboxylic Acid: A labile proton on the carboxyl group, which is best observed in a hydrogen-bond-accepting solvent like DMSO-d₆.
-
Carbon Skeleton: Ten unique carbon signals are expected: one carboxylic, five aromatic (three CH, two quaternary), and four aliphatic (one CH, two CH₂).
Experimental Protocol
This section provides a step-by-step methodology for sample preparation and data acquisition.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[3] A properly prepared sample ensures high resolution and minimizes artifacts.
Materials:
-
This compound (10-20 mg for ¹H; 50-80 mg for ¹³C and 2D experiments).[4]
-
High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is recommended to reliably observe the carboxylic acid proton.
-
High-quality 5 mm NMR tube and cap.[5]
-
Glass Pasteur pipette and a small plug of glass wool.
-
Small vial for dissolution.
Protocol:
-
Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 10-20 mg is sufficient. For a full suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 50-80 mg is preferable.[4][6]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[5] The use of a vial allows for effective mixing via vortexing or gentle heating to ensure complete dissolution, which can be difficult to achieve within the NMR tube itself.[4]
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This critical step removes any suspended particulate matter, which can severely degrade magnetic field homogeneity and result in broad, poorly resolved spectral lines.[3][6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
| Parameter | Recommended Value | Rationale |
| Analyte Mass | 10-80 mg | Balances signal strength with solubility and viscosity effects.[3][4] |
| Solvent | DMSO-d₆ | Excellent solvating power and allows for observation of the acidic COOH proton. |
| Solvent Volume | 0.6 - 0.7 mL | Ensures proper sample height within the RF coil for optimal shimming and sensitivity.[7] |
| Filtration | Mandatory | Removes particulates that disrupt magnetic field homogeneity.[3] |
Data Acquisition Strategy
The following workflow outlines a logical sequence of experiments designed for comprehensive structural elucidation. This nested approach ensures that data from each experiment builds upon and validates the previous one.
Caption: Logical workflow for the NMR characterization of small molecules.
1. ¹H NMR: The starting point. This experiment provides the number of unique proton environments, their integration (relative ratios), chemical shifts (electronic environment), and splitting patterns (neighboring protons).
2. ¹³C{¹H} and DEPT-135 NMR: The broadband proton-decoupled ¹³C experiment reveals the number of unique carbon environments. The accompanying DEPT-135 experiment is crucial for determining the multiplicity of each carbon atom, distinguishing between CH/CH₃ (positive signal) and CH₂ (negative signal) groups. Quaternary carbons are absent in the DEPT-135 spectrum.
3. 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two or three bonds. It is invaluable for identifying spin systems, such as tracing the connectivity of the protons in the aliphatic five-membered ring (H1-H2-H3).
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This provides definitive C-H bond information, linking the proton and carbon data sets.[8]
5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9] These "long-range" correlations act as bridges between different spin systems, connecting the aliphatic protons to the aromatic ring and confirming the positions of quaternary carbons and substituents.[10]
Data Processing and Spectral Interpretation
Data Processing
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum for interpretation.[11][12]
Standard Processing Steps:
-
Apodization (Window Function): Application of a mathematical function to the FID to improve the signal-to-noise ratio or resolution.
-
Fourier Transform (FT): Converts the time-domain signal (FID) into the frequency-domain spectrum.[1]
-
Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive (positive).
-
Baseline Correction: Corrects for distortions in the spectral baseline.
-
Referencing: Calibrates the chemical shift axis using the residual solvent signal or an internal standard (e.g., TMS).[7]
Predicted Spectra and Interpretation
The following is a predictive guide to the spectral analysis, walking through the assignment process based on fundamental NMR principles.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Atom | Type | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Key COSY and HMBC Correlations |
| COOH | COOH | ~12.5 (s, br) | ~174 | HMBC: H1 |
| C1 | CH | ~4.0 (t) | ~45 | COSY: H2a, H2b |
| C2 | CH₂ | ~2.2-2.5 (m) | ~30 | COSY: H1, H3a, H3b |
| C3 | CH₂ | ~2.9-3.2 (m) | ~32 | COSY: H2a, H2b |
| C3a | C | - | ~142 | HMBC: H2, H3, H4, H7 |
| C4 | CH | ~7.3 (d) | ~125 | COSY: (none) |
| C5 | C-Cl | - | ~132 | HMBC: H4, H6 |
| C6 | CH | ~7.4 (dd) | ~128 | COSY: H7 |
| C7 | CH | ~7.5 (d) | ~126 | COSY: H6 |
| C7a | C | - | ~145 | HMBC: H1, H6, H7 |
Interpretation Walkthrough:
-
¹H Spectrum Analysis:
-
The downfield singlet around 12.5 ppm is characteristic of the carboxylic acid proton .
-
The aromatic region (7.3-7.5 ppm) will show three signals. H4 will likely be a singlet or narrow doublet. H6 and H7 will appear as doublets due to ortho-coupling.
-
The aliphatic region will contain a triplet around 4.0 ppm for the benzylic/alpha-carboxyl proton H1 . The remaining four protons (H2a, H2b, H3a, H3b ) will appear as complex multiplets between 2.2 and 3.2 ppm due to both geminal and vicinal coupling.
-
-
¹³C and DEPT-135 Analysis:
-
The ¹³C spectrum will show 10 distinct signals.
-
The DEPT-135 spectrum will confirm the assignments:
-
Positive Signals (CH): C1, C4, C6, C7.
-
Negative Signals (CH₂): C2, C3.
-
Absent Signals (Quaternary): COOH, C3a, C5, C7a.
-
-
-
2D COSY Analysis:
-
A clear correlation path will be observed connecting H1 ↔ H2 ↔ H3 , confirming the connectivity of the aliphatic spin system.
-
A correlation between H6 ↔ H7 will confirm their adjacent positions on the aromatic ring.
-
-
2D HSQC Analysis:
-
This spectrum will unambiguously link the proton signals to their attached carbons, for example: H1 to C1, H4 to C4, H6 to C6, etc. This step is crucial for transferring the assignments from the proton domain to the carbon domain.
-
-
2D HMBC Analysis - The Final Confirmation:
-
The HMBC spectrum provides the final connections to solve the structure. Key expected correlations include:
-
H1 → C2, C7a, COOH: Connects the chiral center to the aliphatic chain, the aromatic ring, and the carboxyl group.
-
H3 → C3a, C4: Links the end of the aliphatic chain to the aromatic ring.
-
H4 → C3a, C5, C6: Confirms the position of H4 relative to the chloro-substituted carbon (C5) and the fused ring system.
-
H7 → C1, C3a, C5: Provides further confirmation of the overall ring fusion and substitution pattern.
-
-
Conclusion
This application note provides a comprehensive and robust protocol for the complete structural characterization of this compound using a suite of modern NMR experiments. By systematically applying 1D and 2D NMR techniques and understanding the causal logic behind the experimental strategy, researchers can achieve unambiguous and reliable structural assignments. This self-validating workflow is broadly applicable to the characterization of other novel small molecules in the fields of chemical synthesis and drug development.
References
- 1. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. organomation.com [organomation.com]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Agrochemical Intermediate Synthesis: A Guide for Researchers and Process Chemists
Introduction: The Central Role of Intermediates in Modern Agrochemicals
The relentless pursuit of enhanced crop yields and sustainable agricultural practices has propelled the agrochemical industry into an era of sophisticated molecular design. At the heart of this innovation lies the synthesis of active ingredients (AIs), a process critically dependent on the quality, purity, and efficient production of chemical intermediates.[1][2][3] These intermediates are the foundational building blocks from which complex and highly active herbicides, fungicides, and insecticides are constructed.[1][4] The strategic selection and synthesis of intermediates directly influence the efficacy, safety profile, and economic viability of the final agrochemical product.[2]
This guide provides an in-depth exploration of the synthesis of key agrochemical intermediates, with a focus on classes of compounds that have revolutionized modern crop protection: fluorinated intermediates, pyridine derivatives, and pyrazole-based structures. We will delve into the causality behind synthetic choices, present detailed, field-proven protocols, and emphasize the integration of green chemistry principles for sustainable and efficient manufacturing.[5][6][7][8]
Section 1: Fluorinated Intermediates – Enhancing Potency and Stability
The introduction of fluorine into agrochemical molecules has been a game-changer, profoundly enhancing their biological activity and metabolic stability.[9][10][11][12] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can dramatically alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.[9][10][11]
Application Note: The Significance of 2,3,5,6-Tetrafluorobenzyl Alcohol Derivatives
Fluorinated benzyl alcohols are pivotal intermediates in the synthesis of numerous pyrethroid insecticides.[9] For instance, 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol serves as a crucial precursor. The tetrafluorinated phenyl ring is key to the enhanced insecticidal potency and stability of the final product.
The general workflow for utilizing such an intermediate is outlined below:
Caption: Workflow for synthesizing a pyrethroid insecticide.
Protocol 1: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol
This protocol details the reduction of a commercially available tetrafluorinated benzoic acid derivative.
Materials:
-
Methyl 2,3,5,6-tetrafluorobenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Ester: Dissolve methyl 2,3,5,6-tetrafluorobenzoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting solids and wash them thoroughly with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Data Summary:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless oil or low-melting solid |
Section 2: Pyridine-Based Intermediates – Versatile Scaffolds for Herbicides and Fungicides
The pyridine ring is a vital heterocycle in agrochemical design, present in a wide array of herbicides, insecticides, and fungicides.[13][14] Its unique electronic properties and the ability to be functionalized at various positions make it a versatile scaffold for creating potent AIs.[13][15]
Application Note: Synthesis of N-Aryl-Pyridine-4-ones for Fungicidal Applications
Derivatives of Pyridin-4-ol, specifically N-aryl-pyridine-4-ones, have demonstrated significant fungicidal and bactericidal activities.[16] The synthesis typically involves the reaction of a pyrone derivative with a substituted aniline, creating a diverse library of potential AIs.
Caption: General workflow for the synthesis of N-aryl-pyridine-4-one fungicides.[16]
Protocol 2: General Synthesis of N-Aryl-Pyridine-4-ones
This protocol outlines a general method for the condensation reaction to form N-aryl-pyridine-4-ones.[16]
Materials:
-
3-Hydroxy-2-methyl-4-pyrone
-
Various substituted anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-methyl-4-pyrone (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Data Summary:
| Aniline Substituent | Typical Yield |
| 4-Chloro | 70-80% |
| 3,4-Dichloro | 65-75% |
| 4-Methoxy | 75-85% |
Section 3: Pyrazole Derivatives – Core of Modern Fungicides
Pyrazole derivatives are a cornerstone of modern fungicide development, particularly within the class of succinate dehydrogenase inhibitors (SDHIs).[17] The pyrazole-carboxamide scaffold is crucial for the biological activity of many blockbuster fungicides.[17][18]
Application Note: Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate as a Key Fungicide Intermediate
This intermediate is a vital building block for synthesizing several advanced fungicides.[17] The difluoromethyl group enhances the efficacy of the final AI, and the ethyl ester provides a convenient handle for conversion to the necessary carboxamide.[11][17]
The synthesis of this intermediate often starts with the condensation of a hydrazine derivative with a β-ketoester.[18][19]
Caption: Synthetic pathway from starting materials to an SDHI fungicide.
Protocol 3: Synthesis of Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylate via Knorr Condensation
This protocol provides a general "one-pot" procedure for synthesizing pyrazole carboxylate intermediates.[18]
Materials:
-
Substituted acetophenone (1.0 equivalent)
-
Diethyl oxalate (1.2 equivalents)
-
Sodium ethoxide (2.5 equivalents)
-
Ethanol
-
Phenylhydrazine hydrochloride (1.1 equivalents)
-
Glacial acetic acid
Procedure:
-
Claisen Condensation: In a suitable flask, react the substituted acetophenone with diethyl oxalate in the presence of sodium ethoxide in ethanol to form the β-ketoester intermediate in situ.
-
Knorr Pyrazole Synthesis: To the same reaction mixture, add phenylhydrazine hydrochloride.
-
Acidification: Acidify the mixture with glacial acetic acid.
-
Reaction: Stir the reaction at ambient temperature until completion, as monitored by TLC.
-
Precipitation and Filtration: The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol and water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole intermediate.
Data Summary:
| Acetophenone Substituent | Typical Yield |
| 4-Methyl | 80-90% |
| 4-Bromo | 75-85% |
| Unsubstituted | 85-95% |
Conclusion: The Imperative of Methodical Synthesis and Green Chemistry
The synthesis of agrochemical intermediates is a discipline that marries intricate organic chemistry with the practical demands of large-scale production. The protocols and notes provided herein serve as a foundation for researchers and chemists to develop robust and efficient synthetic routes. As the industry moves towards more sustainable practices, the integration of green chemistry principles—such as using safer solvents, improving atom economy, and employing catalytic methods—is no longer optional but essential.[5][6][7][8] By focusing on the fundamental chemistry of these key intermediates, the agrochemical community can continue to innovate, delivering next-generation crop protection solutions that are both effective and environmentally responsible.[7]
References
- 1. echemi.com [echemi.com]
- 2. Agrochemicals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]
- 3. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 4. Agrochemicals - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]
- 5. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chempanda.com [chempanda.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note & Protocols: A Strategic Guide to the Discovery and Development of Novel Indene-Based Pesticides
For Researchers, Scientists, and Drug Development Professionals
ngcontent-ng-c1205671314="" class="ng-star-inserted">Abstract: The continuous evolution of pest resistance and the increasing demand for safer, more selective crop protection agents necessitate the exploration of novel chemical scaffolds.[1][2][3] The indene core, a bicyclic aromatic hydrocarbon, represents a promising and versatile starting point for the development of new pesticides due to its rigid structure and amenability to diverse chemical modifications.[4][5][6] This guide provides a comprehensive, experience-driven framework for the rational design, synthesis, screening, and initial toxicological assessment of indene-based pesticide candidates. We detail robust, step-by-step protocols and explain the scientific rationale behind key experimental decisions to empower research teams in this critical area of agricultural science.
Introduction: The Case for the Indene Scaffold
The global need for effective pesticides is constantly challenged by the development of resistance to existing modes of action.[1][7] The trend in modern pesticide discovery is shifting away from broad-spectrum organophosphates and carbamates towards compounds with novel mechanisms of action that offer greater selectivity and improved safety profiles.[1][2][7][3] The indene chemical motif is found in numerous biologically active molecules and has been successfully incorporated into commercial fungicides.[5][6] Its rigid framework provides a stable platform for the precise spatial arrangement of pharmacophores, a critical factor in achieving high-affinity binding to specific molecular targets within the pest. Recent research has demonstrated that incorporating an indane (a saturated derivative of indene) moiety into known insecticidal structures, such as anthranilic diamides, can significantly enhance insecticidal activity.[4] This guide outlines a strategic workflow from initial concept to a pre-clinical lead candidate.
Part 1: Rational Design and Synthesis of an Indene Derivative Library
Expertise & Rationale: The success of any discovery campaign hinges on the quality and diversity of the chemical library. Our synthetic strategy focuses on creating a library of N-aryl-indenopyrazine derivatives. This choice is based on the known bioactivity of pyrazine-containing compounds in agriculture and the potential for the indene moiety to confer novel target interactions.[8] The synthesis is designed as a modular, multi-step process, allowing for diversification at key positions to explore the structure-activity relationship (SAR) effectively.
Protocol 1: Synthesis of N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-amine Library
This protocol describes a general pathway. The causality for this multi-step approach is efficiency and modularity. Creating a common intermediate (Intermediate 2) allows for the rapid generation of diverse final products by simply varying the final reactant (substituted anilines).
Step 1: Synthesis of 2,3-dichloro-6,7-dihydro-5H-cyclopenta[b]pyrazine (Intermediate 1)
-
To a solution of indane-1,2-dione (1.0 eq) in ethanol (10 mL/g), add ethylenediamine (1.1 eq).
-
Reflux the mixture for 4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while maintaining the temperature below 40°C.
-
Heat the mixture to 80°C and stir for 12 hours.
-
Cool to room temperature and carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate 1.
Step 2: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyrazine (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Add zinc dust (2.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).
-
Stir the reaction vigorously at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure to remove THF.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine organic layers, dry over Na₂SO₄, and concentrate to yield Intermediate 2, which is often used without further purification.
Step 3: Synthesis of Final N-Aryl Indenopyrazine Derivatives (e.g., Compound A)
-
In a sealed microwave vial, combine Intermediate 2 (1.0 eq), 4-chloroaniline (1.2 eq), palladium acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in 1,4-dioxane (5 mL).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction in a microwave reactor at 120°C for 1 hour.
-
Cool, filter the reaction mixture, and concentrate the filtrate.
-
Purify the crude product via column chromatography to yield the final product. Characterize using NMR and HRMS.[4]
Part 2: Hierarchical Screening Cascade for Hit Identification
Trustworthiness & Rationale: A screening cascade is a self-validating system designed to efficiently identify promising compounds while minimizing resource expenditure. It starts with a broad, high-throughput primary assay to identify any activity, followed by more specific, lower-throughput secondary assays to confirm and quantify this activity on target pest species. This tiered approach ensures that only the most promising candidates advance, validating the initial hits at each stage.
Caption: A hierarchical workflow for insecticide discovery.
Protocol 2: In Vivo Leaf-Dip Bioassay for Lepidopteran Pests
This method is a standard and reliable way to assess the efficacy of a compound against leaf-eating insects, mimicking a real-world application scenario.[9][10]
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone or DMSO. Create a dilution series (e.g., 100, 50, 25, 10, 5, 1 µg/mL) in water containing 0.1% Triton X-100 as a surfactant. A negative control (0.1% Triton X-100 solution) is mandatory.
-
Leaf Treatment: Using forceps, dip cabbage leaf discs (5 cm diameter) into each test concentration for 10 seconds.
-
Drying: Place the treated leaf discs on a wire rack and allow them to air dry completely for 1-2 hours.
-
Insect Exposure: Place one dried leaf disc into a petri dish lined with moist filter paper. Introduce ten 3rd instar larvae of a target pest (e.g., Diamondback moth, Plutella xylostella) into each dish.
-
Incubation: Seal the petri dishes with perforated lids to allow for air exchange. Incubate at 25±1°C with a 16:8 hour (Light:Dark) photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Use the mortality data to calculate the LC₅₀ (Lethal Concentration for 50% of the population) value using probit analysis software.[11][12]
Data Presentation: Efficacy of Indene Derivatives against P. xylostella
| Compound ID | R-Group (at C4 of Aniline) | LC₅₀ (µg/mL) at 72h | 95% Confidence Interval |
| A | -Cl | 8.5 | (6.9 - 10.2) |
| B | -CF₃ | 4.2 | (3.1 - 5.5) |
| C | -OCH₃ | 22.1 | (18.4 - 26.3) |
| D | -H | >100 | N/A |
| Chlorantraniliprole | (Reference) | 0.8 | (0.6 - 1.1) |
Part 3: Elucidating the Mechanism of Action (MoA)
Authoritative Grounding: Identifying the molecular target is crucial for understanding the compound's activity, predicting potential resistance mechanisms, and guiding lead optimization. Many successful insecticides target the insect's nervous system.[13] The GABA-gated chloride channel is a well-validated target, and its disruption leads to hyperexcitation, convulsions, and death of the insect.[14][15][16][17] We hypothesize that our novel indene derivatives may act as antagonists at this receptor.
Caption: Proposed MoA: Indene derivative blocks the GABA-gated Cl⁻ channel.
Protocol 3: Competitive Radioligand Binding Assay for GABA Receptor
This in vitro assay directly measures the ability of a test compound to bind to the target receptor by competing with a known radioactive ligand.
-
Membrane Preparation: Prepare synaptic membrane fractions from a suitable source, such as housefly (Musca domestica) heads or a cell line expressing the insect GABA receptor subunit (RDL).[16]
-
Assay Buffer: Use a Tris-HCl buffer (pH 7.4) containing appropriate salts (e.g., NaCl, KCl).
-
Radioligand: Use a known GABA receptor antagonist radioligand, such as [³H]-EBOB (ethynylbicycloorthobenzoate).[15]
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane preparation.
-
25 µL of [³H]-EBOB at a final concentration equal to its K_d (dissociation constant).
-
25 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding (NSB) wells, add a high concentration of an unlabeled competitor (e.g., fipronil).
-
For total binding wells, add buffer instead of a test compound.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ (concentration that inhibits 50% of specific binding).
Part 4: Preliminary Ecotoxicological Assessment
Rationale: Early assessment of a compound's potential impact on non-target organisms is a critical component of modern pesticide development.[18][19] It allows for the early deselection of candidates with unfavorable environmental profiles, saving significant time and resources. These protocols provide an initial screen for acute toxicity to representative non-target species.
Protocol 4: Acute Toxicity Test for Honeybees (Apis mellifera)
-
Test Organisms: Use young adult worker honeybees from a healthy, queen-right colony.
-
Dosing: Prepare a series of sucrose solutions (50% w/v) containing the test compound at different concentrations.
-
Exposure: Place 10 bees in a small cage. Provide them with the dosed sucrose solution via a gravity feeder for a defined exposure period (e.g., 48 hours).
-
Observation: Record mortality at 24 and 48 hours.
-
Data Analysis: Calculate the LD₅₀ (Lethal Dose for 50% of the population) and compare it to established toxicity thresholds.
Protocol 5: Acute Immobilization Test for Daphnia magna
This test assesses toxicity to aquatic invertebrates, a key indicator of environmental risk.
-
Test Organisms: Use Daphnia magna neonates (<24 hours old).
-
Test Solutions: Prepare test solutions in a standard reconstituted hard water medium.
-
Exposure: Place 10 daphnids into a beaker containing 50 mL of the test solution. Prepare at least three replicates per concentration.
-
Incubation: Incubate for 48 hours at 20±2°C under a 16:8 hour (L:D) photoperiod without feeding.
-
Assessment: After 48 hours, record the number of immobilized daphnids (those unable to swim after gentle agitation).
-
Data Analysis: Calculate the EC₅₀ (Effective Concentration causing immobilization in 50% of the population).
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust and scientifically-grounded pathway for the discovery of novel pesticides derived from the indene scaffold. By integrating rational synthesis with a hierarchical screening cascade and early-stage safety assessments, research programs can efficiently identify lead candidates with high efficacy and favorable safety profiles. A promising lead compound emerging from this workflow would possess high potency against target pests (low LC₅₀), a well-defined mechanism of action (e.g., potent IC₅₀ in a receptor binding assay), and an acceptable margin of safety for key non-target organisms. Subsequent steps would involve extensive structure-activity relationship studies to optimize potency and selectivity, followed by more comprehensive regulatory toxicology and field trials.
References
- 1. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Development of novel pesticides in the 21st century | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indene - Wikipedia [en.wikipedia.org]
- 7. Development of novel pesticides in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adv-bio.com [adv-bio.com]
- 9. journals.rdagriculture.in [journals.rdagriculture.in]
- 10. entomoljournal.com [entomoljournal.com]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. epa.gov [epa.gov]
- 14. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ecotoxicity testing of chemicals with particular reference to pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation: An Application Note and Protocol Guide
The 1-indanone structural motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including therapeutic agents for neurodegenerative diseases such as Alzheimer's.[1] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives stands as a classical and robust method for constructing this valuable bicyclic ketone framework.[1][2] This electrophilic aromatic substitution reaction involves the cyclization of a tethered acyl group onto an aromatic ring, a transformation typically facilitated by a potent Brønsted or Lewis acid catalyst.[1][3]
This comprehensive guide provides an in-depth exploration of the experimental procedures for synthesizing indanones via intramolecular Friedel-Crafts acylation. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both methodological rigor and practical success.
Mechanistic Principles and Strategic Considerations
The intramolecular Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then undergoes an intramolecular attack by the electron-rich aromatic ring.[1][2][4] The choice of starting material and catalyst is paramount and dictates the specific reaction conditions.
Starting Materials:
-
3-Arylpropanoic Acids: These are common precursors, typically activated by strong Brønsted acids like polyphosphoric acid (PPA) or superacids like triflic acid (TfOH).[2][3] The acid protonates the carboxylic acid, facilitating the loss of water to form the acylium ion.
-
3-Arylpropionyl Chlorides: As more reactive acylating agents, acyl chlorides are readily activated by Lewis acids such as aluminum chloride (AlCl₃).[3][5] The Lewis acid coordinates to the chlorine atom, promoting its departure and the formation of the acylium ion.[6]
-
Meldrum's Acid Derivatives: These compounds offer an alternative route, particularly for the synthesis of 2-substituted 1-indanones, and can be cyclized under milder conditions using catalysts like scandium triflate (Sc(OTf)₃).[7][8]
Catalyst Selection: The choice of acid catalyst is critical and depends on the reactivity of the aromatic ring and the nature of the acylating group.[3]
-
Lewis Acids (e.g., AlCl₃, FeCl₃, NbCl₅): These are highly effective, especially with acyl chlorides.[3][9] However, they are often required in stoichiometric amounts because the product ketone can form a stable complex with the Lewis acid.[5] They are also highly sensitive to moisture, necessitating strictly anhydrous reaction conditions.[6][10]
-
Brønsted Acids (e.g., PPA, H₂SO₄, TfOH): These are excellent for cyclizing carboxylic acids directly. Polyphosphoric acid is a viscous, dehydrating agent that serves as both catalyst and solvent.[11][12] Superacids like triflic acid are extremely powerful catalysts for this transformation.[3]
Regioselectivity: In cases where the aromatic ring has multiple potential sites for cyclization, the regioselectivity can be influenced by the substitution pattern of the ring and the choice of solvent. For instance, nitromethane has been shown to favor the formation of specific regioisomers.[3][7]
Experimental Workflow and Key Process Steps
A successful indanone synthesis via Friedel-Crafts acylation follows a logical and systematic workflow, from careful preparation to meticulous purification.
Caption: A typical experimental workflow for indanone synthesis.[2]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-indanone using two common catalytic systems.
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using Aluminum Chloride
This protocol is a classic example of a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.
Materials:
-
3-Phenylpropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Drying tube (e.g., with CaCl₂)
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.[10] Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[10]
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition is crucial to control the temperature.[13]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[14] This step quenches the reaction and breaks up the aluminum chloride-ketone complex.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[14]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[14]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[14]
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure 1-indanone.
Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Polyphosphoric Acid (PPA)
This protocol utilizes a strong Brønsted acid which acts as both the catalyst and the solvent.
Materials:
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Diethyl ether or Dichloromethane for extraction
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thermometer
-
Separatory funnel
Procedure:
-
Reaction Setup: Place 3-phenylpropanoic acid (1.0 equivalent) and polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Heating: Heat the mixture with stirring to 80-100°C. The high viscosity of PPA necessitates efficient stirring.[11]
-
Reaction Monitoring: Maintain the temperature and continue stirring for 1-3 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, extracting with an organic solvent, and analyzing by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous mixture several times with diethyl ether or dichloromethane.
-
Washing: Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-indanone can then be purified by vacuum distillation or recrystallization.
Catalyst and Condition Comparison
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting indanone. The following table summarizes typical conditions and outcomes for various systems.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 3-Phenylpropionyl chloride | AlCl₃ | Benzene | Reflux | - | - | [3] |
| 3-(4-methoxyphenyl)propanoic acid | PPA | - | 100 | 15 min | 95 | [3] |
| 3-(4-methoxyphenyl)propanoic acid | TfOH (3 eq.) | CH₂Cl₂ | 80 (MW) | 60 min | >98 (conv.) | [3] |
| 3-Arylpropanoic acids | Tb(OTf)₃ | o-dichlorobenzene | 250 | - | up to 74 | [3][15] |
| 3-Arylpropanoic acids | NbCl₅ | Dichloromethane | RT | - | Good | [3][9] |
| 3-Arylpropanoic acids | Sc(OTf)₃ | - | - | - | - | [8] |
Analytical Characterization
The identity and purity of the synthesized indanone should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.[16][17]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone, typically around 1700-1725 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the indanone product by analyzing the chemical shifts and coupling patterns of the protons and carbons.
Safety and Handling Precautions
-
Friedel-Crafts acylation reactions should always be performed in a well-ventilated fume hood.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with care, avoiding contact with skin and moisture. [10]
-
Acyl chlorides are corrosive and lachrymatory. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [10][18]
-
Strong Brønsted acids like PPA and TfOH are highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE. [18]
-
Dichloromethane is a suspected carcinogen. Handle with appropriate PPE. [10]
-
The quenching of the reaction, especially with AlCl₃, is highly exothermic and should be done slowly and with efficient cooling. [13]
Conclusion
The intramolecular Friedel-Crafts acylation is a powerful and versatile method for the synthesis of indanones. A thorough understanding of the reaction mechanism, careful selection of starting materials and catalysts, and adherence to rigorous experimental technique are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary for the successful application of this important synthetic transformation in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]
- 16. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: A Strategic Overview
This compound is a valuable intermediate in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges that can lead to diminished yields and purification difficulties. The most common and reliable synthetic pathway proceeds in three main stages, starting from the commercially available 5-chloro-1-indanone. This guide focuses on the conversion of 5-chloro-1-indanone to the target carboxylic acid via a hydantoin intermediate, a route based on the principles of the Bucherer-Bergs reaction, followed by hydrolysis. This multi-step process offers reliable control over the introduction of the carboxyl group.
Below is a workflow diagram illustrating the key stages of the synthesis.
identification of side products in 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid. This molecule is a critical building block in the development of various pharmaceutical agents, including novel insecticides like Indoxacarb.[1] The purity of this intermediate is paramount for the successful and efficient downstream synthesis of active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate the formation of common side products, ensuring a high-purity final product.
The typical synthesis is a multi-step process, generally involving:
-
Friedel-Crafts Acylation: Reaction of chlorobenzene and succinic anhydride to form 4-(4-chlorobenzoyl)propanoic acid.
-
Reduction: Conversion of the keto group in the intermediate to a methylene group, yielding 4-(4-chlorophenyl)butanoic acid. The Clemmensen reduction is a common method.[2][3]
-
Intramolecular Cyclization: Ring closure of the butanoic acid derivative, typically using a strong dehydrating agent like polyphosphoric acid (PPA), to yield the final product.[4][5]
Each of these steps presents unique challenges and potential for impurity generation. This guide is structured to address issues at each critical stage of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this synthesis?
A1: Impurities can arise from each step. Key side products include:
-
Isomeric Acylation Products: From the Friedel-Crafts step, you may form 4-(2-chlorobenzoyl)propanoic acid.
-
Unreacted Intermediates: Incomplete reduction can leave residual 4-(4-chlorobenzoyl)propanoic acid. Incomplete cyclization can leave 4-(4-chlorophenyl)butanoic acid.
-
Decarboxylation Product: During the final cyclization step, the desired carboxylic acid can decarboxylate to form 5-chloro-1-indanone.[6][7][8]
-
Polymerization/Charring: Aggressive conditions, especially during PPA-mediated cyclization, can lead to polymeric tars.[4]
Q2: Why is my Friedel-Crafts acylation yield low and the product mix complex?
A2: The Friedel-Crafts acylation of chlorobenzene is sensitive to reaction conditions. The chloro-substituent is an ortho-, para-director.[9] While the para-substituted product is sterically favored and generally major, suboptimal conditions (e.g., incorrect temperature, catalyst ratio) can increase the formation of the ortho-isomer. Polysubstitution can also occur, though the deactivating nature of the ketone product typically minimizes this.[10]
Q3: How do I know if the Clemmensen reduction of the ketone is complete?
A3: The most reliable methods are thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A spot/peak corresponding to the starting keto-acid should be absent in the final reaction mixture. The significant difference in polarity between the starting ketone and the alkane product makes TLC a quick and effective in-process check.
Q4: What are the best analytical techniques for identifying these side products?
A4: A combination of techniques is ideal for unambiguous identification.
-
HPLC: Excellent for quantifying the purity of your main product and detecting the presence of isomers and unreacted starting materials.[11]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Very effective for identifying volatile impurities, such as the decarboxylated side product, 5-chloro-1-indanone.[6][12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information to confirm the identity of the main product and elucidate the structure of unknown impurities if they can be isolated.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry, ideal for complex mixtures.[13][14][15]
Synthesis Workflow and Critical Control Points
The following diagram illustrates the synthetic pathway and highlights key stages where side product formation is prevalent.
Caption: Synthetic workflow with key side product formation points.
Troubleshooting Guide
Problem 1: My HPLC shows two major peaks after the Friedel-Crafts acylation step.
-
Probable Cause: You are likely seeing a mixture of the desired para-isomer, 4-(4-chlorobenzoyl)propanoic acid, and the undesired ortho-isomer, 4-(2-chlorobenzoyl)propanoic acid. The chloro group on the benzene ring directs incoming electrophiles to both the ortho and para positions.[9] While the para product is favored due to sterics, reaction conditions heavily influence the ratio.
-
Troubleshooting & Validation:
-
Confirm Identity: Use LC-MS to confirm that both peaks have the same mass. Isolate the fractions and analyze by ¹H NMR to confirm the substitution pattern.
-
Optimize Reaction Conditions:
-
Temperature Control: Slowly add the aluminum chloride catalyst while maintaining a low reaction temperature (0-5 °C) to improve para-selectivity.
-
Solvent: Using a non-polar solvent like carbon disulfide or nitrobenzene can influence isomer distribution.
-
-
Validation: An optimized reaction should show a significant increase in the HPLC peak area ratio of the para-isomer to the ortho-isomer.
-
Problem 2: My product after the reduction step still shows a carbonyl peak in the IR spectrum.
-
Probable Cause: The reduction of the aryl-alkyl ketone is incomplete. The Clemmensen reduction, while effective, is a heterogeneous reaction occurring on the surface of the zinc amalgam, and its efficiency can be hampered by several factors.[2][16][17]
-
Troubleshooting & Validation:
-
Zinc Amalgam Activity: Ensure the zinc amalgam is freshly prepared and active. The surface should be shiny.
-
Acid Concentration: Use concentrated hydrochloric acid as specified in most protocols.[3]
-
Reaction Time & Temperature: These reductions can be slow. Ensure the reaction is heated under reflux for a sufficient duration. Monitor the reaction progress every few hours using TLC until the starting material is consumed.
-
Alternative Reduction: If the Clemmensen reduction consistently fails, consider the Wolff-Kishner reduction (hydrazine, KOH in a high-boiling solvent). This method is performed under basic conditions and is a good alternative for acid-sensitive substrates.[18]
-
Validation: The disappearance of the ketone peak (~1680 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (~1700 cm⁻¹) in the IR spectrum, along with TLC/HPLC analysis showing full conversion, will validate the successful reduction.
-
Problem 3: During cyclization with PPA, my reaction mixture turns black and the yield is very low.
-
Probable Cause: The reaction conditions are too harsh, leading to charring and polymerization. Polyphosphoric acid (PPA) is a powerful dehydrating agent, but at high temperatures, it can promote intermolecular reactions and decomposition.[4][19][20]
-
Troubleshooting & Validation:
-
Strict Temperature Control: PPA's viscosity decreases at higher temperatures, making it easier to stir, but control is crucial. Maintain the temperature strictly within the recommended range (typically 60-90 °C). Use an oil bath for uniform heating.
-
PPA Quality and Amount: Use a fresh, properly prepared batch of PPA. The ratio of PPA to the substrate is critical; use the amount specified in a validated procedure.
-
Reaction Time: Do not overheat for extended periods. Monitor the reaction by TLC and stop once the starting material is consumed.
-
Alternative Reagents: Consider using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which is often more effective and requires milder conditions than PPA.
-
Validation: A successful cyclization will result in a light to moderately colored reaction mixture and a significantly higher yield of the desired product upon workup.
-
Problem 4: My final product contains a significant, more volatile impurity detectable by GC-MS.
-
Probable Cause: This impurity is almost certainly 5-chloro-1-indanone , the product of decarboxylation of the desired carboxylic acid.[6] This side reaction is catalyzed by heat and strong acid, the very conditions used for the PPA-mediated cyclization.[21][22]
-
Troubleshooting & Validation:
-
Confirm Identity: The mass spectrum of this impurity should match the known spectrum for 5-chloro-1-indanone (molecular weight 166.6 g/mol ).[8] The NIST WebBook is a good reference for this data.[12]
-
Minimize Reaction Temperature and Time: As with preventing charring, the key to minimizing decarboxylation is to use the mildest possible conditions for the shortest time necessary to achieve full cyclization.
-
Purification: This impurity can often be separated from the desired carboxylic acid product by recrystallization or by an acid-base extraction, as the desired product is acidic and the indanone is neutral.
-
Validation: A GC-MS analysis of the purified product should show a significant reduction or complete absence of the peak corresponding to 5-chloro-1-indanone.
-
Data Summary of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound | C₁₀H₉ClO₂ | 196.63 | Acidic proton (~12 ppm in ¹H NMR), Carboxylic C=O stretch (~1700 cm⁻¹ in IR) |
| 4-(4-chlorobenzoyl)propanoic acid | C₁₀H₉ClO₃ | 212.63 | Ketone C=O stretch (~1680 cm⁻¹ in IR), Distinct aromatic splitting pattern for para-substitution. |
| 4-(4-chlorophenyl)butanoic acid | C₁₀H₁₁ClO₂ | 198.64 | Absence of ketone C=O peak in IR. |
| 5-Chloro-1-indanone (Side Product) | C₉H₇ClO | 166.60 | Neutral compound, Volatile, Characteristic mass spectrum.[6][8][12] |
| 4-(2-chlorobenzoyl)propanoic acid (Side Product) | C₁₀H₉ClO₃ | 212.63 | Same mass as para-isomer, different aromatic splitting pattern in ¹H NMR. |
Troubleshooting Workflow
This diagram provides a logical decision tree for identifying an unknown impurity.
Caption: Decision tree for impurity source identification.
References
- 1. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. ccsenet.org [ccsenet.org]
- 5. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-Chloro-1-indanone [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Chloro-1-indanone [webbook.nist.gov]
- 13. biomedres.us [biomedres.us]
- 14. rroij.com [rroij.com]
- 15. ajrconline.org [ajrconline.org]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Polyphosphoric Acid in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Decarboxylation-triggered homo-Nazarov cyclization of cyclic enol carbonates catalyzed by rhenium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability Analysis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the technical support center for the stability analysis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during stability studies of this compound. Our approach is rooted in established scientific principles and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in various solvents is influenced by several factors, including the solvent's polarity, protic or aprotic nature, pH, and the presence of dissolved gases like oxygen.[1][2] Temperature and exposure to light are also critical environmental factors that can accelerate degradation.
Q2: Which solvents are recommended for preparing stock solutions of this compound for stability studies?
For initial studies, it is advisable to use aprotic solvents of varying polarities, such as acetonitrile or tetrahydrofuran (THF), to minimize solvent-mediated reactions. For aqueous-based studies, buffered solutions at different pH values (e.g., pH 3, 7, and 9) should be used to assess the impact of pH on hydrolytic stability. The choice of solvent can significantly influence reaction rates and equilibria by differentially solvating the starting material and any transition states.[2]
Q3: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the structure of the molecule, several degradation pathways can be anticipated:
-
Hydrolysis: Under acidic or basic conditions, the carboxylic acid group can potentially undergo reactions, though it is generally stable. The chlorine substituent on the aromatic ring is unlikely to hydrolyze under typical forced degradation conditions but could be susceptible under extreme pH and temperature.
-
Oxidation: The benzylic position of the indene ring is susceptible to oxidation, potentially leading to the formation of hydroxylated or ketonic derivatives.
-
Photodegradation: Aromatic systems can be sensitive to UV light, which may induce radical reactions or rearrangements.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.
Q4: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the parent drug and separate it from all potential degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. To develop such a method:
-
Perform forced degradation studies to generate degradation products.[3][5]
-
Screen different HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., varying organic modifier, pH, and buffer strength) to achieve adequate separation.
-
Utilize a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength.
-
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structures of the degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Interaction of the carboxylic acid with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a low-pH mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid. 2. Employ an end-capped HPLC column. 3. Reduce the injection volume or sample concentration. |
| Inconsistent results in stability studies. | 1. Inaccurate preparation of solutions. 2. Fluctuations in temperature or light exposure. 3. Instability of the compound in the chosen analytical solvent. | 1. Ensure accurate weighing and dilutions. Use calibrated equipment. 2. Use a calibrated, temperature-controlled stability chamber and protect samples from light. 3. Evaluate the stability of the compound in the analytical solvent by running freshly prepared vs. aged samples. |
| No degradation observed under forced degradation conditions. | 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[6] 2. If the compound remains stable under aggressive conditions, this indicates high intrinsic stability. Document these findings. |
| More than 20% degradation is observed. | 1. Stress conditions are too harsh. | 1. Reduce the stressor concentration, temperature, or exposure time to achieve a target degradation of 5-20%.[6] This range is generally considered optimal for method validation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines the procedure for assessing the hydrolytic stability of this compound.
Objective: To determine the degradation of the compound in acidic, basic, and neutral aqueous solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
Acetonitrile (HPLC grade)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Keep the flask at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to the mark with acetonitrile/water (50:50 v/v).
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the flask at 60°C for 8 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to the mark with acetonitrile/water (50:50 v/v).
-
-
Neutral Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of purified water.
-
Keep the flask at 60°C for 24 hours.
-
After incubation, cool to room temperature.
-
Dilute to the mark with acetonitrile/water (50:50 v/v).
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration with acetonitrile/water (50:50 v/v) without subjecting it to stress conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
Objective: To evaluate the oxidative stability of the compound.
Materials:
-
3% Hydrogen Peroxide (H₂O₂)
-
Other materials as listed in Protocol 1.
Procedure:
-
Sample Preparation: Use the same stock solution as in Protocol 1.
-
Oxidative Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the mark with acetonitrile/water (50:50 v/v).
-
-
Control Sample: Prepare a control sample as described in Protocol 1.
-
Analysis: Analyze all samples by HPLC.
Data Presentation
The results of the stability studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Control | 99.8 | 0.2 | 1 |
| 0.1 M HCl, 60°C, 24h | 95.2 | 4.8 | 2 |
| 0.1 M NaOH, 60°C, 8h | 88.7 | 11.3 | 3 |
| Water, 60°C, 24h | 98.5 | 1.5 | 1 |
| 3% H₂O₂, RT, 24h | 92.1 | 7.9 | 4 |
| Photostability (ICH Q1B) | 96.4 | 3.6 | 2 |
| Thermal (80°C, 48h) | 94.3 | 5.7 | 2 |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Chiral Separation of Indene-1-Carboxylic Acids
Welcome to the dedicated technical support center for the chiral separation of indene-1-carboxylic acids and their derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these chiral compounds. Indene-1-carboxylic acids are crucial building blocks in the synthesis of various pharmaceuticals and bioactive molecules, making their enantiomeric purity a critical parameter.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during their chromatographic separation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may be encountered during the chiral separation of indene-1-carboxylic acids.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not observing any separation between the enantiomers of my indene-1-carboxylic acid derivative. What are the potential causes, and how can I troubleshoot this?
Answer: The lack of resolution is a common hurdle in chiral separations and often points to a suboptimal selection of the chiral stationary phase (CSP) or mobile phase conditions.[2] The interaction between the analyte and the CSP is highly specific, and even minor structural changes in the analyte can significantly impact the separation.[3]
Causality and Troubleshooting Steps:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[4] If the CSP does not provide at least three points of interaction with the analyte, enantiorecognition will not occur.[5]
-
Solution: Screen a variety of CSPs with different chiral selectors. For acidic compounds like indene-1-carboxylic acids, consider the following:
-
Anion-exchange type CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and operate based on an ion-exchange mechanism.[6]
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., Chiralpak AD, Chiralcel OD) are versatile and widely used for a broad range of chiral compounds, including carboxylic acids.[5][7]
-
Macrocyclic glycopeptide phases: These can also be effective for the separation of chiral acids.[5]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a critical role in modulating the interactions between the analyte and the CSP.[8][]
-
Solution:
-
Mobile Phase Strength: If the mobile phase is too strong, the analyte may elute too quickly without sufficient interaction with the CSP. Conversely, a weak mobile phase can lead to excessively long retention times and broad peaks. Adjust the ratio of the polar modifier (e.g., alcohol) in a normal-phase system or the organic solvent in a reversed-phase system.[10]
-
Mobile Phase Additives: For acidic analytes like indene-1-carboxylic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid (TFA), formic acid, or acetic acid, typically 0.1%) to the mobile phase is often necessary.[11][12] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and improved resolution.[7]
-
-
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor chiral separation.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are exhibiting significant tailing. What could be the cause, and how can I improve the peak shape?
Answer: Poor peak shape is often attributed to secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or column degradation.[7]
Causality and Troubleshooting Steps:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of the analyte, leading to peak tailing.[13]
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is a critical parameter.
-
Solution: Ensure the pH of the mobile phase is sufficiently low to keep the indene-1-carboxylic acid in its protonated form. An acidic additive typically achieves this.[14]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and asymmetric peaks.[7]
-
Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can lead to a decline in performance.[15]
Issue 3: Irreproducible Retention Times and/or Resolution
Question: I am observing significant variability in retention times and resolution between runs. What are the likely causes?
Answer: Irreproducibility in chiral separations can stem from a variety of factors, including insufficient column equilibration, mobile phase instability, and temperature fluctuations.
Causality and Troubleshooting Steps:
-
Insufficient Column Equilibration: Chiral stationary phases, particularly when using mobile phases with additives, may require longer equilibration times than standard reversed-phase columns.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient duration before starting the analysis. Monitor the baseline until it is stable.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[10]
-
-
Temperature Fluctuations: Chiral separations can be sensitive to changes in temperature, which can affect both retention and selectivity.[16]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[10]
-
-
Additive Memory Effect: The history of the column, particularly its exposure to different additives, can impact subsequent separations.[3] Basic or acidic modifiers can be retained by the stationary phase and affect the separation of future analytes.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for chiral method development for a novel indene-1-carboxylic acid derivative?
A1: A systematic screening approach is the most efficient strategy.[10]
-
Column Screening: Select a small set of 2-3 complementary chiral columns. A good starting point would be a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H) and an anion-exchange column (e.g., CHIRALPAK QN-AX).[2]
-
Mobile Phase Screening: For each column, screen a set of mobile phases. For normal phase, common mobile phases consist of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[10] For reversed-phase, a mixture of acetonitrile or methanol with water is common.[7] For all mobile phases, include 0.1% of an acidic additive like TFA or formic acid.[10]
Q2: Should I use normal-phase or reversed-phase chromatography for my indene-1-carboxylic acid?
A2: Both normal-phase and reversed-phase chromatography can be effective for the chiral separation of indene-1-carboxylic acids.[7] The choice often depends on the solubility of the analyte and the desired detection method. Reversed-phase methods are generally more compatible with mass spectrometry (LC-MS).[7]
Q3: How does the choice of the alcohol modifier in normal-phase chromatography affect the separation?
A3: The type of alcohol modifier (e.g., isopropanol, ethanol, methanol) can significantly influence the selectivity of the separation. The polarity and hydrogen bonding capabilities of the alcohol affect its interaction with both the analyte and the CSP. It is recommended to screen different alcohol modifiers during method development.[10]
Q4: Can I use supercritical fluid chromatography (SFC) for the chiral separation of indene-1-carboxylic acids?
A4: Yes, SFC is a powerful technique for chiral separations and can be an excellent alternative to HPLC.[6] It often provides faster separations and uses less organic solvent. Anion-exchange columns like CHIRALPAK QN-AX and QD-AX have been shown to be effective for the SFC separation of acidic compounds.[6] The mobile phase in SFC typically consists of supercritical CO2 with a polar co-solvent (modifier) such as methanol, and additives similar to those used in HPLC are often employed.[6][10]
Experimental Protocol: Chiral HPLC Method Development for an Indene-1-Carboxylic Acid
This protocol outlines a systematic approach to developing a chiral HPLC method for a typical indene-1-carboxylic acid derivative.
1. Column Selection and Initial Screening:
-
Columns:
-
Chiralpak AD-H (amylose-based)
-
CHIRALPAK QN-AX (anion-exchange)
-
-
Initial Mobile Phases (Isocratic):
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% TFA
-
-
Reversed Phase (for QN-AX):
-
Mobile Phase C: Methanol + 0.1% Formic Acid
-
-
2. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
3. Screening Procedure:
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject the racemic standard of the indene-1-carboxylic acid.
-
Evaluate the chromatogram for any signs of separation (e.g., peak splitting, shoulders, or baseline resolution).[10]
-
Repeat steps 1-3 for each column and mobile phase combination.
4. Optimization:
-
Once a promising column/mobile phase combination is identified, further optimization can be performed by systematically varying:
Method Development Workflow
Caption: A systematic workflow for chiral method development.
References
- 1. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. chiraltech.com [chiraltech.com]
- 12. additives for chiral - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the technical support center for researchers working with 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during experimental studies of its degradation pathways. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Understanding the Stability Profile of this compound
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1] For this compound, a molecule with a carboxylic acid functional group and a chloro-substituted dihydroindene backbone, several degradation pathways can be anticipated.
FAQ: Why are forced degradation studies necessary for this compound?
Forced degradation studies, conducted under conditions more severe than standard stability testing, are mandated by regulatory bodies like the ICH.[1][2] For this compound, these studies are essential to:
-
Elucidate Degradation Pathways: Identify how the molecule breaks down under stress conditions like acid, base, oxidation, and light.
-
Identify Potential Degradants: Characterize impurities that could form during manufacturing, storage, or administration.
-
Develop Stability-Indicating Methods: Ensure that the analytical method used for quantification can separate the intact drug from its degradation products.[3][4]
-
Inform Formulation and Packaging: The stability data helps in selecting appropriate excipients and packaging to protect the drug product.[1]
Section 2: Troubleshooting Hydrolytic Degradation Studies
Hydrolysis is a common degradation pathway for molecules with susceptible functional groups.[2] For this compound, the primary structure is relatively stable to hydrolysis, but impurities or formulation excipients might introduce ester functionalities that could be labile.
Q1: I am not observing any degradation under acidic conditions (0.1M HCl at 60°C for 24 hours). What should I do?
A1: Rationale and Troubleshooting Steps
While the indane ring and carboxylic acid are generally stable to mild acid hydrolysis, a lack of degradation may indicate that the stress condition is insufficient. The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
-
Increase Stress Severity: Gradually increase the severity of the conditions. You can either increase the acid concentration (e.g., to 1M HCl) or the temperature (e.g., to 80°C). It is crucial to change one parameter at a time to understand its effect.
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or leads to overly aggressive reactions, extend the duration of the study (e.g., to 48 or 72 hours).[2]
-
Check for Solubility: Ensure the compound is fully dissolved in the reaction medium. Poor solubility can significantly hinder the reaction rate. If the compound is poorly soluble in aqueous acid, a co-solvent like methanol or acetonitrile can be used.[2] However, be aware that the co-solvent could participate in the reaction (e.g., esterification with methanol).
Q2: My compound shows rapid and complete degradation in basic conditions (0.1M NaOH at room temperature), preventing me from studying the degradation pathway. How can I control the reaction?
A2: Controlling the Rate of Degradation
Rapid degradation suggests high lability to base. To study the pathway and intermediate degradants, the reaction must be slowed down.
-
Reduce Base Concentration: Lower the concentration of NaOH to 0.01M or even 0.001M.
-
Lower the Temperature: Conduct the experiment at a reduced temperature, for example, 4°C (in a refrigerator) or on an ice bath.
-
Time-Course Sampling: Take samples at very short intervals (e.g., 5, 15, 30, and 60 minutes) to capture the formation of initial degradation products before they degrade further.
-
Immediate Neutralization: Immediately neutralize the samples with an equivalent amount of acid (e.g., HCl) to stop the reaction before analysis.[2]
Section 3: Troubleshooting Oxidative Degradation Studies
The dihydroindene ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated species, ketones, or ring-opened products.[5][6] Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies.[1]
Q1: I am observing multiple, poorly resolved peaks in my chromatogram after oxidative stress with 3% H₂O₂. How can I identify the primary degradation products?
A1: Optimizing Oxidative Stress Conditions
The formation of numerous products suggests that the oxidative conditions may be too harsh, leading to secondary degradation.
-
Reduce Oxidant Concentration: Lower the concentration of H₂O₂ to 1% or even 0.3%.
-
Control Temperature: Perform the experiment at room temperature or below to reduce the reaction rate.
-
Analyze a Time-Course: As with hydrolysis, analyzing samples at various time points can help distinguish primary degradants (which appear first) from secondary ones (which form later).
-
Alternative Oxidants: If H₂O₂ proves too reactive, consider a milder oxidizing agent or a metal-catalyzed oxidation (e.g., Fenton's reagent) under controlled conditions to simulate different oxidative pathways.
Workflow for a Forced Degradation Study
Caption: Experimental workflow for forced degradation studies.
Section 4: Analytical Method Development and Troubleshooting
A robust stability-indicating analytical method is crucial for separating and quantifying this compound from its degradants. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[3][4]
Q1: My main compound peak is co-eluting with a degradation product on a standard C18 column. How can I improve the separation?
A1: Optimizing Chromatographic Resolution
Co-elution is a common challenge. Resolution can be improved by systematically adjusting chromatographic parameters.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve separation.
-
Aqueous Phase pH: The carboxylic acid's ionization state is pH-dependent. Adjusting the pH of the mobile phase buffer (e.g., from pH 3.0 to 4.5) can alter the retention time and selectivity between the parent compound and its degradants.
-
-
Change Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different selectivity. For example:
-
Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like this one.
-
Polar-Embedded Column: Provides different selectivity for polar and non-polar compounds.
-
-
Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase analysis time and backpressure.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Good starting point for reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase HPLC. |
| Gradient | 10-90% B over 20 min | A broad gradient is useful for initial screening of unknown degradants with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | To capture chromophores of the parent and potential degradants. |
| Column Temp. | 30°C | Provides reproducible retention times. |
Section 5: Characterization of Degradation Products
Once degradation products are separated, their structures must be elucidated. This typically involves a combination of mass spectrometry and, if necessary, NMR.[7]
FAQ: How can I tentatively identify the structure of an unknown degradation product using LC-MS?
A: Using Mass Spectrometry for Structural Clues
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying metabolites and degradants.[7][8][9]
-
Determine the Molecular Weight: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) in the mass spectrum provides the molecular weight of the degradant.
-
Analyze the Isotope Pattern: For this compound, the presence of a chlorine atom results in a characteristic M+2 isotopic peak that is approximately one-third the intensity of the main peak. Check if this pattern is present in the degradant's mass spectrum. A loss of this pattern would indicate a dechlorination reaction.
-
Perform Tandem MS (MS/MS): Fragment the molecular ion of the degradant to obtain a fragmentation pattern. By comparing this pattern to the fragmentation of the parent compound, you can infer which part of the molecule has been modified. For example, a modification on the aromatic ring will likely alter the fragmentation of that part of the molecule.
-
Propose a Structure: Based on the mass shift from the parent drug and the fragmentation data, propose a plausible chemical structure. Common degradation reactions include hydroxylation (+16 Da), oxidation to a ketone (+14 Da), or decarboxylation (-44 Da).
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for the title compound.
By following these troubleshooting guides and understanding the principles behind the experimental design, researchers can effectively investigate the degradation pathways of this compound, leading to the development of safe and stable pharmaceutical products.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. japsonline.com [japsonline.com]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative degradations of the side chain of unsaturated ent-labdanes. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics for personalized medicine: the input of analytical chemistry from biomarker discovery to point-of-care tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid. The content is structured to address common questions and troubleshoot specific experimental issues, ensuring a logical path to achieving high-purity material for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 5-chloro-1-indanone or its precursors[1][2].
-
Oligomeric Byproducts: The synthesis of the indanone core can be susceptible to intermolecular side reactions, leading to high-molecular-weight, often colored, oligomers[3].
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.
-
Neutral Byproducts: Non-acidic compounds formed during the reaction that will not react with a basic wash.
Q2: What is the most effective first-pass purification method for this compound?
A2: An acid-base liquid-liquid extraction is the universally recommended initial purification step for carboxylic acids.[4][5] This technique is highly effective at separating the acidic product from neutral and basic impurities. The principle relies on the differential solubility of the acid and its corresponding carboxylate salt. The carboxylic acid is soluble in organic solvents, while its deprotonated salt form is soluble in aqueous base. This allows for a clean separation from non-acidic organic impurities.
Q3: How do I accurately assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds like this. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the analyte remains in its protonated state. Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify major impurities if their concentration is sufficient (>1-2%).
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Q4: My target molecule has a chiral center at the C1 position. How can I separate the enantiomers?
A4: Since this compound is a racemate, chiral resolution is necessary to isolate the individual enantiomers. The two primary methods are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent), such as (1S,2R)-1-aminoindan-2-ol.[6] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated by filtration.[6][7] The desired enantiomer of the carboxylic acid is then liberated by treating the isolated salt with a strong acid.
-
Chiral Preparative HPLC: This technique uses a column packed with a chiral stationary phase (CSP) to directly separate the enantiomers.[8][9] While often more expensive in terms of solvents and column costs, it can be a very effective and direct method for obtaining enantiomerically pure compounds.
Part 2: Troubleshooting Guide
This section is designed in a problem-solution format to address specific experimental hurdles.
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the impurity level is high, significantly depressing the melting point.
-
Solutions:
-
Increase Solvent Volume: Add more of the "soluble solvent" to the hot mixture to ensure the compound stays dissolved at a lower temperature during the cooling phase.[10]
-
Change Solvent System: Switch to a solvent with a lower boiling point.
-
Induce Crystallization at a Lower Temperature: After the solution has cooled slightly, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization before the oiling-out temperature is reached.[10]
-
Pre-Purification: If oiling out persists, the crude material is likely too impure for recrystallization. Perform an acid-base extraction first to remove the bulk of the impurities.
-
Problem: The yield from my recrystallization is very low.
-
Causality: This is typically due to using an excessive amount of solvent, causing a significant portion of the product to remain in the mother liquor, or premature crystallization on the filter funnel during a hot filtration step.
-
Solutions:
-
Use Minimum Solvent: Ensure you are using the minimum amount of hot solvent required to just dissolve the crude solid. Work in small solvent additions.[10]
-
Cool Thoroughly: After slow cooling to room temperature to form well-defined crystals, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor by about 50% and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Problem: My product is still colored (yellow or brown) after purification.
-
Causality: The color is likely due to highly conjugated, high-molecular-weight byproducts, such as oligomers, which can be formed during synthesis.[3] These are often present in small amounts but are intensely colored.
-
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the charcoal. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.
-
Chromatography: If charcoal treatment is insufficient, column chromatography on silica gel may be required to separate the colored impurities.
-
Problem: I am seeing poor separation or significant peak tailing in my HPLC analysis.
-
Causality: For an acidic analyte, peak tailing is often caused by interaction with residual silanol groups on the silica-based column. Poor separation can be due to an unoptimized mobile phase.
-
Solutions:
-
Control Mobile Phase pH: Ensure a sufficient amount of acid (e.g., 0.1% formic acid or TFA) is in your mobile phase. This keeps the carboxylic acid fully protonated and minimizes interaction with the stationary phase.
-
Check for Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Dilute your sample and re-inject.[11]
-
Use a Guard Column: A guard column can protect your analytical column from strongly adsorbing impurities that can degrade performance over time.[12]
-
Flush the System: If performance degrades, flush the column with a strong solvent like isopropanol to remove contaminants.[11]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Steps:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution (~10 mL per gram) to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas if bicarbonate is used.[13] Continue shaking for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The deprotonated product, sodium 5-chloro-2,3-dihydro-1H-indene-1-carboxylate, will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
-
Aqueous Wash: Wash the aqueous layer with a fresh portion of the organic solvent (~5-10 mL per gram) to remove any remaining neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which will be indicated by the precipitation of the purified carboxylic acid.
-
Product Extraction: Extract the precipitated product back into a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate, 2-3 times with ~10 mL per gram).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]
Protocol 2: Purification by Recrystallization
This protocol is used to obtain highly pure crystalline material, typically after an initial acid-base extraction.
Steps:
-
Solvent Selection: Choose an appropriate solvent or solvent pair from the table below. An ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. It is crucial to add the solvent in small portions near its boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Rationale |
| Toluene | A good starting point for aromatic carboxylic acids.[4] |
| Toluene/Petroleum Ether | A solvent/anti-solvent system. Dissolve in hot toluene and add petroleum ether until cloudy, then reheat to clarify and cool. |
| Aqueous Ethanol/Methanol | The water acts as an anti-solvent. Dissolve in hot alcohol and add water dropwise until persistent cloudiness appears, then cool.[4] |
| Acetic Acid | Can be effective but may be difficult to remove completely. |
Part 4: Visualization & Workflows
General Purification Workflow
References
- 1. CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate - Google Patents [patents.google.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. How to Improve Carboxylic Acid Extraction Processes? [eureka.patsnap.com]
- 6. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. analab.com.tw [analab.com.tw]
- 13. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. This guide provides an in-depth technical comparison of methodologies for the structural validation of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the experimental intricacies of this method, compare its outcomes with alternative techniques, and provide the rationale behind key procedural choices to ensure scientific rigor.
The Imperative of Unambiguous Structure Determination
This compound is a molecule of interest in medicinal chemistry, and slight variations in its structure could lead to significant differences in biological activity. Therefore, definitive structural confirmation is paramount. While techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, only X-ray crystallography can provide the precise spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry, with unparalleled accuracy.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] The process, from crystal growth to the final refined structure, is a meticulous workflow that, when executed correctly, is self-validating.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey to obtaining a crystal structure is a multi-step process, each with its own set of critical parameters.
Caption: A streamlined workflow for single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
1. Single Crystal Growth (The Rate-Limiting Step): The adage "a good crystal is key" cannot be overstated.[1] The goal is to slowly bring a supersaturated solution of the compound to a state of minimum solubility, encouraging the formation of a well-ordered crystal lattice.
-
Protocol:
-
Dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture).
-
Employ a slow evaporation technique by placing the solution in a loosely capped vial at room temperature.
-
Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger, sealed container with an anti-solvent (e.g., hexane). The anti-solvent's vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Monitor for the formation of clear, well-defined single crystals over several days to weeks.
-
2. Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be free of cracks and other visible defects. The size is also critical; too small, and it will not diffract X-rays sufficiently, too large, and it may absorb too much of the X-ray beam.
-
Protocol:
-
Under a microscope, select a crystal with dimensions of approximately 0.1-0.3 mm.
-
Carefully mount the crystal on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.
-
3. X-ray Diffraction Data Collection:
-
Rationale: The mounted crystal is exposed to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The intensity and position of these spots contain the information about the arrangement of atoms in the crystal.
-
Protocol:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
4. Structure Solution and Refinement:
-
Rationale: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using methods like the direct method.[2] This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.
-
Protocol:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the structure using software such as SHELXT.
-
Refine the structural model using full-matrix least-squares procedures with software like SHELXL.[3] This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
Expected Crystallographic Parameters for this compound
While a definitive crystal structure for the title compound is not publicly available, we can predict some expected parameters based on similar known structures, such as that of 5-chloro-1H-indole-3-carboxylic acid.[4]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c or P-1 | Describes the symmetry elements within the unit cell. |
| a (Å) | 7-10 | Unit cell dimension. |
| b (Å) | 12-16 | Unit cell dimension. |
| c (Å) | 15-20 | Unit cell dimension. |
| V (ų) | 1600-1800 | Volume of the unit cell. |
| Z | 4 or 8 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Comparative Analysis with Other Structural Validation Techniques
While X-ray crystallography provides the most detailed structural information, other techniques offer complementary data and are often more readily accessible.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides detailed information about the molecule in solution, which may be more biologically relevant. | Does not provide absolute stereochemistry or precise bond lengths and angles. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity and accuracy for determining molecular formula. | Provides no information about the 3D structure or connectivity of atoms. |
digraph "Method_Selection" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Need for Structural Validation", shape=ellipse, fillcolor="#FBBC05"]; need_absolute [label="Is Absolute Stereochemistry Required?", shape=diamond, fillcolor="#F1F3F4"]; crystal_available [label="Is a Single Crystal Available?", shape=diamond, fillcolor="#F1F3F4"]; xray [label="Perform X-ray Crystallography", shape=box, fillcolor="#34A853"]; nmr_ms [label="Use NMR and MS for Connectivity and Formula", shape=box, fillcolor="#4285F4"]; nmr_only [label="Rely on Advanced NMR Techniques (e.g., NOESY)", shape=box, fillcolor="#4285F4"];
start -> need_absolute; need_absolute -> crystal_available [label="Yes"]; need_absolute -> nmr_ms [label="No"]; crystal_available -> xray [label="Yes"]; crystal_available -> nmr_only [label="No"]; }
Caption: A decision-making flowchart for selecting a structural validation method.
Conclusion
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms, which is crucial for understanding its chemical properties and biological activity. While techniques like NMR and mass spectrometry are indispensable for routine characterization, they cannot replace the certainty provided by a high-quality crystal structure. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to confidently approach the structural elucidation of this and other novel chemical entities.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, bicyclic structure and the presence of a chlorine substituent and a carboxylic acid functional group make it an attractive scaffold for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an in-depth look at their respective methodologies, performance, and practical considerations. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.
Route 1: Friedel-Crafts Acylation of Chlorobenzene followed by Cyclization and Conversion
This classical approach leverages the well-established Friedel-Crafts reaction to construct the indanone core, which is then further functionalized to the target carboxylic acid. This route is characterized by its use of readily available starting materials and its adaptability to various scales of production.
Experimental Protocol
Step 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
The initial step involves the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, which can be performed as a one-pot reaction that includes the subsequent intramolecular cyclization.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Chlorobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Sodium chloride (NaCl) (to form a molten salt mixture and moderate reactivity)
-
Ice-water and hydrochloric acid (for workup)
-
-
Procedure:
-
Chlorobenzene, aluminum chloride, and sodium chloride are charged into the reaction flask and stirred to form a slurry.[1]
-
3-Chloropropionyl chloride is added dropwise to the stirred mixture, maintaining the temperature between 25-35 °C.[1]
-
After the addition, the reaction mixture is stirred at a slightly elevated temperature (e.g., 45-65 °C) for a period to ensure the completion of the acylation step.[1]
-
The temperature is then raised significantly (e.g., 150-165 °C) to effect the intramolecular Friedel-Crafts alkylation (cyclization), leading to the formation of the indanone ring system.[1]
-
Upon completion, the reaction mixture is cooled and carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The crude product precipitates and is collected by filtration, washed with water, and can be further purified by recrystallization to yield 5-chloro-2,3-dihydro-1H-inden-1-one.[1]
-
Step 2: Conversion of 5-Chloro-2,3-dihydro-1H-inden-1-one to this compound
This transformation can be achieved through a multi-step sequence involving the introduction of a carbon atom at the C1 position. A plausible method involves the formation of a cyanohydrin, followed by dehydration and hydrolysis.
-
Reaction Setup: Standard laboratory glassware for handling cyanides and subsequent acidic or basic hydrolysis.
-
Reagents:
-
5-Chloro-2,3-dihydro-1H-inden-1-one
-
Trimethylsilyl cyanide (TMSCN) or another cyanide source
-
A catalyst for cyanohydrin formation (e.g., a Lewis acid or base)
-
Dehydrating agent (e.g., phosphorus oxychloride in pyridine)
-
Acid or base for hydrolysis (e.g., HCl or NaOH)
-
-
Procedure (General Outline):
-
Cyanohydrin Formation: 5-Chloro-2,3-dihydro-1H-inden-1-one is reacted with a cyanide source, such as trimethylsilyl cyanide in the presence of a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin.
-
Dehydration: The resulting cyanohydrin is dehydrated to introduce a double bond, forming 5-chloro-1H-indene-1-carbonitrile.
-
Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the target carboxylic acid, this compound. The double bond is concomitantly reduced under these conditions or in a separate hydrogenation step.
-
Causality and Mechanistic Insights
The initial Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion, generated from 3-chloropropionyl chloride and AlCl₃, attacks the chlorobenzene ring. The chloro group is an ortho-, para-director, leading to the formation of the desired para-substituted product. The subsequent intramolecular cyclization is another Friedel-Crafts reaction (alkylation) where the terminal chloroalkyl chain reacts with the aromatic ring to form the five-membered ring of the indanone. The use of a molten salt mixture of AlCl₃ and NaCl can help to control the reaction temperature and improve yields. The conversion of the indanone to the carboxylic acid proceeds through nucleophilic addition of cyanide to the ketone, followed by elimination of water and subsequent hydrolysis of the nitrile.
Route 2: Knoevenagel Condensation of 3-Chlorobenzaldehyde followed by Cyclization and Conversion
This alternative route begins with more functionalized starting materials and builds the carbon skeleton in a different sequence, offering potential advantages in terms of regioselectivity and milder reaction conditions in the initial steps.
Experimental Protocol
Step 1: Synthesis of 3-(3-Chlorophenyl)propanoic acid
This step involves a Knoevenagel condensation of 3-chlorobenzaldehyde with malonic acid, followed by decarboxylation.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser.
-
Reagents:
-
3-Chlorobenzaldehyde
-
Malonic acid
-
An organic base as a solvent and catalyst (e.g., a mixture of formic acid and diethylamine).[2]
-
-
Procedure:
-
3-Chlorobenzaldehyde and malonic acid are dissolved in a mixture of formic acid and diethylamine.[2]
-
The reaction mixture is heated to reflux. The Knoevenagel condensation occurs, followed by in situ decarboxylation of the resulting cinnamic acid derivative to yield 3-(3-chlorophenyl)propanoic acid.[2]
-
After the reaction is complete, the mixture is cooled and poured into ice-water. The product is then isolated by filtration and can be purified by recrystallization.[2]
-
Step 2: Intramolecular Friedel-Crafts Acylation of 3-(3-Chlorophenyl)propanoic acid
This step involves the cyclization of the propanoic acid derivative to form the indanone ring.
-
Reaction Setup: A dry reaction vessel suitable for handling acid chlorides and Lewis acids.
-
Reagents:
-
Procedure:
-
3-(3-Chlorophenyl)propanoic acid is converted to its acid chloride by reacting with a chlorinating agent.
-
The crude acid chloride is then dissolved in an inert solvent and treated with a Lewis acid catalyst to induce intramolecular Friedel-Crafts acylation.[2]
-
The reaction proceeds to form 5-chloro-2,3-dihydro-1H-inden-1-one.
-
The reaction is worked up by quenching with ice-water, and the product is extracted with an organic solvent. The product can be purified by chromatography or recrystallization.[2]
-
Step 3: Conversion to this compound
This final step is identical to Step 2 of Route 1, involving the conversion of 5-chloro-2,3-dihydro-1H-inden-1-one to the target carboxylic acid.
Causality and Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (3-chlorobenzaldehyde), followed by a dehydration reaction. The use of a basic catalyst like diethylamine facilitates the deprotonation of malonic acid to form the nucleophilic enolate. The subsequent intramolecular Friedel-Crafts acylation of the corresponding acid chloride proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion attacks the aromatic ring to form the five-membered indanone ring.
Performance Comparison
| Parameter | Route 1: Friedel-Crafts from Chlorobenzene | Route 2: Knoevenagel from 3-Chlorobenzaldehyde |
| Starting Materials | Chlorobenzene, 3-chloropropionyl chloride | 3-Chlorobenzaldehyde, malonic acid |
| Key Reagents/Catalysts | AlCl₃, NaCl | Formic acid, diethylamine, ZnCl₂ or AlCl₃ |
| Number of Steps | 2 (to indanone), then conversion | 2 (to indanone), then conversion |
| Reported Yield (to indanone) | ~74% (one-pot)[1] | ~62% (overall from 3-chlorobenzaldehyde)[2] |
| Reaction Conditions | High temperatures for cyclization | Milder initial step, moderate for cyclization |
| Key Advantages | Utilizes readily available and inexpensive starting materials; can be performed as a one-pot synthesis. | Avoids the direct use of the lachrymatory 3-chloropropionyl chloride in the first step. |
| Key Disadvantages | Use of large quantities of corrosive and moisture-sensitive AlCl₃; generation of significant acidic waste. | The overall yield to the indanone intermediate may be lower; requires the synthesis of the propanoic acid precursor. |
Visualizing the Synthetic Workflows
Route 1: Friedel-Crafts Acylation Pathway
Caption: Workflow for Route 1, starting from chlorobenzene.
Route 2: Knoevenagel Condensation Pathway
Caption: Workflow for Route 2, starting from 3-chlorobenzaldehyde.
Conclusion and Outlook
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 is a more direct approach to the key indanone intermediate, utilizing inexpensive and readily available starting materials. Its potential for a one-pot procedure makes it attractive for large-scale synthesis. However, the reliance on stoichiometric amounts of aluminum chloride and the generation of substantial acidic waste are significant environmental and practical drawbacks.
Route 2 provides an alternative that avoids some of the harsher reagents in the initial step and may offer better control over the formation of the propanoic acid precursor. While the overall yield to the indanone may be slightly lower, the milder conditions of the Knoevenagel condensation are a notable advantage.
A critical consideration for both routes is the final conversion of 5-chloro-2,3-dihydro-1H-inden-1-one to the target carboxylic acid. The development of a high-yielding and efficient protocol for this transformation is crucial for the overall viability of either synthetic strategy.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, the availability of reagents and equipment, and considerations regarding process safety and environmental impact. Future research may focus on developing more catalytic and environmentally benign methods for both the construction of the indanone core and its subsequent conversion to the valuable this compound.
References
A Senior Application Scientist's Guide to Halogenated Indene Precursors: A Comparative Analysis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid and its Analogs
Introduction: The Strategic Importance of Halogenated Indenes in Medicinal Chemistry
In the landscape of modern drug discovery, the indene scaffold is a privileged structure, forming the core of numerous biologically active molecules. Its rigid, bicyclic framework provides a versatile platform for the spatial orientation of pharmacophoric groups. The strategic introduction of halogen atoms onto this scaffold profoundly influences the physicochemical and pharmacokinetic properties of the resulting drug candidates. Halogens can modulate lipophilicity, metabolic stability, and binding affinity, making the choice of halogenated precursor a critical decision in the synthetic strategy.
This guide provides an in-depth comparison of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid with its fluoro, bromo, and iodo analogs. As a seasoned application scientist, my focus extends beyond mere synthetic protocols. We will delve into the causal relationships between the choice of halogen and the precursor's performance in key synthetic transformations, supported by established chemical principles and available experimental data. This analysis aims to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of these crucial building blocks.
Synthetic Pathways to 5-Halogenated-2,3-dihydro-1H-indene-1-carboxylic Acids
The general and most common synthetic route to 5-halogenated-2,3-dihydro-1H-indene-1-carboxylic acids involves a two-step process: the intramolecular Friedel-Crafts acylation of a 3-(halophenyl)propanoic acid to form the corresponding 5-halo-1-indanone, followed by a subsequent reaction to introduce the carboxylic acid moiety at the 1-position.
Figure 1: General synthetic workflow for 5-halogenated-2,3-dihydro-1H-indene-1-carboxylic acids.
Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure that can be adapted for the other halogenated analogs.
Part 1: Synthesis of 5-Chloro-1-indanone via Intramolecular Friedel-Crafts Acylation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add polyphosphoric acid (100 g).
-
Reaction Initiation: Heat the polyphosphoric acid to 70-80°C with stirring.
-
Substrate Addition: Slowly add 3-(4-chlorophenyl)propanoic acid (18.46 g, 0.1 mol) in portions to the hot acid. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice (500 g) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Wash the combined organic extracts with water (100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-1-indanone.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Part 2: Synthesis of this compound
This step can be achieved through various methods, including the Reformatsky reaction followed by hydrolysis and dehydration, or through cyanation followed by hydrolysis. The following is a representative procedure via the Strecker synthesis.
-
Cyanohydrin Formation: To a solution of 5-chloro-1-indanone (16.66 g, 0.1 mol) in ethanol (100 mL), add a solution of sodium cyanide (5.88 g, 0.12 mol) in water (20 mL) dropwise at 0-5°C.
-
Acidification: After the addition, slowly add glacial acetic acid (7.2 g, 0.12 mol) while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Hydrolysis: Add concentrated hydrochloric acid (50 mL) and reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. The carboxylic acid will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
Comparative Analysis of Halogenated Indene Precursors
The choice of halogen (F, Cl, Br, I) on the indene ring significantly impacts the precursor's physicochemical properties and its reactivity in subsequent synthetic steps.
Physicochemical Properties
| Property | 5-Fluoro | 5-Chloro | 5-Bromo | 5-Iodo (estimated) |
| Molecular Weight ( g/mol ) | 180.17 | 196.62 | 241.08 | 288.08 |
| Melting Point (°C) | Data not readily available | 118-120 | 134-136 | Higher than bromo analog |
| pKa (estimated) | Lower than chloro | ~4.5 | Slightly higher than chloro | Similar to bromo |
| LogP (estimated) | Higher than parent | Higher than fluoro | Higher than chloro | Highest |
Table 1: Comparison of Physicochemical Properties of 5-Halogenated-2,3-dihydro-1H-indene-1-carboxylic acids.
The increasing molecular weight and melting point down the halogen group are expected trends. The acidity (pKa) is influenced by the electron-withdrawing nature of the halogen, with fluorine having the strongest inductive effect, thus making the carboxylic acid slightly more acidic. Lipophilicity (LogP) generally increases with the size of the halogen atom.
Reactivity and Performance
The halogen's electronic effects (inductive vs. resonance) play a crucial role in the reactivity of the aromatic ring and the benzylic position.
Figure 2: Electronic effects of halogens on the aromatic ring.
1. Friedel-Crafts Acylation (Ring Formation):
-
Reactivity Trend: The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution. Halogens are deactivating groups due to their strong inductive effect, which outweighs their resonance effect. Therefore, the reactivity of the 3-(halophenyl)propanoic acid precursor in this step is expected to follow the order: Fluoro > Chloro > Bromo > Iodo .
-
Experimental Considerations: While the fluoro-substituted precursor is the most reactive, the reaction with iodo-substituted precursors may require harsher conditions (e.g., stronger Lewis acids, higher temperatures) to achieve comparable yields, potentially leading to more side products.
2. Subsequent Functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogen activates the aromatic ring for SNAr reactions. The reactivity order for this type of reaction is typically Fluoro >> Chloro > Bromo > Iodo . This makes the 5-fluoro analog an excellent precursor for introducing nucleophiles at the 5-position.
-
Palladium-Catalyzed Cross-Coupling Reactions: For reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, the reactivity of the C-X bond is paramount. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the reactivity in cross-coupling reactions follows the order: Iodo > Bromo >> Chloro . The 5-chloro precursor is generally unreactive under standard conditions, while the 5-bromo and 5-iodo analogs are ideal for introducing a wide range of substituents.
Conclusion: Selecting the Optimal Halogenated Indene Precursor
The choice between this compound and its halogenated counterparts is a strategic decision that should be guided by the overall synthetic plan and the desired properties of the final molecule.
-
This compound represents a balance between reactivity and cost-effectiveness. It is a suitable precursor when the chlorine atom is a desired feature in the final product or when further functionalization at the 5-position is not required.
-
5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is the precursor of choice when high reactivity in nucleophilic aromatic substitution is desired. The fluorine atom can also impart favorable metabolic stability and binding properties to the final drug candidate.
-
5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a versatile intermediate for introducing diversity through palladium-catalyzed cross-coupling reactions. It offers a good compromise between reactivity and stability.
-
5-Iodo-2,3-dihydro-1H-indene-1-carboxylic acid , being the most reactive in cross-coupling reactions, is ideal for challenging transformations where the bromo-analog may be sluggish. However, it is typically the most expensive and may have lower stability.
By understanding the interplay between the halogen substituent and the reactivity of the indene scaffold, researchers can strategically select the optimal precursor to streamline their synthetic efforts and accelerate the drug discovery process.
Differentiating Isomers: A Spectroscopic Guide to Indene Carboxylic Acids
For researchers and professionals in drug development and materials science, the precise structural elucidation of molecular isomers is a critical step that underpins all subsequent research. Indene carboxylic acids, key synthons in the development of pharmaceuticals and advanced materials, present a common analytical challenge due to the subtle yet significant differences between their positional isomers. The placement of the carboxylic acid group on the indene scaffold—a bicyclic aromatic system with a five-membered ring—dramatically influences the molecule's electronic distribution and conformation. These differences manifest as distinct fingerprints in various spectroscopic analyses.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate indene carboxylic acid isomers. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), explaining the causal links between isomeric structure and spectral output. By understanding these relationships, researchers can confidently identify and characterize their target molecules.
The Structural Foundation of Spectroscopic Differences
The core of this analysis rests on how the position of the carboxylic acid substituent alters the electronic and magnetic environments of the indene ring system. The primary isomers of interest are 1-indene carboxylic acid, 2-indene carboxylic acid, and 3-indene carboxylic acid, along with their saturated (dihydro) counterparts.
The key structural variables are:
-
Position of the Carboxyl Group: Whether the -COOH group is at the C1, C2, or C3 position.
-
Degree of Saturation: The presence or absence of the double bond in the five-membered ring (indene vs. 2,3-dihydroindene or indane).
-
Conjugation: The extent of the π-conjugated system, which is significantly affected by the substituent's position relative to the double bonds.
These structural variations lead to predictable differences in chemical shifts, coupling constants, vibrational frequencies, and electronic transitions, which we will explore in detail.
Caption: Relationship between indene carboxylic acid isomers and spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectra of indene carboxylic acid isomers are distinguished by the chemical shifts and coupling patterns of the protons on the five-membered ring.
-
1-Indene Carboxylic Acid: The proton at the C1 position, being allylic and attached to a carbon bearing an electron-withdrawing carboxyl group, will appear as a downfield multiplet. The vinyl protons at C2 and C3 will exhibit characteristic alkene chemical shifts and will be coupled to each other and to the C1 proton.
-
2-Indene Carboxylic Acid: This isomer is unique in that it possesses two equivalent methylene protons at the C1 (and C3) position, which will appear as a singlet. The vinyl proton at C3 (or C1) will also be a singlet, significantly simplifying the spectrum in this region compared to the 1- and 3-isomers.
-
3-Indene Carboxylic Acid: The methylene protons at C1 will appear as a singlet. The vinyl proton at C2 will be a singlet, and its chemical shift will be influenced by the adjacent carboxyl group.
-
Dihydro Isomers: In 2,3-dihydro-1H-indene-1-carboxylic acid, the proton at C1 is a methine proton coupled to the adjacent methylene protons at C2, resulting in a characteristic multiplet.[1] For 2,3-dihydro-1H-indene-2-carboxylic acid, the C2 proton is a methine proton coupled to four methylene protons at C1 and C3, leading to a more complex multiplet.
The acidic proton of the carboxyl group in all isomers typically appears as a broad singlet far downfield, generally between 10 and 13 ppm, though this signal can be exchangeable with D₂O.[2]
¹³C NMR Spectroscopy
The carbon NMR spectra provide complementary information, particularly regarding the quaternary carbons and the carboxyl carbon.
-
Carboxyl Carbon (-COOH): The chemical shift of the carboxyl carbon is consistently found in the range of 165-185 ppm.[3] Subtle differences may arise based on the degree of conjugation. For isomers where the carboxyl group is conjugated with the π-system (e.g., 2- and 3-indene carboxylic acid), the carboxyl carbon signal may be shifted slightly downfield compared to the non-conjugated 1-isomer.
-
Vinyl and Aromatic Carbons: The positions of the vinyl and aromatic carbons will vary based on the substitution pattern. In the unsaturated isomers, the sp² hybridized carbons of the five-membered ring will have distinct chemical shifts. For instance, in 2-indene carboxylic acid, the C2 carbon bearing the carboxyl group will be significantly downfield.
-
Aliphatic Carbons: The sp³ hybridized carbons in the dihydro- isomers will appear in the upfield region of the spectrum. The chemical shifts of these carbons provide clear evidence of the saturation of the five-membered ring.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions (ppm)
| Isomer | Key ¹H Signals (ppm) | Carboxyl ¹³C (ppm) |
| 1-Indene Carboxylic Acid | C1-H (methine, downfield), C2-H & C3-H (vinyl) | ~170-180 |
| 2-Indene Carboxylic Acid | C1-H₂ & C3-H₂ (methylene, singlet), Vinyl H (singlet) | ~170-185 |
| 3-Indene Carboxylic Acid | C1-H₂ (methylene, singlet), Vinyl H (singlet) | ~170-185 |
| 2,3-Dihydro-1H-indene-1-carboxylic acid | C1-H (methine), C2-H₂ & C3-H₂ (aliphatic) | ~175-185 |
| 2,3-Dihydro-1H-indene-2-carboxylic acid | C2-H (methine), C1-H₂ & C3-H₂ (aliphatic) | ~175-185 |
Note: These are expected regions. Actual values depend on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is excellent for confirming the presence of the carboxylic acid functional group and providing clues about the electronic environment of the carbonyl bond.
The most diagnostic IR absorptions for carboxylic acids are:
-
O-H Stretch: A very broad absorption band typically found between 2500 and 3300 cm⁻¹.[3] This broadness is a result of strong intermolecular hydrogen bonding, which forms dimers in the solid state or in concentrated solutions. This feature is a hallmark of carboxylic acids and will be present in all isomers.
-
C=O Stretch: A strong, sharp absorption between 1690 and 1760 cm⁻¹.[3] The exact position of this band is sensitive to the isomer's structure.
-
Conjugation: When the carbonyl group is part of a conjugated system (as in 2- and 3-indene carboxylic acid), the C=O bond has more single-bond character, and its stretching frequency will be lower (typically 1690-1710 cm⁻¹).
-
Saturation: In the dihydro- isomers and in 1-indene carboxylic acid, where the carbonyl is not directly conjugated with the π-system of the indene ring, the C=O stretching frequency will be higher (typically 1710-1730 cm⁻¹).
-
-
C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.[4]
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | O-H Stretch | C=O Stretch | C-O Stretch |
| 1-Indene Carboxylic Acid | 2500-3300 (broad) | ~1710-1730 | ~1210-1320 |
| 2-Indene Carboxylic Acid | 2500-3300 (broad) | ~1690-1710 | ~1210-1320 |
| 3-Indene Carboxylic Acid | 2500-3300 (broad) | ~1690-1710 | ~1210-1320 |
| Dihydro- Isomers | 2500-3300 (broad) | ~1710-1730 | ~1210-1320 |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the extent of the conjugated π-electron system in the molecule. The wavelength of maximum absorption (λ_max) is a key parameter.
-
Effect of Conjugation: A more extended conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to the absorption of longer wavelength (lower energy) light, causing a bathochromic (red) shift in the λ_max.
-
Isomer Comparison:
-
1-Indene Carboxylic Acid: The carboxyl group is not in direct conjugation with the aromatic ring and the double bond.
-
2- and 3-Indene Carboxylic Acid: The carboxyl group is conjugated with the double bond of the five-membered ring and the aromatic system. These isomers are expected to have a λ_max at a longer wavelength than the 1-isomer.
-
Dihydro- Isomers: Lacking the double bond in the five-membered ring, these isomers have a less extended conjugated system compared to their unsaturated counterparts. Their λ_max will be at shorter wavelengths, more closely resembling that of a substituted benzene ring. Non-conjugated carboxylic acids typically absorb around 210 nm.[5]
-
Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination
Mass spectrometry is essential for determining the molecular weight of the isomers and can provide structural information through analysis of fragmentation patterns. All non-substituted indene carboxylic acid isomers (C₁₀H₈O₂) have the same molecular weight (160.17 g/mol ), while the dihydro- isomers (C₁₀H₁₀O₂) have a molecular weight of 162.19 g/mol .
Characteristic fragmentation patterns for carboxylic acids include:
-
Loss of a hydroxyl radical (-OH): A peak at [M-17]⁺.
-
Loss of a carboxyl group (-COOH): A peak at [M-45]⁺.
-
Decarboxylation (-CO₂): A peak at [M-44]⁺, which can be prominent for some structures.
While the primary fragmentation patterns related to the carboxylic acid group will be similar across the isomers, differences in the stability of the resulting fragment ions due to the structure of the indene ring may lead to variations in the relative intensities of the fragment peaks, offering further clues for differentiation. For example, the stability of the carbocation formed after the loss of the carboxyl group will differ between the isomers, influencing the likelihood of this fragmentation pathway.
Experimental Protocols
The following are generalized, best-practice protocols for the spectroscopic analysis of indene carboxylic acid isomers.
Protocol 1: NMR Spectroscopy
Caption: Workflow for NMR spectroscopy of indene carboxylic acid isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified indene carboxylic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution. Standard acquisition parameters are typically sufficient. For enhanced structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak as an internal reference. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the structure.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid indene carboxylic acid isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis and automatically subtracted from the sample spectrum.
-
Analysis: Identify the key vibrational bands, paying close attention to the positions of the O-H and C=O stretching frequencies.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indene carboxylic acid isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Baseline Correction: Use a cuvette containing only the solvent to record a baseline spectrum, which should be subtracted from the sample spectrum.
-
Analysis: Determine the wavelength of maximum absorbance (λ_max).
Conclusion
The differentiation of indene carboxylic acid isomers is a task readily accomplished through a systematic application of standard spectroscopic techniques. While mass spectrometry can confirm the molecular formula and distinguish between saturated and unsaturated analogues, it is the combined application of NMR and IR spectroscopy that provides the most definitive structural elucidation. ¹H and ¹³C NMR offer unparalleled detail on the specific arrangement of atoms, while IR spectroscopy provides a rapid and clear confirmation of the carboxylic acid functionality and its electronic environment. UV-Vis spectroscopy serves as a valuable complementary technique for assessing the extent of π-conjugation. By carefully analyzing the distinct spectral fingerprints of each isomer, researchers can proceed with confidence in the structural integrity of their compounds.
References
- 1. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Purity of Synthesized 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
In the synthesis of novel chemical entities for drug discovery and development, the confirmation of purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for ascertaining the purity of synthesized 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in various synthetic pathways. We will delve into the technical underpinnings of each method, offer field-proven insights, and provide detailed experimental protocols to ensure the integrity of your synthesized compound.
The purity of an active pharmaceutical ingredient (API) or its intermediates is critical as impurities can affect the safety, efficacy, and stability of the final drug product.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and reporting of impurities in new drug substances.[2][4]
Orthogonal Analytical Approaches for Robust Purity Assessment
A multi-pronged analytical strategy is paramount for a comprehensive purity profile. Reliance on a single method can be misleading, as different techniques possess varying sensitivities and selectivities towards different types of impurities. This guide will focus on a suite of orthogonal methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Melting Point Analysis, and Elemental Analysis.
HPLC is an indispensable tool for separating and quantifying impurities in organic compounds.[5] Its high resolution and sensitivity make it ideal for detecting trace-level impurities that may have similar structures to the main compound.
The Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B allows for the separation of compounds with a range of polarities. A typical gradient might start at 30% B and increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.[5]
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to create a 1 mg/mL stock solution. Further dilutions can be made to assess linearity and sensitivity.[5]
-
Data Analysis: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
-
The choice of a C8 or C18 column is based on the nonpolar nature of the indene ring system.
-
Phosphoric acid in the mobile phase helps to protonate the carboxylic acid group, leading to better peak shape and retention.
-
Gradient elution is crucial for separating potential impurities that may have slightly different polarities from the parent compound.
-
UV detection at a low wavelength like 220 nm is chosen to ensure the detection of most organic compounds that possess a chromophore.
NMR spectroscopy is a powerful technique for elucidating the structure of a molecule and can also be used to assess its purity. ¹H and ¹³C NMR are particularly valuable.[6][7][8]
The Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by these nuclei in a strong magnetic field, one can deduce the chemical environment of the atoms and thus the structure of the molecule. The presence of unexpected signals in an NMR spectrum can indicate the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR for this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Look for the characteristic signals of the protons in the this compound structure. The integration of these signals should correspond to the expected number of protons. The presence of small, unidentifiable peaks suggests impurities.
-
¹³C NMR: Identify the signals corresponding to each carbon atom in the molecule. The number of signals should match the number of unique carbon atoms in the structure. Impurity peaks will appear as additional signals.
-
Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a high degree of confidence in the structural assignment. The absence of extraneous peaks is a strong indicator of high purity.
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is an excellent tool for confirming the molecular weight of the synthesized compound and for identifying potential impurities with different molecular weights.
The Principle: The sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred due to the ease of deprotonation.
-
Data Analysis: Look for the [M-H]⁻ ion corresponding to the deprotonated molecule of this compound. The presence of other significant ions may indicate impurities.
Expertise in Interpretation: While ESI-MS is a powerful tool, it's important to be aware of potential in-source fragmentation or the formation of adducts which can complicate spectral interpretation. Derivatization can sometimes be employed to enhance the detection of carboxylic acids in LC-ESI-MS/MS.[9][10]
The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[11] The presence of impurities will typically cause a depression and broadening of the melting point range.[12][13]
The Principle: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering the melting point.[12]
Experimental Protocol: Melting Point Determination
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: Finely grind a small amount of the dry, crystalline sample. Pack the sample into a capillary tube to a height of about 3 mm.[14]
-
Measurement: Place the capillary tube in the melting point apparatus and heat slowly, at a rate of about 1 °C per minute near the expected melting point.[14] Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
-
Data Analysis: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[11] A broad range suggests the presence of impurities.[13]
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound.[15][16] This data is compared to the theoretical values calculated from the molecular formula.
The Principle: A small, accurately weighed amount of the sample is combusted in a controlled environment. The resulting gases (CO₂, H₂O, etc.) are separated and quantified to determine the percentage of each element.
Experimental Protocol: CHN Analysis
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the purified and dried sample into a tin capsule.[15]
-
Analysis: The instrument combusts the sample and measures the resulting gases.
-
Data Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Chlorine should be within ±0.4% of the theoretical values for C₁₀H₉ClO₂.[17][18]
Authoritative Grounding: Many scientific journals require elemental analysis data for the characterization of new compounds as a fundamental proof of purity.[16][19]
Comparison of Purity Confirmation Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning | Quantitative purity, number of impurities | High sensitivity and resolution, quantitative | Requires a chromophore for UV detection, method development can be time-consuming |
| NMR | Nuclear magnetic resonance | Structural confirmation, presence of impurities | Provides detailed structural information, can detect non-chromophoric impurities | Lower sensitivity than HPLC for trace impurities, complex spectra can be difficult to interpret |
| MS | Mass-to-charge ratio | Molecular weight confirmation | High sensitivity, provides molecular weight information | May not distinguish isomers, can have complex fragmentation patterns |
| Melting Point | Thermal property | Indication of purity | Simple, rapid, and inexpensive | Not quantitative, not suitable for amorphous or decomposing compounds |
| Elemental Analysis | Elemental composition | Confirmation of empirical formula | Provides fundamental composition data | Does not identify the nature of impurities, requires a pure sample for accurate results |
Conclusion: A Holistic Approach to Purity Confirmation
Confirming the purity of a synthesized compound like this compound requires a thoughtful and multi-faceted analytical approach. While HPLC provides a robust quantitative measure of purity, NMR and MS are essential for structural confirmation and identification of potential byproducts. The classic techniques of melting point analysis and elemental analysis serve as valuable, independent checks on the overall purity and composition of the material. By employing this suite of orthogonal methods, researchers and drug development professionals can have a high degree of confidence in the quality of their synthesized intermediates, a critical step in the journey towards new therapeutic agents. This adherence to rigorous analytical standards is in line with the expectations of regulatory bodies such as the USP and is crucial for ensuring the safety and efficacy of pharmaceutical products.[20][21][22]
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tasianinch.com [tasianinch.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. chm.uri.edu [chm.uri.edu]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pharmacopeia.cn [pharmacopeia.cn]
- 21. usp.org [usp.org]
- 22. usp.org [usp.org]
A Comparative Guide to the Bioactivity of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the indene scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of bioactive molecules. The introduction of a chloro-substituent at the 5-position of the 2,3-dihydro-1H-indene-1-carboxylic acid core has been a critical design element in the development of potent therapeutic agents. This guide provides a comparative analysis of the bioactivity of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid derivatives, with a particular focus on their anticancer and anti-inflammatory properties. Drawing upon a synthesis of preclinical data, we will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the experimental methodologies used to elucidate their biological functions.
Introduction to the 5-Chloro-Indene Scaffold
The this compound moiety is a versatile template for drug design. The presence of the chlorine atom at the 5-position significantly influences the electronic properties and lipophilicity of the molecule, which in turn can enhance binding affinity to biological targets and improve pharmacokinetic profiles. This guide will navigate through two primary therapeutic avenues for derivatives of this scaffold: as potent inhibitors of key signaling pathways in oncology and as modulators of the inflammatory cascade.
Part 1: Anticancer Bioactivity of 5-Chloro-Indole-2-Carboxamide Derivatives
While direct comparative studies on a broad series of this compound derivatives are not extensively documented in a single publication, significant research has been conducted on the closely related 5-chloro-indole-2-carboxamide scaffold. These compounds have shown remarkable promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, crucial targets in cancer therapy.[1][2]
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives against various cancer cell lines. The data highlights the potent antiproliferative effects of these compounds, with some exhibiting greater efficacy than the established EGFR inhibitor, erlotinib.[1]
| Compound ID | Structure | Target Cancer Cell Lines | GI50 (nM) | Reference |
| 3a | 5-chloro-indole-2-carboxylate derivative | Multiple | 29-78 | [1] |
| 3b | 5-chloro-indole-2-carboxylate derivative | Multiple | 29-78 | [1] |
| 3c | 5-chloro-indole-2-carboxylate derivative | Multiple | 29-78 | [1] |
| 3d | 5-chloro-indole-2-carboxylate derivative | Multiple | 29-78 | [1] |
| 3e | m-piperidin-1-yl derivative | Multiple | 29-78 | [1] |
| 4a-c | 5-chloro-indole-2-carboxylate derivatives | Multiple | Less potent than 3a-e | [1] |
| 5a-c | pyrrolo[3,4-b]indol-3-ones | Multiple | Less potent than 3a-e | [1] |
| Erlotinib | Reference Drug | Multiple | 33 | [1] |
GI50: The concentration of the drug that causes 50% inhibition of cell growth.
Mechanism of Action: EGFR/BRAF Pathway Inhibition
The primary mechanism by which these 5-chloro-indole derivatives exert their anticancer effects is through the inhibition of the EGFR and BRAF signaling pathways.[1][2] These pathways are frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival. By binding to the ATP-binding site of these kinases, the compounds prevent downstream signaling, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Signaling Pathway Diagram: EGFR Inhibition by 5-Chloro-Indole Derivatives
EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of the 5-chloro-indole derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., erlotinib) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution).[3]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Experimental Workflow: MTT Assay
A step-by-step workflow for the MTT cell viability assay.
Part 2: Anti-inflammatory Bioactivity of Indan Carboxylic Acid Derivatives
Derivatives of the indan carboxylic acid scaffold, particularly those with a chloro-substitution, have been investigated for their anti-inflammatory properties. A notable example is 6-chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac), a known non-steroidal anti-inflammatory drug (NSAID).[4] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is typically evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rodents. The following table presents data for a series of 5-chloro-3-(hydroxyp-methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides, which share a similar structural core and have been assessed for their anti-inflammatory activity.[5]
| Compound ID | Structure | Anti-inflammatory Activity (% inhibition of paw edema) | Reference | | :--- | :--- | :--- | :--- | :--- | | II10 | 5-chloro-2-oxo-dihydroindole-1-carboxamide derivative | Marked activity, comparable to Diclofenac Sodium |[5] | | II11 | 5-chloro-2-oxo-dihydroindole-1-carboxamide derivative | Marked activity, comparable to Diclofenac Sodium |[5] | | II15 | 5-chloro-2-oxo-dihydroindole-1-carboxamide derivative | Marked activity |[5] | | Diclofenac Sodium | Reference Drug | Significant inhibition |[5] | | Tenidap Sodium | Reference Drug | Significant inhibition |[5] |
Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Signaling Pathway Diagram: COX-2 Inhibition in Inflammation
The role of COX-2 in the inflammatory cascade and its inhibition by indan carboxylic acid derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This widely used in vivo model is employed to assess the anti-inflammatory activity of novel compounds.[7]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: The test compounds, a reference drug (e.g., indomethacin or diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of animals.[8]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[7][8]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[8]
-
Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the vehicle-treated control group.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
A streamlined workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and anti-inflammatory drugs. Structure-activity relationship studies reveal that subtle modifications to the core structure can lead to profound changes in biological activity and target selectivity.
Future research in this area should focus on synthesizing and evaluating a broader and more diverse library of this compound derivatives to establish a more comprehensive SAR. A direct head-to-head comparison of a series of these compounds against both cancer cell lines and inflammatory targets would provide invaluable data for lead optimization. Furthermore, detailed mechanistic studies, including crystallographic analysis of compound-target interactions, will be crucial for the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
- 1. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Enantiomeric Excess for Chiral Indene Carboxylic Acids
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral chemistry. In the context of chiral indene carboxylic acids, which are pivotal structural motifs in numerous pharmacologically active compounds, ensuring enantiomeric purity is not merely a matter of academic rigor but a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical technique is a strategic decision, influenced by factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. This document is designed to navigate this decision-making process by elucidating the fundamental principles of each method, presenting detailed experimental protocols, and offering a quantitative comparison of their performance.
The Landscape of Enantiomeric Excess Determination
The core challenge in determining enantiomeric excess lies in the identical physical and chemical properties of enantiomers in an achiral environment. The techniques discussed herein circumvent this by creating a transient or stationary chiral environment, allowing for the differentiation and quantification of the individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely employed and robust technique for the determination of enantiomeric excess. Its strength lies in the direct physical separation of enantiomers on a chiral stationary phase (CSP), providing a high degree of accuracy and precision.
The Principle of Chiral Recognition on a CSP
Enantiomers are separated based on their differential interactions with the CSP. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in different elution times. The enantiomeric excess is then calculated from the relative areas of the two enantiomeric peaks in the chromatogram.
Experimental Workflow and Protocol
The workflow for chiral HPLC analysis is straightforward, involving sample preparation, chromatographic separation, and data analysis.
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol for a Chiral Indene Carboxylic Acid Analog (3-oxo-1-Indancarboxylic acid): [1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® QD-AX (anion-exchange type CSP).[1][2]
-
Column Dimensions: 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile / Acetic Acid (97/3, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated using the formula: % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.
Rationale for Experimental Choices:
-
CSP Selection: Anion-exchange CSPs like CHIRALPAK® QD-AX are particularly effective for acidic compounds like carboxylic acids, as the separation mechanism relies on the ionic interaction between the protonated chiral selector and the deprotonated analyte.[2]
-
Mobile Phase: The use of a polar organic mobile phase with an acidic additive ensures the proper ionization state of both the analyte and the chiral selector, facilitating the chiral recognition process.[2]
Chiral Gas Chromatography (GC): For Volatile Analogs
Chiral GC is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds. For non-volatile compounds like most carboxylic acids, derivatization is a necessary prerequisite to increase their volatility.
The Principle of Enantioseparation in Chiral GC
Similar to chiral HPLC, chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase, typically a cyclodextrin derivative coated on the inside of a capillary column. The derivatized enantiomers of the indene carboxylic acid will have different affinities for the CSP, leading to different retention times.
Experimental Workflow and Protocol
The workflow for chiral GC involves an additional derivatization step compared to HPLC.
Caption: Workflow for ee determination by Chiral GC.
Detailed Protocol for a Chiral Carboxylic Acid:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Derivatization:
-
To a solution of the chiral indene carboxylic acid (approx. 1 mg) in a suitable solvent (e.g., dichloromethane), add a chiral derivatizing agent such as (S)-(-)-α-methylbenzylamine and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form diastereomeric amides.[3]
-
Alternatively, convert the carboxylic acid to its methyl ester using diazomethane or an acid-catalyzed reaction with methanol. This will require a chiral GC column for separation.[4]
-
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 200 °C) at a rate of 5 °C/min.
-
Detector Temperature: 280 °C (FID).
-
Carrier Gas: Helium.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the separated diastereomers.
Rationale for Experimental Choices:
-
Derivatization: Carboxylic acids are generally not volatile enough for GC analysis. Conversion to esters or amides increases their volatility and thermal stability.[4][5] Using a chiral derivatizing agent allows for separation on a non-chiral column, while derivatization to an achiral derivative necessitates a chiral column.
-
Temperature Program: A temperature ramp is often necessary to ensure good separation of the diastereomers and to elute them in a reasonable time with good peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid, Non-Separative Approach
NMR spectroscopy offers a fundamentally different approach to the determination of enantiomeric excess. Instead of physically separating the enantiomers, it relies on creating a diastereomeric environment within the NMR tube, which leads to distinct and quantifiable signals for each enantiomer.
The Principle of Enantiodiscrimination by NMR
This is achieved through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in different chemical shifts for corresponding protons in the two enantiomers.
-
Chiral Derivatizing Agents (CDAs): These react covalently with the enantiomers to form stable diastereomers, which will have distinct NMR spectra.[6]
Experimental Workflow and Protocol
The NMR workflow is the simplest in terms of sample preparation and analysis time.
Caption: Workflow for ee determination by NMR Spectroscopy.
Detailed Protocol using a Chiral Solvating Agent:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the chiral indene carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an enantiomerically pure chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a proline-derived receptor, to the NMR tube.[7] The molar ratio of CSA to analyte may need to be optimized.
-
-
Data Acquisition: Acquire another ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal of the analyte that is well-resolved into two distinct peaks in the presence of the CSA. Integrate the areas of these two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Rationale for Experimental Choices:
-
Choice of CSA/CDA: The selection of the appropriate chiral auxiliary is crucial and often empirical. For carboxylic acids, agents capable of hydrogen bonding or forming ionic interactions are generally effective.[8][9]
-
High-Field NMR: A higher magnetic field strength will result in better dispersion of the signals, which is often necessary to resolve the small chemical shift differences between the diastereomeric complexes.
Quantitative Performance Comparison
The choice of analytical technique is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput. The following table summarizes key quantitative performance metrics for the most common analytical methods.[10][11]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Direct physical separation on a CSP | Separation of volatile derivatives on a CSP | In-situ formation of diastereomeric complexes |
| Sample Preparation | Minimal (dissolution in mobile phase) | Derivatization required for non-volatile analytes | Simple mixing with a chiral auxiliary |
| Analysis Time per Sample | 10 - 30 minutes | 15 - 45 minutes (including derivatization) | 5 - 15 minutes |
| Sensitivity (LOD/LOQ) | High (ng to pg level) | Very High (pg to fg level with MS) | Moderate (µg to mg level) |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Throughput | Moderate | Low to Moderate | High |
| Cost of Consumables | High (chiral columns) | Moderate (chiral columns, derivatizing agents) | Moderate (chiral auxiliaries, deuterated solvents) |
| Non-destructive | Yes (analytes can be recovered) | No | Yes |
| Method Development | Can be time-consuming | Can be complex due to derivatization | Can be rapid |
Scientific Integrity & Logic: Ensuring Trustworthy Results
As a Senior Application Scientist, it is imperative to emphasize that the generation of reliable data hinges on a foundation of robust method validation. Every protocol described must be a self-validating system.
Validation of Chiral Purity Methods
The validation of analytical methods for enantiomeric purity should be conducted in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves demonstrating that the method can separate the two enantiomers from each other and from any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed for the minor enantiomer over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the minor enantiomer spiked into the major enantiomer.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Method
The determination of enantiomeric excess for chiral indene carboxylic acids is a critical analytical task that can be accomplished by several powerful techniques.
-
Chiral HPLC stands out as the gold standard due to its high accuracy, precision, and direct separation capabilities, making it the method of choice for quality control and regulatory submissions.
-
Chiral GC is a highly sensitive and high-resolution technique, particularly when coupled with mass spectrometry, but its application to indene carboxylic acids is contingent on successful derivatization.
-
NMR Spectroscopy provides a rapid and high-throughput alternative, ideal for reaction monitoring and screening, with the added benefit of being non-destructive.
Ultimately, the most appropriate method will depend on the specific requirements of the analysis. For comprehensive characterization and in-depth studies, the use of orthogonal methods (e.g., HPLC and NMR) is highly recommended to ensure the utmost confidence in the enantiomeric purity of these vital chiral molecules.
References
- 1. Applications_Chiral-[Chiral Application/LC] 3-oxo-1-Indancarboxylic acid /CHIRALPAK® QD-AX [smartilab.com]
- 2. chiraltech.com [chiraltech.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scribd.com [scribd.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For novel compounds such as 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid, establishing robust and reliable analytical methods is a critical step. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of this compound, with a core focus on the principles and practical application of cross-validation. By examining hypothetical yet scientifically grounded data from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), we will explore the nuances of ensuring analytical method equivalency.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable protocols to ensure data integrity across different analytical platforms.
The Critical Role of Analytical Method Cross-Validation
The cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared to another validated method, or when performed by different laboratories, analysts, or with different equipment.[1] This process is essential for ensuring inter-laboratory reproducibility and supporting regulatory compliance with guidelines from bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3]
For a compound like this compound, which may be analyzed at various stages of development and by different teams, cross-validation ensures that the data generated is comparable and reliable, regardless of the methodology employed.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | [4] |
| Molecular Weight | 196.63 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | 97% | [4] |
| CAS Number | 66041-26-7 | [4] |
Comparative Analytical Methodologies
Two primary analytical techniques are often employed for the analysis of non-volatile, UV-active compounds like this compound: HPLC-UV and LC-MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust, widely used technique for routine analysis and quality control. It offers excellent quantitation capabilities for compounds with a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides superior selectivity and sensitivity, and offers structural information, making it invaluable for impurity profiling and metabolite identification.
The cross-validation of these two methods is essential to ensure that data generated by either technique is interchangeable and reliable.
Experimental Design for Cross-Validation
The cross-validation process involves a head-to-head comparison of the two analytical methods using the same set of samples. The key validation parameters to be assessed are outlined in the ICH Q2(R1) guidelines and include specificity, linearity, accuracy, precision, and robustness.[2][5]
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
LC-MS Method
Instrumentation:
-
LC-MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Identical to the HPLC-UV method to ensure comparability.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitored Transition (MRM):
-
Q1 (m/z): 195.0 (deprotonated molecule [M-H]⁻)
-
Q3 (m/z): 159.0 (fragment ion)
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Comparative Data and Acceptance Criteria
The following tables present hypothetical data from the cross-validation study.
Table 1: Linearity
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| y-intercept | Close to zero | Close to zero | Statistically insignificant |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC-UV Recovery (%) | LC-MS Recovery (%) | Acceptance Criteria |
| 2 | 99.5 | 101.2 | 98.0 - 102.0% |
| 50 | 100.2 | 99.8 | 98.0 - 102.0% |
| 90 | 99.8 | 100.5 | 98.0 - 102.0% |
Table 3: Precision (Repeatability, %RSD)
| Concentration (µg/mL) | HPLC-UV %RSD (n=6) | LC-MS %RSD (n=6) | Acceptance Criteria |
| 2 | 1.2 | 1.5 | ≤ 2.0% |
| 50 | 0.8 | 0.9 | ≤ 2.0% |
| 90 | 0.5 | 0.6 | ≤ 2.0% |
Table 4: Intermediate Precision (%RSD)
Conducted by a different analyst on a different day.
| Concentration (µg/mL) | HPLC-UV %RSD (n=6) | LC-MS %RSD (n=6) | Acceptance Criteria |
| 50 | 1.5 | 1.8 | ≤ 3.0% |
Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the indene ring structure. The acidic mobile phase (0.1% formic acid) ensures the carboxylic acid group is protonated, leading to better peak shape and retention on the reverse-phase column. For the LC-MS method, ESI in negative mode is selected due to the acidic nature of the analyte, which readily forms a [M-H]⁻ ion. The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Self-Validating System
The cross-validation protocol itself is a self-validating system. By analyzing identical samples with two distinct, well-characterized methods, any significant discrepancies in the results would indicate a potential issue with one or both methods, prompting further investigation. The pre-defined acceptance criteria, based on ICH guidelines, provide an objective measure of method equivalency.[6]
Logical Relationship of Validation Parameters
References
A Senior Application Scientist's Guide to Catalytic Indene Synthesis: A Performance Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Indene
Indene (C₉H₈) is a polycyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring.[1] This unique bicyclic structure imparts a reactivity profile that has made it an invaluable building block in a multitude of industrial applications. It is a critical precursor in the production of indene-coumarone resins, which are extensively used in adhesives, coatings, and printing inks. Furthermore, the indene scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmaceuticals and bioactive natural products.[2][3]
Historically, the primary industrial source of indene has been the fractional distillation of coal tar. However, this method often yields indene of insufficient purity for high-value applications, such as polymer manufacturing and pharmaceuticals, necessitating costly and extensive purification steps.[4][5] This limitation has driven significant research into synthetic routes that offer higher purity, greater functional group tolerance, and more sustainable production pathways. Catalysis is at the heart of these modern synthetic strategies, offering elegant solutions for constructing the indene framework with high efficiency and selectivity.
This guide provides an in-depth comparison of the performance of different catalytic systems in indene synthesis. We will explore the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to bridge the gap between theoretical understanding and practical application.
Catalytic Pathways to Indene: A Strategic Overview
The synthesis of indene can be broadly categorized into three dominant catalytic strategies, each with distinct advantages and applications:
-
Vapor-Phase Dehydrogenation of Indane: A direct, high-temperature method suitable for bulk synthesis, converting the saturated analogue, indane, into indene.
-
Transition Metal-Catalyzed Cyclizations & Annulations: A versatile and powerful approach for constructing functionalized indene derivatives from various acyclic precursors, prized for its mild reaction conditions and functional group tolerance.
-
Acid-Catalyzed Reactions: Employing both homogeneous and heterogeneous acid catalysts to promote cyclization or tandem reactions, offering pathways that are often atom-economical and utilize reusable solid catalysts.
Caption: Comparative workflow of major catalytic routes to indene synthesis.
Catalytic Dehydrogenation of Indane
The dehydrogenation of indane (C₉H₁₀) represents the most direct synthetic route to indene. This vapor-phase process is particularly relevant for industrial-scale production where high-purity indene is required. The success of this method hinges on the development of robust catalysts that can operate at high temperatures while maintaining high selectivity and stability.
Causality and Mechanistic Insights
The core principle involves the catalytic removal of a molecule of hydrogen from the five-membered ring of indane. This is typically achieved using a solid catalyst containing metal oxides that facilitate the C-H bond cleavage. The choice of catalyst is critical; it must be active enough to break the C-H bonds without promoting undesired side reactions like cracking or polymerization, which can lead to catalyst coking and deactivation.
A commonly employed catalyst system involves cobalt and molybdenum oxides supported on alumina (Al₂O₃).[4] The alumina support provides a high surface area, while the bimetallic CoO-MoO₃ composition offers the necessary active sites for dehydrogenation. The process often includes a sulfur source in the feed, which can help maintain catalyst activity and selectivity.
Caption: Simplified mechanism of indane dehydrogenation on a solid catalyst.
Performance Comparison of Dehydrogenation Catalysts
The following table summarizes performance data from a patented process, highlighting the impact of catalyst preparation on reaction outcomes.
| Catalyst Composition | Support | Surface Area (m²/g) | Temp. (°C) | Indane Conversion (%) | Indene Yield (%) | Reference |
| 3.5% CoO, 12.5% MoO₃ | Alumina | 56.4 | 701 | 100 | 89.3 | [4] |
| 3.5% CoO, 12.5% MoO₃ | Alumina | 5.90 | 700 | 98.3 | 70.8 | [4] |
Insight: The data clearly demonstrates the critical role of catalyst surface area. A higher surface area (56.4 m²/g) resulted in complete conversion and a significantly higher yield of indene (89.3%) compared to the catalyst with a much lower surface area (5.90 m²/g). This is because a larger surface area provides more accessible active sites for the catalytic reaction to occur.
Experimental Protocol: Vapor-Phase Dehydrogenation of Indane
This protocol is adapted from the general description provided in U.S. Patent 4,568,783.[4]
-
Catalyst Preparation: a. Prepare a catalyst precursor consisting of 3.5 wt% CoO and 12.5 wt% MoO₃ on an alumina support. b. Calcine the precursor by heating at 900°C for 2 hours to achieve a final surface area of approximately 56 m²/g. c. Load the prepared catalyst into a fixed-bed reactor.
-
Reaction Setup: a. Heat the reactor to the reaction temperature of 701°C. b. Prepare a feed mixture containing indane, a sulfur source (e.g., elemental sulfur), and an inert diluent gas (e.g., nitrogen). The molar ratio should be approximately 1 mole indane / 1 atom S / 26 moles N₂.
-
Dehydrogenation Reaction: a. Introduce the vapor-phase feed mixture into the reactor over the heated catalyst bed. b. Maintain a contact time of approximately 1.64 seconds. c. Collect the product stream as it exits the reactor by cooling and condensation.
-
Analysis: a. Analyze the condensed liquid product using gas chromatography (GC) to determine the conversion of indane and the yield of indene.
Transition Metal-Catalyzed Synthesis of Functionalized Indenes
For applications in pharmaceuticals and fine chemicals, the synthesis of specifically substituted indene derivatives is often required. Transition metal catalysis offers an exceptionally versatile and powerful toolkit for this purpose, enabling the construction of the indene ring from a wide variety of starting materials under relatively mild conditions.
Causality and Mechanistic Diversity
The strength of transition metal catalysis lies in its diverse mechanistic pathways, which can be tailored by the choice of metal, ligands, and reaction conditions. Key strategies include:
-
Palladium (Pd) and Ruthenium (Ru) Catalysis: These are often used in sequential reactions. For example, a Pd-catalyzed Suzuki coupling can be used to construct a necessary precursor, which is then subjected to a Ru-catalyzed ring-closing metathesis (RCM) to form the five-membered ring.[6]
-
Cobalt (Co) and Rhodium (Rh) Catalysis: These metals are adept at C-H activation, a highly atom-economical process where a C-H bond is cleaved and functionalized.[7][8] A novel approach utilizes a cobalt complex to engage in metalloradical catalysis, providing a sustainable route from readily available starting materials.[2][3]
-
Iron (Fe), Nickel (Ni), and Platinum (Pt) Catalysis: These earth-abundant and precious metals catalyze a range of cycloisomerization and carboannulation reactions.[7] For instance, FeCl₃, an inexpensive and environmentally friendly salt, can catalyze cascade cyclizations to form complex indene-based polycyclic compounds.[9]
Caption: Generalized catalytic cycle for indene synthesis via C-H activation.
Performance Comparison of Transition Metal Catalysts
| Catalyst System | Reaction Type | Substrates | Key Conditions | Yield (%) | Reference |
| Pd-catalyzed Suzuki & Ru-catalyzed RCM | Sequential Coupling/Metathesis | Substituted phenols | Toluene, 80°C | Excellent | [6] |
| Co(III)-Carbene Radical | Metalloradical Ring Closure | Tosyl hydrazones | Dichloroethane, 80°C | Broad scope, good to excellent | [3] |
| FeCl₃ | Cascade Cyclization | N-benzylic sulfonamides, alkynes | Dichloroethane, 80°C | High, excellent regioselectivity | [7] |
| Rh(I) catalyst | Annulation | 2-(chloromethyl)phenylboronic acid, alkynes | Dioxane, 100°C | High | [7] |
| PtCl₂ / PtCl₄ | Cycloisomerization | 1-alkyl-2-ethynylbenzenes | Toluene, 110°C | Good | [7] |
Insight: Transition metal catalysts provide unparalleled versatility. While precious metals like Pd, Ru, and Rh offer well-established, high-yielding routes, there is a strong and successful push towards using more sustainable and earth-abundant metals. The development of cobalt-based metalloradical catalysis[2][3] and the use of simple iron salts like FeCl₃[9] are particularly noteworthy, as they combine high efficiency with lower cost and environmental impact.
Experimental Protocol: Cobalt-Catalyzed Metalloradical Synthesis of 1H-Indenes
This protocol is a general representation based on the work of de Bruin and colleagues.[3]
-
Materials: a. Substrate: Substituted tosyl hydrazone (readily prepared from the corresponding aldehyde). b. Catalyst: Cobalt(II) porphyrin complex. c. Solvent: Anhydrous 1,2-dichloroethane (DCE).
-
Reaction Setup: a. In a nitrogen-flushed Schlenk tube, dissolve the tosyl hydrazone substrate (1.0 equiv) and the cobalt catalyst (typically 1-5 mol%) in DCE. b. The reaction mixture is typically heated to 80°C.
-
Reaction Execution: a. The thermolysis of the tosyl hydrazone in situ generates a diazo compound. b. The cobalt catalyst activates the diazo compound, forming a key carbene-radical intermediate. c. This intermediate undergoes a radical-type ring-closure to form the final indene product. d. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure. c. Purify the crude product by column chromatography on silica gel to isolate the substituted 1H-indene.
Solid Acid Catalysis: A Greener Approach
Solid acid catalysts, particularly zeolites, are mainstays in the petrochemical industry and offer significant environmental and process advantages over traditional liquid acids.[10][11] In the context of indene synthesis, they are primarily used in cyclization reactions and innovative one-pot tandem processes.
Causality and Mechanistic Insights
Solid acids possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron acceptors) on their surface. These sites are crucial for catalyzing reactions like dehydration and cyclization.
-
Zeolites (e.g., HZSM-5): These are crystalline aluminosilicates with a well-defined microporous structure.[12] Their acidity and shape selectivity are key attributes. The uniform pores can restrict the formation of larger, undesired byproducts, thereby enhancing selectivity for molecules with specific dimensions, like indene.[13]
-
Tandem Catalysis: A powerful strategy involves combining a metal catalyst for one step (e.g., hydrogenation) and an acid catalyst for a subsequent step (e.g., dehydration) in a single pot. For instance, a mixture of Cu/SiO₂ (for hydrogenation) and HZSM-5 (for dehydration) can convert 1-indanone to indene in a one-pot process, achieving high yields.[14][15]
Caption: One-pot tandem catalytic conversion of 1-indanone to indene.
Performance of Acid Catalysts
| Catalyst System | Reaction Type | Substrates | Key Conditions | Indene Yield (%) | Reference |
| Cu/SiO₂ + HZSM-5 | Tandem Hydrogenation/Dehydration | 1-Indanone, H₂ | Toluene, varied temp. & pressure | ~80 | [14] |
| Trifluoromethanesulfonic acid (TfOH) | Brønsted Acid Catalyzed Cyclization | Diaryl-1,3-dienes | Dichloromethane, 0°C to rt | Good to Excellent | [7] |
| H-ZSM-5 | Aromatization | Light paraffins (e.g., hexane) | 370-538°C | High aromatic selectivity | [13][16] |
Insight: The one-pot synthesis using a mixed Cu/SiO₂ and HZSM-5 system is a prime example of process intensification.[14] It combines two distinct catalytic steps into a single operation, saving time, energy, and resources while achieving a high yield of ~80%. This "orthogonal tandem catalysis" works because the metal catalyst and the acid catalyst perform their specific functions without interfering with each other. While homogeneous acids like TfOH are effective, the reusability and reduced waste associated with solid acids like HZSM-5 make them highly attractive for developing more sustainable processes.[10]
Experimental Protocol: One-Pot Synthesis of Indene from 1-Indanone
This protocol is based on the research published by Elsevier B.V. on the work of Holderich and colleagues.[14][15]
-
Catalyst Preparation: a. Prepare the hydrogenation catalyst (e.g., Cu/SiO₂) and the dehydration catalyst (e.g., HZSM-5 zeolite). b. Mechanically mix the two catalysts.
-
Reaction Setup: a. Charge a batch autoclave reactor with 1-indanone, the solvent (e.g., toluene), and the mixed catalyst system. b. Seal the reactor and purge it several times with nitrogen, followed by hydrogen. c. Pressurize the reactor with hydrogen to the desired pressure and begin heating and stirring.
-
Tandem Reaction: a. As the temperature rises, the Cu/SiO₂ catalyst facilitates the hydrogenation of 1-indanone to 1-indanol. b. Subsequently, the HZSM-5 catalyst promotes the acid-catalyzed dehydration of 1-indanol to form indene. c. The reaction can be run with a temperature and pressure program to optimize the two sequential steps. For example, an initial lower temperature for hydrogenation followed by a higher temperature for dehydration.
-
Analysis and Recovery: a. After the reaction, cool the reactor, vent the pressure, and recover the reaction mixture. b. Separate the solid catalysts by filtration. The catalysts can be washed, dried, and potentially reused. c. Analyze the liquid product by GC to determine the yield of indene.
Conclusion and Future Outlook
The synthesis of indene is a mature field that continues to evolve, driven by the dual needs for high-purity bulk chemical production and the flexible synthesis of complex, functionalized derivatives.
-
For industrial-scale production , the catalytic dehydrogenation of indane over metal oxide catalysts remains a robust and high-yield strategy, with performance being highly sensitive to catalyst properties like surface area.
-
For pharmaceutical and fine chemical synthesis , transition metal catalysis is the undisputed champion of versatility. The field is rapidly advancing beyond precious metals, with catalysts based on earth-abundant elements like cobalt and iron demonstrating remarkable efficiency and offering a clear path toward more sustainable chemical manufacturing.
-
Solid acid catalysts , particularly zeolites like HZSM-5, represent a cornerstone of green chemistry. Their application in innovative one-pot tandem reactions showcases their potential to streamline synthetic processes, reduce waste, and enhance overall efficiency.
Looking ahead, the future of indene synthesis will undoubtedly focus on the convergence of these fields. We anticipate the development of multifunctional catalysts that combine metal and acid sites on a single support, the expanded use of flow chemistry to improve safety and scalability, and a continued emphasis on catalysts derived from inexpensive, non-toxic, and earth-abundant metals. These advancements will ensure that indene and its derivatives remain readily accessible building blocks for the next generation of advanced materials and life-saving medicines.
References
- 1. webqc.org [webqc.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. 'Radical' approach yields catalyst for sustainable indene synthesis - HIMS - University of Amsterdam [hims.uva.nl]
- 4. US4568783A - Indenes by catalytic dehydrogenation of indanes - Google Patents [patents.google.com]
- 5. EP1132452A2 - Process for production of indene from coal tar distillate - Google Patents [patents.google.com]
- 6. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 7. Indene synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. lidsen.com [lidsen.com]
A Comparative Guide to the Synthetic Efficiency of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable intermediate in medicinal chemistry, notably in the synthesis of potent insecticides and pharmaceuticals. The efficiency of its synthesis directly impacts the cost and timeline of drug development projects. This guide will dissect and compare two primary synthetic strategies, providing the detailed experimental data necessary for informed decision-making in a research and development setting.
The two routes that will be critically evaluated are:
-
Route 1: The Friedel-Crafts Acylation Approach, commencing with the synthesis of the key intermediate 5-chloro-1-indanone.
-
Route 2: The Malonic Ester Synthesis Pathway, a classic method for carbon chain extension and carboxylic acid introduction.
Each route will be analyzed for its overall yield, step-wise efficiency, reagent and catalyst selection, and scalability considerations.
Route 1: The Friedel-Crafts Acylation and Subsequent Carboxylation
This well-established strategy involves a two-stage process: the initial formation of a substituted indanone via an intramolecular Friedel-Crafts reaction, followed by the introduction of the carboxylic acid functionality.
Stage 1: Synthesis of 5-Chloro-1-indanone
The synthesis of 5-chloro-1-indanone is most commonly achieved through the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid or the direct Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride. The latter is often preferred for its atom economy and readily available starting materials.
Causality of Experimental Choices: The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical to activate the acyl chloride for electrophilic attack on the aromatic ring. The reaction temperature is carefully controlled to prevent side reactions and decomposition. Anhydrous conditions are paramount as the presence of moisture would lead to the deactivation of the Lewis acid catalyst.
Experimental Protocol: Synthesis of 5-chloro-1-indanone [1][2][3][4][5]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent such as dichloromethane or 1,2-dichloroethane at 0-5 °C, slowly add 3-chloropropionyl chloride (1.0 eq).
-
After the initial addition, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like isopropanol or heptane to afford 5-chloro-1-indanone as a solid.
Stage 2: Conversion of 5-Chloro-1-indanone to this compound
The introduction of the carboxylic acid group at the C1 position of the indanone is a critical step. While several methods are theoretically possible, the following protocol outlines a plausible and efficient approach.
Experimental Protocol: Carboxylation of 5-chloro-1-indanone
This step can be achieved through various methods, including the Strecker synthesis followed by hydrolysis and deamination, or via a Reformatsky-type reaction. A common and reliable method involves the formation of a cyanohydrin followed by hydrolysis.
-
Cyanohydrin Formation: 5-chloro-1-indanone (1.0 eq) is reacted with sodium cyanide or potassium cyanide (1.1 eq) in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol or a biphasic system at room temperature.
-
Hydrolysis: The resulting cyanohydrin is then subjected to acidic or basic hydrolysis. For example, heating the cyanohydrin in a mixture of concentrated hydrochloric acid and water will hydrolyze the nitrile group to a carboxylic acid.
-
Work-up and Purification: After cooling, the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and the solvent is evaporated. The crude carboxylic acid can be purified by recrystallization.
Route 2: The Malonic Ester Synthesis Pathway
The malonic ester synthesis provides a versatile method for the preparation of carboxylic acids. This route would involve the alkylation of diethyl malonate with a suitable 5-chloro-indenyl halide, followed by hydrolysis and decarboxylation.
Causality of Experimental Choices: The use of a strong base, such as sodium ethoxide, is necessary to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. The subsequent SN2 reaction with an appropriate alkyl halide introduces the desired carbon skeleton. The final hydrolysis and decarboxylation steps are typically acid-catalyzed and driven by heating.
Experimental Protocol: Malonic Ester Synthesis of this compound [6][7]
-
Preparation of the Alkylating Agent: 5-Chloro-1-indanol, obtained by the reduction of 5-chloro-1-indanone, is converted to 1-bromo-5-chloro-2,3-dihydro-1H-indene using a suitable brominating agent like PBr₃.
-
Alkylation: Diethyl malonate (1.0 eq) is treated with sodium ethoxide (1.0 eq) in absolute ethanol to form the sodium salt. To this solution, 1-bromo-5-chloro-2,3-dihydro-1H-indene (1.0 eq) is added, and the mixture is refluxed until the reaction is complete.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed by heating with a strong acid, such as sulfuric acid, in water. This process cleaves the ester groups and the subsequent heating induces decarboxylation of the malonic acid intermediate to yield the final product.
-
Purification: The product is isolated by extraction and purified by recrystallization.
Benchmarking Synthesis Efficiency
| Parameter | Route 1: Friedel-Crafts & Carboxylation | Route 2: Malonic Ester Synthesis |
| Overall Yield | Moderate to High | Moderate |
| Starting Materials | Chlorobenzene, 3-chloropropionyl chloride | 5-chloro-1-indanone, diethyl malonate |
| Number of Steps | 2-3 | 3 |
| Reagent Toxicity/Hazards | AlCl₃ (corrosive, moisture-sensitive), Cyanides (highly toxic) | PBr₃ (corrosive), Sodium ethoxide (flammable, corrosive) |
| Scalability | Well-established for large-scale production | Can be challenging due to the use of strong bases and brominating agents |
| Atom Economy | Generally good, especially the initial Friedel-Crafts step | Moderate, with the loss of CO₂ and ethanol in the final steps |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound.
-
Route 1 (Friedel-Crafts Acylation) is a robust and efficient method, particularly for large-scale synthesis. The starting materials are readily available, and the initial Friedel-Crafts reaction is well-documented and high-yielding. The subsequent carboxylation step, however, involves the use of highly toxic cyanides, which requires stringent safety protocols.
-
Route 2 (Malonic Ester Synthesis) offers a classic and reliable alternative. While it involves an additional step, it avoids the use of cyanides. The efficiency of this route is highly dependent on the successful preparation and reaction of the intermediate bromo-indane.
For laboratory-scale synthesis where avoiding highly toxic reagents is a priority, the Malonic Ester Synthesis (Route 2) may be preferable. For industrial-scale production where efficiency and cost are paramount, the Friedel-Crafts Acylation approach (Route 1) , with appropriate safety measures for handling cyanides, is likely the more economical choice.
Further optimization of reaction conditions, particularly for the carboxylation step in Route 1 and the alkylation step in Route 2, could lead to improved overall efficiency for both pathways.
References
- 1. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 4. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid, a compound that, due to its chlorinated organic nature and carboxylic acid functionality, requires careful handling as hazardous waste. This document is intended for researchers, scientists, and drug development professionals, offering practical guidance grounded in established safety protocols and regulatory standards.
Hazard Profile and Immediate Safety Precautions
Table 1: Hazard Summary and Recommended PPE
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Standard laboratory PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | Chemical-resistant gloves (e.g., nitrile). |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Safety goggles or face shield. |
| Target Organ Toxicity | May cause respiratory irritation.[2][3] | Use in a chemical fume hood. |
| Aquatic Toxicity | Potentially toxic to aquatic life.[1] | Prevent release to the environment. |
The Cardinal Rule: No Drain Disposal
Under no circumstances should this compound or its solutions be disposed of down the laboratory sink. As a chlorinated organic compound, it can persist in the environment and contribute to the formation of harmful disinfection byproducts in wastewater treatment systems.[6][7] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of such chemicals, designating them as hazardous waste.[8][9] The primary and accepted method for the disposal of chlorinated hydrocarbons is high-temperature incineration at a licensed hazardous waste facility.[8][9][10]
Waste Segregation: The Key to Preventing Accidents
Proper segregation of chemical waste is a critical step in ensuring laboratory safety. Incompatible wastes, when mixed, can lead to violent reactions, the generation of toxic gases, or fires.
-
Solid Waste: Collect solid this compound waste, including contaminated weighing paper, gloves, and spill cleanup materials, in a designated, compatible solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Segregate liquid waste based on the solvent type:
-
Halogenated Solvents: Collect in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents: Collect in a designated "Non-Halogenated Organic Waste" container.
-
-
Incompatible Materials: Do not mix this acidic compound with bases, strong oxidizing agents, or reactive metals. Such mixing can cause exothermic reactions or the release of hazardous fumes.
Experimental Protocol: Waste Accumulation and Labeling
This protocol outlines the procedural steps for the collection of this compound waste in a laboratory setting, adhering to OSHA and EPA guidelines.[5][11][12]
Materials:
-
Appropriate hazardous waste container (e.g., polyethylene for acidic waste)
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Selection: Choose a waste container that is compatible with acidic and chlorinated organic waste. Ensure the container is in good condition, with a secure, screw-on cap.[11]
-
Initial Labeling: Before adding any waste, affix a hazardous waste label to the container.
-
Content Declaration: As waste is added, accurately record the full chemical name, "this compound," and any solvents used, along with their approximate concentrations.
-
Hazard Identification: Clearly mark the appropriate hazard warnings on the label (e.g., "Corrosive," "Irritant").
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[11][13]
-
Satellite Accumulation Area (SAA): Store the labeled container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[13][14] The SAA should include secondary containment, such as a chemical-resistant tray, to contain any potential spills.
Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Arranging for Final Disposal
Once the waste container is full or the accumulation time limit set by your institution has been reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[15] Do not attempt to transport hazardous waste outside of the laboratory. Trained EHS professionals will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, … [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. nps.edu [nps.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. benchchem.com [benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from closely related analogs, such as 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester, a comprehensive hazard profile for 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been constructed.
Anticipated Hazards:
-
Oral Toxicity: Harmful if swallowed (Acute Toxicity - Category 4, Oral).[1][2]
-
Skin Irritation: Causes skin irritation.[2] Prolonged contact with chlorinated organics can lead to dermatitis.
-
Eye Damage: Causes serious eye irritation, and potentially serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2] Inhalation of dust or vapors can irritate the airways.[3]
-
Aquatic Toxicity: May be very toxic to aquatic life.[1]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield is required when there is a significant risk of splashing or dust generation. | Protects against splashes and airborne particles that can cause serious eye damage.[1][2][3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. For larger quantities or extended handling, heavy-duty neoprene gloves and a chemical-resistant apron are recommended.[3][4][5] | Prevents skin contact that can cause irritation and potential absorption.[2] Nitrile and butyl rubber offer good resistance to a range of organic acids.[3] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][3] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[2] |
Glove Selection and Use:
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.
-
Donning and Doffing: Don gloves before handling the chemical and doff them using the proper technique to avoid cross-contamination.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.
Safe Handling and Operational Plan
A systematic approach to handling ensures a safe and controlled experimental environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[4] This is the primary barrier to prevent inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before starting.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[5]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Carefully open the container within the fume hood.
-
Use a spatula to transfer the solid compound to a weigh boat or directly into a reaction vessel.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
Close the container tightly after use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.
-
Properly doff PPE, removing gloves first to prevent contamination of other items.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]
-
Caption: Safe Handling Workflow for this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and metals.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal
-
Waste Segregation: As a halogenated organic compound, all waste materials contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste.
-
Contaminated Materials: This includes unused compound, contaminated gloves, weigh boats, and paper towels.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[7]
Caption: Waste Disposal Workflow for Halogenated Organic Compounds.
Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
References
- 1. echemi.com [echemi.com]
- 2. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, … [cymitquimica.com]
- 3. leelinework.com [leelinework.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
